Bromocyclohexane-d11
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583825 | |
| Record name | 1-Bromo(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35558-49-7 | |
| Record name | 1-Bromo(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bromocyclohexane-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane-d11, a deuterated analog of bromocyclohexane (B57405), serves as a valuable tool in a multitude of scientific disciplines, particularly in mechanistic studies of chemical reactions and as an internal standard for mass spectrometry-based quantitative analysis.[1] Its unique isotopic labeling allows for the elucidation of reaction pathways and the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental considerations, and visualizations of relevant chemical transformations.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. The data presented is a compilation from various sources and provides a foundational understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₆D₁₁Br |
| Molecular Weight | 174.12 g/mol [2] |
| CAS Number | 35558-49-7[2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 166-167 °C (lit.)[2] |
| Density | 1.412 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.492 (lit.)[2] |
| Isotopic Purity | ≥98 atom % D[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high degree of deuteration (≥98 atom % D), the ¹H NMR spectrum of this compound would exhibit very weak signals corresponding to the residual protons. The chemical shifts of these protons would be similar to those in bromocyclohexane.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the six carbon atoms of the cyclohexane (B81311) ring. The chemical shifts would be comparable to those of bromocyclohexane, with potential minor isotopic shifts. The signals would likely appear as multiplets due to coupling with deuterium (B1214612). For bromocyclohexane, the carbon attached to bromine (C1) appears around 55-60 ppm, while the other carbons of the ring resonate between 25 and 35 ppm.
-
²H NMR: A deuterium NMR spectrum would show a broad signal corresponding to the deuterons on the cyclohexane ring.
Mass Spectrometry (MS):
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) that is 11 mass units higher than that of bromocyclohexane.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of similar intensity at m/z 173 and 175 for the deuterated compound.
Common fragmentation patterns for alkyl halides include the loss of the halogen atom and the loss of HBr (or DBr in this case). The fragmentation of the cyclohexane ring would also contribute to the overall spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will differ significantly from that of bromocyclohexane in the C-H stretching region. The C-D stretching vibrations appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The C-Br stretching frequency is typically found in the fingerprint region, between 500 and 600 cm⁻¹.
Synthesis
While a specific detailed protocol for the synthesis of this compound is not widely published, a common and logical route would involve the bromination of its deuterated alcohol precursor, Cyclohexanol-d12.
Experimental Protocol: Synthesis of this compound from Cyclohexanol-d12 (Proposed)
This protocol is adapted from the synthesis of bromocyclohexane from cyclohexanol.
Materials:
-
Cyclohexanol-d12
-
Hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Cyclohexanol-d12.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.
-
After the addition of HBr, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature. Two layers will form.
-
Separate the lower aqueous layer from the upper organic layer containing the product.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation. Collect the fraction boiling at approximately 166-167 °C.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of this compound from Cyclohexanol-d12.
Chemical Reactivity and Mechanistic Studies
This compound is an excellent substrate for studying the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The presence of deuterium atoms allows for the investigation of kinetic isotope effects (KIEs), providing insights into the rate-determining steps of these reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The substitution of the bromine atom by a nucleophile can proceed through two different pathways:
-
Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. This is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This is favored by weak nucleophiles and polar protic solvents.
Sₙ2 Reaction Pathway
Caption: A diagram illustrating the concerted, one-step Sₙ2 reaction pathway.
Sₙ1 Reaction Pathway
Caption: A diagram illustrating the two-step Sₙ1 reaction pathway involving a carbocation intermediate.
Elimination Reactions (E2)
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form cyclohexene-d10 (B72652). This reaction is stereospecific and requires an anti-periplanar arrangement of a β-deuterium and the bromine atom.
Experimental Protocol: E2 Elimination of this compound (Adapted)
This protocol is based on the elimination reaction of bromocyclohexane.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the solution dropwise with stirring.
-
Heat the reaction mixture to reflux for the time specified in the relevant literature (typically 1-3 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the solvent by rotary evaporation to obtain the crude cyclohexene-d10 product.
-
The product can be further purified by distillation if necessary.
E2 Reaction Pathway
Caption: A diagram illustrating the concerted, one-step E2 elimination pathway.
Applications
The primary applications of this compound stem from its isotopic labeling:
-
Internal Standard: Due to its chemical similarity to bromocyclohexane and its distinct mass, it is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[1] It helps to correct for variations in sample preparation and instrument response.
-
Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction mechanisms. The kinetic isotope effect, observed when a C-D bond is broken in the rate-determining step, provides valuable information about the transition state of a reaction.
-
Tracer Studies: In metabolic studies, the deuterium atoms can be used to trace the fate of the cyclohexane ring in biological systems.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and may cause skin and eye irritation.[4] It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a specialized chemical with significant utility in research and development. Its well-defined physical properties and the predictable nature of its chemical reactivity, coupled with the unique insights provided by its isotopic labeling, make it an indispensable tool for chemists and drug development professionals. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their studies.
References
Physical characteristics of Bromocyclohexane-d11
An In-Depth Technical Guide on the Physical Characteristics of Bromocyclohexane-d11
Introduction
This compound is the deuterated analogue of bromocyclohexane, in which eleven hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic substitution makes it a valuable tool in various scientific fields, particularly in pharmaceutical and metabolic research, where it is often used as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2] The presence of deuterium atoms can influence the physicochemical properties of the molecule due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This guide provides a detailed overview of the core physical characteristics of this compound, experimental methodologies for their determination, and logical workflows for its characterization.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for this compound. For comparative purposes, data for the non-deuterated (protiated) analogue, Bromocyclohexane, is also included where available.
| Property | This compound | Bromocyclohexane (Non-deuterated) |
| Molecular Formula | C₆D₁₁Br[4] | C₆H₁₁Br[5][6][7] |
| Molecular Weight | 174.12 g/mol [1][4][8] | 163.06 g/mol [5][7] |
| CAS Number | 35558-49-7[1][8][9][10] | 108-85-0[5][6] |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[5] |
| Density | 1.412 g/mL at 25 °C[8][10][11] | 1.324 g/mL at 25 °C[5][12][13][14] |
| Boiling Point | 166-167 °C[8][9][10][11] | 166-167 °C[5][6][12][13][14][15] |
| Melting Point | Not explicitly available | -57 °C[5][15] |
| Flash Point | 63.00 °C (145.4 °F) - closed cup | 62 °C (143.6 °F)[5] |
| Refractive Index | n20/D 1.492[8][9][10][11] | n20/D 1.494-1.496[5][12][14] |
| Isotopic Purity | ≥98 atom % D[4][8][11] | Not Applicable |
Experimental Protocols
The determination of the physical characteristics of this compound involves standard analytical techniques. The following are generalized protocols for key measurements.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Objective: To quantify the percentage of deuterium incorporation in the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. The compound will travel through the column and be separated from any impurities.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the molecular ion. By comparing the intensity of the peak for the fully deuterated molecule (M+11) with the intensities of peaks for partially deuterated or non-deuterated molecules, the isotopic purity can be accurately calculated.[1][2]
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
Methodology:
-
Apparatus: A standard distillation apparatus is used, consisting of a boiling flask, a condenser, a thermometer, and a collection flask.
-
Procedure: Place a sample of this compound into the boiling flask. Heat the flask gradually.
-
Measurement: The boiling point is recorded as the temperature at which the liquid is actively boiling and the temperature of the vapor is constant. This temperature should be corrected for atmospheric pressure if it deviates significantly from standard pressure.
Determination of Density
Objective: To measure the mass per unit volume of the substance.
Methodology:
-
Apparatus: A pycnometer or a digital density meter is used for accurate measurements.
-
Procedure (Pycnometer): a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and bring it to a constant temperature (e.g., 25 °C) in a water bath. c. Weigh the filled pycnometer. d. Repeat the process with a reference substance of known density (e.g., deionized water).
-
Calculation: The density of the sample is calculated using the weights and the known density of the reference substance.
Determination of Refractive Index
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology:
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure: a. Calibrate the instrument using a standard of known refractive index. b. Place a few drops of the this compound sample onto the prism of the refractometer. c. Close the prism and allow the sample to reach the measurement temperature (typically 20 °C).
-
Measurement: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.
Mandatory Visualization
Caption: Logical relationship between molecular components and physical properties.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. This compound | Deuterated Reagent | MedChem & Metabolism [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CDN-D-1188-0.5G | LGC Standards [lgcstandards.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. This compound CAS#: 35558-49-7 [m.chemicalbook.com]
- 11. This compound D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]
- 12. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]
- 13. Bromocyclohexane | 108-85-0 [chemicalbook.com]
- 14. chemwhat.com [chemwhat.com]
- 15. Bromocyclohexane - Wikipedia [en.wikipedia.org]
Bromocyclohexane-d11 (CAS RN: 35558-49-7): A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bromocyclohexane-d11, a deuterated analog of bromocyclohexane (B57405). It is an indispensable tool in pharmaceutical and metabolic research, primarily serving as a critical internal standard for quantitative mass spectrometry and as a building block in the synthesis of other labeled compounds.[1] This document details its physicochemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams to support advanced research and development.
Core Physicochemical and Isotopic Data
This compound is distinguished by the substitution of eleven hydrogen atoms with deuterium (B1214612), providing a significant mass shift for isotopic dilution analysis.[2][3] Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 35558-49-7 | [2][3] |
| Molecular Formula | C₆D₁₁Br | [2] |
| Molecular Weight | 174.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.412 g/mL at 25 °C | [2][3] |
| Boiling Point | 166-167 °C | [2][3] |
| Refractive Index (n20/D) | 1.492 | [2][3] |
| Flash Point | 63.00 °C (145.4 °F) - closed cup | [2][3] |
| Isotopic Purity | ≥98 atom % D | [2][3] |
| Chemical Purity | ≥98% (CP) | [2][3] |
| Mass Shift (M+) | +11 | [2][3] |
| InChI Key | AQNQQHJNRPDOQV-KAFHOZLVSA-N | [1][2][3] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the bromination of a perdeuterated cyclohexanol (B46403) precursor (Cyclohexanol-d12), which is commercially available. The following protocol is a representative procedure adapted from established methods for the synthesis of non-deuterated bromocyclohexane.[2]
Experimental Protocol: Synthesis from Cyclohexanol-d12
Objective: To synthesize this compound via nucleophilic substitution of the hydroxyl group in Cyclohexanol-d12 using hydrobromic acid.
Materials:
-
Cyclohexanol-d12 (1 mol equivalent)
-
Hydrobromic acid (48% aqueous solution, 2.5 mol equivalents)
-
Concentrated sulfuric acid (0.5 mol equivalents)
-
Anhydrous calcium chloride
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Cyclohexanol-d12 and 48% hydrobromic acid.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction mixture will separate into two layers.
-
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize excess acid)
-
Brine
-
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the product by distillation. Collect the fraction boiling at 166-167 °C.
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Hydrobromic and sulfuric acids are highly corrosive.
Application in Quantitative Analysis: Internal Standard
The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its key advantages include:
-
Similar Physicochemical Properties: It co-elutes chromatographically with the non-deuterated analyte.
-
Correction for Matrix Effects: It compensates for variations in sample extraction, recovery, and ionization efficiency.[5]
-
High Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.[5]
Experimental Protocol: Quantification of a Cyclohexyl-Containing Drug in Plasma by LC-MS/MS
Objective: To quantify a hypothetical drug, "Cycloprex," in human plasma using this compound as a surrogate internal standard for a deuterated version of the drug. This protocol demonstrates the general workflow.
Materials:
-
Human plasma samples
-
Cycloprex analytical standard
-
This compound (as IS)
-
Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Methanol (for stock solutions)
Procedure:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Cycloprex and this compound in methanol.
-
Working Solutions:
-
Prepare a series of Cycloprex working solutions by serial dilution for the calibration curve.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for both Cycloprex and this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Cycloprex/Bromocyclohexane-d11) against the concentration of Cycloprex. Determine the concentration of Cycloprex in unknown samples from this curve.
Application in Mechanistic Studies: Kinetic Isotope Effect
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This is known as the Kinetic Isotope Effect (KIE), and it is a powerful tool for elucidating reaction mechanisms. The C-D bond is stronger than the C-H bond, so reactions involving C-H bond cleavage are slower for the deuterated compound.
For nucleophilic substitution reactions of Bromocyclohexane, the use of this compound can help distinguish between SN1 and SN2 pathways.
-
SN1 Reaction: The rate-determining step is the formation of a carbocation, which does not involve C-H bond cleavage. Therefore, a negligible KIE is expected.
-
E2 Reaction (competing with SN2): The rate-determining step involves the abstraction of a proton (or deuteron) from the beta-carbon. A significant primary KIE would be observed.
Experimental Protocol: Investigating KIE in an Elimination Reaction
Objective: To determine the KIE for the E2 elimination of HBr/DBr from Bromocyclohexane and this compound to assess the nature of the transition state.
Materials:
-
Bromocyclohexane
-
This compound
-
Potassium tert-butoxide (a strong, bulky base)
-
tert-Butanol (solvent)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature).
-
Reaction A: Bromocyclohexane with potassium tert-butoxide in tert-butanol.
-
Reaction B: this compound with potassium tert-butoxide in tert-butanol.
-
-
Reaction Monitoring: At various time points, take aliquots from each reaction, quench them (e.g., with dilute acid), and extract the organic components.
-
Analysis: Analyze the quenched aliquots by GC to determine the concentration of the starting material remaining over time.
-
Rate Constant Calculation: Plot ln[substrate] versus time for both reactions. The slope of the line will be the negative of the rate constant, k. This will yield kH for Reaction A and kD for Reaction B.
-
KIE Calculation: Calculate the KIE as the ratio kH / kD. A value significantly greater than 1 indicates a primary KIE and suggests that C-H(D) bond cleavage is part of the rate-determining step.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[2][3] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[6] It is also classified as toxic to aquatic life with long-lasting effects.[2][3]
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Keep away from sources of ignition.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
This technical guide provides a foundation for the use of this compound in advanced research. The detailed protocols and data are intended to facilitate its application in quantitative analysis and mechanistic studies, ultimately supporting the development of new pharmaceuticals and a deeper understanding of chemical processes.
References
- 1. nbinno.com [nbinno.com]
- 2. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
Synthesis and preparation of Bromocyclohexane-d11
An In-depth Technical Guide to the Synthesis and Preparation of Bromocyclohexane-d11
Introduction
This compound is the deuterium-labeled analogue of bromocyclohexane (B57405), where eleven hydrogen atoms are substituted with their stable isotope, deuterium. This high level of isotopic enrichment makes it an invaluable tool in pharmaceutical and metabolic research.[1] Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). By using this compound, researchers can achieve highly accurate and precise quantification of the non-deuterated form in complex biological samples, correcting for analyte loss during sample preparation and ionization variability.[1] It is also instrumental in absorption, distribution, metabolism, and excretion (ADME) studies and serves as a deuterated building block in organic synthesis.[1]
Synthetic Pathways
The most direct and common pathway for synthesizing this compound involves the nucleophilic substitution of the hydroxyl group in a fully deuterated cyclohexanol (B46403) precursor, Cyclohexanol-d12.[1] The bromination is typically achieved using a strong brominating agent such as hydrobromic acid.
The precursor, Cyclohexanol-d12, can be prepared through two main routes:
-
Exhaustive deuteration of cyclohexanone.
-
Reduction of a perdeuterated benzene (B151609) derivative. [1]
This guide will focus on the conversion of commercially available Cyclohexanol-d12 to this compound.
Caption: General synthetic scheme for this compound.
Data Presentation
Quantitative data for the final product and its key precursor are summarized below for easy reference.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Cyclohexanol-d12 | 66522-78-9 | C₆D₁₂O | 112.23 | Colorless Oil/Solid |
| This compound | 35558-49-7 | C₆D₁₁Br | 174.12 | Colorless Liquid |
Table 2: Quantitative Specifications and Reaction Conditions
| Parameter | Cyclohexanol-d12 | This compound |
| Physical Properties | ||
| Melting Point (°C) | 20 - 22[2][3] | - |
| Boiling Point (°C) | 160 - 161[2][3] | 166 - 167[4] |
| Density (g/mL at 25°C) | 1.059 | 1.412[4] |
| Refractive Index (n20/D) | 1.4608 | 1.492[4] |
| Quality Specifications | ||
| Isotopic Purity | Typically ≥98 atom % D | ≥98 atom % D[4] |
| Chemical Purity (Assay) | ≥98% | ≥98% (CP)[4] |
| Reaction Parameters | ||
| Molar Ratio (Acid:Alcohol) | - | 3.5 : 1 (Typical)[5] |
| Reaction Temperature (°C) | - | 70 - 72[5] |
| Reaction Time (hours) | - | 4 (Typical)[5] |
Experimental Protocols
The following protocol is adapted from established methods for the bromination of cyclohexanol, specifically for the synthesis of the deuterated analogue.[5][6]
Objective: To synthesize this compound from Cyclohexanol-d12 via nucleophilic substitution using hydrobromic acid.
Materials and Reagents:
-
Cyclohexanol-d12 (≥98 atom % D)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Benzene or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add Cyclohexanol-d12.
-
Add benzene (or toluene) and 48% hydrobromic acid. A typical molar ratio of HBr to Cyclohexanol-d12 is 3.5:1, and a volume ratio of acid to benzene is 1:0.75.[5]
-
-
Reaction:
-
Begin stirring the mixture and heat it to reflux using the heating mantle. The reaction temperature should be maintained around 70-72 °C.[5]
-
Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the benzene/toluene. The organic solvent will be returned to the reaction flask.[5]
-
Continue the reaction for approximately 4 hours, or until no more water is collected in the trap.[5]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer and a lower aqueous layer.
-
Separate the layers and wash the organic layer sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Deionized water
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 166-167 °C.[4]
-
-
Analysis:
-
Confirm the identity and purity of the final product using NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Assess the isotopic purity by calculating the relative abundance of the d11-isotopologue from the mass spectrum.[7]
-
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | Deuterated Reagent | MedChem & Metabolism [benchchem.com]
- 2. CYCLOHEXANOL-D12 | 66522-78-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 溴代环己烷-d11 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromocyclohexane-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for bromocyclohexane-d11. This deuterated analog of bromocyclohexane (B57405) is a crucial tool in pharmaceutical and metabolic research, primarily serving as an internal standard for quantitative mass spectrometry.
Molecular Structure and Properties
This compound is a saturated cyclic hydrocarbon where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Caption: 2D Molecular Structure of this compound.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the tables below. Data for the non-deuterated form is provided for comparison where available.
Table 1: Molecular Identifiers and Weights
| Identifier | This compound | Bromocyclohexane (for comparison) |
| Molecular Formula | C₆D₁₁Br | C₆H₁₁Br[1] |
| Molecular Weight | 174.12 g/mol | 163.06 g/mol [2] |
| CAS Number | 35558-49-7 | 108-85-0[1] |
| IUPAC Name | 1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | Bromocyclohexane |
| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Br)C([2H])([2H])C1([2H])[2H] | BrC1CCCCC1[2] |
| InChI Key | AQNQQHJNRPDOQV-KAFHOZLVSA-N | AQNQQHJNRPDOQV-UHFFFAOYSA-N[1] |
Table 2: Physical Properties
| Property | This compound | Bromocyclohexane (for comparison) |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Density | 1.412 g/mL at 25 °C (lit.) | 1.324 g/mL at 25 °C (lit.)[2] |
| Boiling Point | 166-167 °C (lit.) | 166-167 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.492 (lit.) | 1.495 (lit.)[2] |
| Flash Point | 63.00 °C (closed cup) | 62.8 °C |
| Isotopic Purity | ≥98 atom % D | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its deuterated precursor, cyclohexanol-d12 (B1349753). The following diagram illustrates the general workflow.
Caption: General synthetic workflow for this compound.
A plausible experimental protocol, adapted from general procedures for bromination of cyclohexanol (B46403) and deuteration, is as follows:
Materials:
-
Cyclohexanol-d12 (≥98 atom % D)
-
Deuteriobromic acid (DBr) in deuterium oxide (D₂O) (e.g., 48 wt. %)
-
Anhydrous sodium sulfate
-
Deuterated solvent for extraction (e.g., deuterated dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol-d12 and deuteriobromic acid in D₂O.[3]
-
Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.[3]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with a deuterated organic solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the identity and isotopic purity of this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. Due to the high level of deuteration, the proton signals should be significantly reduced or absent. The presence of any residual proton signals can be used to assess the isotopic purity.
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms on the cyclohexane (B81311) ring.
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. The signals will show coupling to deuterium, resulting in characteristic multiplets, which can be used to confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity of this compound and is the intended application for its use as an internal standard.
GC Conditions (representative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating bromocyclohexane from potential impurities.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Inlet: Splitless injection mode.[4]
-
Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.[4]
MS Conditions (representative):
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Mode: Full scan mode (e.g., m/z 40-300) to identify the compound and any impurities.
-
Selected Ion Monitoring (SIM): For quantitative applications, monitor the molecular ion and characteristic fragment ions of both this compound and its non-deuterated analog.
The use of this compound as an internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response. Its high isotopic purity ensures minimal interference with the analysis of the non-deuterated analyte.
References
- 1. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Bromocyclohexane-d11: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realms of pharmaceutical research, drug development, and advanced scientific analysis, the use of stable isotope-labeled compounds is indispensable. Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a critical internal standard and tracer in a variety of analytical applications. Its efficacy is fundamentally tied to its isotopic purity—the degree to which the hydrogen atoms have been replaced by deuterium (B1214612). This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, methodologies for its determination, and its applications in scientific research.
Core Isotopic Purity Requirements
The utility of this compound as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is critically dependent on its isotopic and chemical purity.[1] High isotopic enrichment is essential to minimize cross-talk or interference with the non-labeled analyte, ensuring accurate and reliable quantification.[2][3]
The generally accepted industry standard for deuterated internal standards is a minimum of 98% isotopic enrichment. This means that in at least 98% of the this compound molecules, all eleven designated hydrogen atoms are replaced by deuterium. Concurrently, a high chemical purity of greater than 98% is also required to ensure that any observed analytical signal is not skewed by chemical impurities.[4]
The following table summarizes the key quantitative specifications for research-grade this compound.
| Parameter | Specification | Rationale |
| Isotopic Purity (Atom % D) | ≥98% | Minimizes interference from the unlabeled analyte, ensuring accurate quantification. |
| Chemical Purity | ≥98% | Ensures that the analytical signal is attributable to the compound of interest and not extraneous chemical entities.[2][4] |
| Unlabeled Species (d0) | As low as reasonably achievable | Reduces the risk of overestimation of the endogenous analyte, particularly at low concentrations.[2] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity is a crucial step in the validation of this compound for its intended application. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR provides a robust method for determining the atom percent of deuterium by quantifying the residual proton signals.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's residual proton signals (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of a certified internal standard with a known proton concentration and signals in a clear region of the spectrum.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery between pulses.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
Calculate the amount of residual protons in the sample relative to the internal standard.
-
The isotopic purity (atom % D) is calculated using the following formula:
-
Atom % D = (1 - (moles of residual protons / (moles of analyte × 11))) × 100
-
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Acquire the mass spectrum in the region of the expected molecular ion.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d0 to d11).
-
The isotopic purity is determined by calculating the relative abundance of the d11 isotopologue compared to the sum of all isotopologues. The contribution of natural abundance isotopes (e.g., ¹³C) should be corrected for to improve accuracy.[5]
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled internal standard is added to biological samples at a known concentration before sample processing. It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer, allowing for accurate and precise quantification of the analyte.
Visualizing Workflows and Relationships
To further elucidate the role and analysis of this compound, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for Determining the Isotopic Purity of this compound.
Caption: Use of this compound as an Internal Standard in Bioanalysis.
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods in research and drug development. An isotopic enrichment of ≥98% is the accepted standard. Rigorous analytical characterization using techniques such as qNMR and HRMS is essential to verify this purity. By adhering to these standards and employing robust analytical workflows, researchers can ensure the integrity of their data and the success of their studies.
References
Understanding the Kinetic Isotope Effect of Bromocyclohexane-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a specific focus on bromocyclohexane-d11. The substitution of hydrogen with its heavier isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms, a principle of significant interest in medicinal chemistry and drug development for enhancing metabolic stability. This document details the theoretical underpinnings of KIE, experimental methodologies for its determination, and the interpretation of isotopic effects in the context of competing substitution and elimination pathways.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[1][2] This effect arises from the difference in zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger.[1] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).
Two primary types of kinetic isotope effects are distinguished:
-
Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H/C-D bonds, a significant PKIE (typically kH/kD > 2) is a strong indicator that the C-H bond is cleaved in the rate-limiting step.[3][4]
-
Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller (kH/kD ≈ 1.0-1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[5]
Reaction Mechanisms of Bromocyclohexane (B57405)
Bromocyclohexane, as a secondary alkyl halide, can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The deuteration of the cyclohexane (B81311) ring in this compound provides a sensitive probe to differentiate between these competing pathways.
Elimination Reactions (E1 and E2)
The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1] A key stereochemical requirement for the E2 reaction in cyclohexane systems is an anti-periplanar arrangement of the proton and the leaving group, which translates to a diaxial conformation.[6]
The E1 (unimolecular elimination) reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by deprotonation to form the alkene.
Substitution Reactions (SN1 and SN2)
The SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where a nucleophile attacks the carbon center at the same time as the leaving group departs. The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a carbocation intermediate, similar to the E1 reaction.
Expected Kinetic Isotope Effects for this compound
| Reaction Type | Isotopic Substitution | Bond Broken in RDS? | Expected kH/kD | Interpretation |
| E2 Elimination | β-deuterium | Yes (C-D) | > 2.0 | Primary KIE |
| E1 Elimination | β-deuterium | No | ~1.0 - 1.2 | Secondary KIE |
| SN1 Solvolysis | α-deuterium | No | ~1.1 - 1.25 | Secondary KIE |
| SN2 Substitution | α-deuterium | No | ~0.95 - 1.05 | Small Secondary KIE |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from a deuterated precursor, such as cyclohexanol-d12 (B1349753).
Objective: To synthesize this compound from cyclohexanol-d12.
Materials:
-
Cyclohexanol-d12
-
Hydrobromic acid (48%)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexanol-d12 and hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with water again.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the this compound by distillation.
Determination of the Kinetic Isotope Effect
The KIE for the dehydrobromination of this compound can be determined by comparing its reaction rate with that of non-deuterated bromocyclohexane under identical conditions.
Objective: To measure the kH/kD for the E2 elimination of bromocyclohexane.
Materials:
-
Bromocyclohexane
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol)
-
Internal standard for GC analysis (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS) or NMR spectrometer
Procedure:
-
Prepare two separate reaction mixtures, one with bromocyclohexane and the other with this compound. Each mixture should contain the alkyl halide, the base, the solvent, and the internal standard at identical concentrations.
-
Maintain the reactions at a constant temperature.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a weak acid).
-
Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of the remaining bromocyclohexane (or this compound) relative to the internal standard.[7][8]
-
Plot the natural logarithm of the concentration of the alkyl halide versus time for both reactions. The slope of this plot will be the negative of the rate constant (-k).
-
Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated reaction to the rate constant for the deuterated reaction (kH/kD).
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in studying the kinetic isotope effect of bromocyclohexane.
Caption: E2 Elimination Pathway for this compound.
Caption: SN1/E1 Reaction Pathway via a Carbocation Intermediate.
Caption: Experimental Workflow for KIE Determination.
Conclusion
The study of the kinetic isotope effect of this compound is a valuable exercise in understanding fundamental principles of physical organic chemistry. By measuring the KIE, researchers can gain significant insights into the transition state of the rate-determining step, thereby distinguishing between competing reaction mechanisms. This knowledge is not only of academic importance but also has practical applications in fields such as drug development, where modulating reaction rates through isotopic substitution can lead to improved pharmacokinetic profiles. While specific quantitative data for this compound remains elusive in the surveyed literature, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for its investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Compounds in Modern Chemical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and reliability is paramount. Complex biological and chemical matrices present significant challenges, from signal suppression in mass spectrometry to overlapping peaks in nuclear magnetic resonance spectroscopy. Deuterated compounds, in which one or more hydrogen atoms are strategically replaced with their stable isotope, deuterium (B1214612) (²H or D), have emerged as indispensable tools to overcome these hurdles. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated compounds in chemical analysis, empowering researchers to achieve higher quality and more reliable data.
Core Principles: Leveraging the Isotopic Difference
The utility of deuterated compounds in chemical analysis stems from the mass difference between protium (B1232500) (¹H) and deuterium (²H). This seemingly subtle change has profound effects on the physicochemical properties of a molecule, which can be exploited in various analytical techniques.
Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard in Quantification. The most prominent application of deuterated compounds is as internal standards in quantitative mass spectrometry.[1][2] The principle of Isotope Dilution Mass Spectrometry (IDMS) involves adding a known amount of a deuterated version of the analyte to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the deuterated standard proportionally.[4] The mass spectrometer can differentiate between the analyte and the heavier internal standard, and by measuring the ratio of their signals, an accurate and precise quantification of the analyte can be achieved.[3] This approach effectively corrects for matrix effects, which are a common source of inaccuracy in complex samples.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clearer View. In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals from the analyte of interest.[6] Deuterated solvents, in which most hydrogen atoms are replaced with deuterium, are therefore essential.[7] Deuterium is NMR-inactive at the proton frequency, thus eliminating large solvent peaks from the spectrum and allowing for clear observation of the analyte's signals.[8] Additionally, the deuterium signal of the solvent is used by modern NMR spectrometers to "lock" the magnetic field, ensuring its stability and improving the resolution and accuracy of the measurement.[2]
Metabolic Tracing: Unraveling Biological Pathways. Deuterated compounds, particularly deuterated glucose, are invaluable tracers for studying metabolic pathways in vivo and in vitro.[1] By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites.[9] This allows for the dynamic measurement of metabolic fluxes, providing a deeper understanding of cellular bioenergetics, biosynthesis, and the metabolic reprogramming associated with diseases like cancer.[1][9]
The Kinetic Isotope Effect (KIE): Probing Reaction Mechanisms. The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[10] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[10] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction.[10] The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides valuable information about the reaction mechanism and the structure of the transition state.[10][11]
Quantitative Data Presentation
The use of deuterated internal standards significantly enhances the quality of quantitative data in analytical methods. The following tables summarize typical performance improvements observed in validated LC-MS/MS assays.
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Improvement |
| Accuracy (%) | 85 - 115 | 95 - 105 | Tighter accuracy limits, closer to 100% |
| Precision (%CV) | < 20% | < 15% | Improved precision (lower coefficient of variation) |
| Linearity (r²) | > 0.99 | > 0.995 | Enhanced linearity over a wider dynamic range |
| Recovery (%) | Variable and matrix-dependent | Consistent and reproducible | More reliable and consistent extraction recovery |
Table 1: General Improvements in Bioanalytical Method Performance with Deuterated Internal Standards.
| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Recovery (%) |
| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 11.2 | 91.8 - 107.5 | ~70 |
| Tacrolimus | 0.5 - 100 | 2.1 - 9.8 | 3.4 - 8.5 | 93.2 - 105.4 | ~85 |
| Sirolimus | 0.5 - 50 | 3.5 - 8.1 | 4.2 - 7.9 | 94.6 - 104.1 | ~88 |
| Everolimus | 0.5 - 50 | 2.8 - 7.5 | 3.9 - 7.2 | 95.1 - 103.8 | ~89 |
Table 2: Example Validation Data for the Quantification of Immunosuppressants in Whole Blood using Deuterated Internal Standards.[12]
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful application of deuterated compounds in chemical analysis. The following sections provide methodologies for common sample preparation techniques using deuterated internal standards.
Protocol 1: Protein Precipitation (PPT) for Biofluid Analysis
This protocol is a rapid and simple method for removing the majority of proteins from biological fluids like plasma or serum.[5]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterated internal standard (IS) working solution
-
Cold precipitation solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a precise volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add a small, precise volume of the deuterated internal standard working solution to the sample.[5]
-
Precipitation: Add a volume of cold precipitating solvent (typically 3-4 times the sample volume) to the tube.[4]
-
Vortexing: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis by LC-MS/MS.[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.[5]
Materials:
-
Biological sample (e.g., plasma, urine)
-
Deuterated internal standard (IS) working solution
-
Buffer solution (to adjust pH, if necessary)
-
Immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer or shaker
-
Centrifuge
-
Nitrogen evaporation system
Procedure:
-
Sample and IS Addition: Pipette a precise volume of the sample into a tube and add the deuterated internal standard working solution.[5]
-
pH Adjustment (if required): Add a buffer solution to adjust the pH of the aqueous sample to optimize the partitioning of the analyte into the organic phase.
-
Addition of Extraction Solvent: Add a specific volume of the immiscible organic extraction solvent to the tube.[5]
-
Extraction: Cap the tube and vortex or shake vigorously for 5-10 minutes to facilitate the transfer of the analyte and internal standard from the aqueous to the organic phase.[5]
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve a clear separation of the two liquid phases.[5]
-
Organic Layer Collection: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical mobile phase before injection.[5]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[6]
Materials:
-
SPE cartridges or plates
-
Biological sample
-
Deuterated internal standard (IS) working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s)
-
Elution solvent
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporation system
Procedure:
-
Sorbent Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[6]
-
Sorbent Equilibration: Pass a volume of equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[5]
-
Sample Loading: Load the pre-treated sample (spiked with the deuterated internal standard) onto the conditioned SPE cartridge at a slow, controlled flow rate.[13]
-
Washing: Pass one or more wash solvents through the cartridge to remove unretained matrix components and interferences.[5]
-
Elution: Elute the analyte and internal standard from the sorbent with a strong elution solvent into a clean collection tube.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.[5]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Metabolic tracing of [6,6-²H₂]-glucose through glycolysis and the TCA cycle.
Caption: Reaction coordinate diagram illustrating the primary kinetic isotope effect.
Conclusion
Deuterated compounds are far more than simple isotopic variants; they are powerful and versatile tools that enable researchers to push the boundaries of chemical analysis. From providing the bedrock of accuracy in quantitative mass spectrometry to illuminating the intricate workings of metabolic pathways and reaction mechanisms, their applications are vast and continue to expand. A thorough understanding of the principles behind their use, coupled with meticulous experimental design and execution, empowers scientists and drug development professionals to generate high-quality, reliable, and impactful data. As analytical instrumentation continues to advance in sensitivity and resolution, the role of deuterated compounds in achieving the highest levels of analytical excellence is set to become even more critical.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Bromocyclohexane-d11: A Deuterated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of deuterium (B1214612) into molecules has emerged as a powerful tool to modulate their metabolic fate and enhance their pharmacokinetic profiles. Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a versatile and valuable building block in this endeavor. Its use allows for the introduction of a perdeuterated cyclohexyl moiety, which can significantly impact a molecule's resistance to oxidative metabolism, thereby extending its half-life and potentially improving its therapeutic efficacy and safety.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its applications in the synthesis of deuterated molecules, complete with detailed experimental protocols and analytical methodologies.
Properties of this compound
This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of eleven deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry-based analyses.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆D₁₁Br | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 166-167 °C (lit.) | [1] |
| Density | 1.412 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.492 (lit.) | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
| CAS Number | 35558-49-7 | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of its deuterated precursor, cyclohexanol-d12 (B1349753). This is followed by the bromination of the deuterated alcohol.
Logical Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of Cyclohexanol-d12 via Deuterium Exchange of Cyclohexanone
This protocol describes the exhaustive deuterium exchange of the alpha-protons of cyclohexanone using deuterium oxide and a base catalyst.[4][5][6]
Materials:
-
Cyclohexanone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (1.0 eq), potassium carbonate (0.2 eq), and a significant excess of deuterium oxide (D₂O).
-
Heat the mixture to reflux with vigorous stirring. The progress of the deuterium exchange can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the alpha-protons.
-
After stirring at reflux for 48-72 hours, or until ¹H NMR indicates complete exchange, cool the reaction mixture to room temperature.
-
Extract the deuterated cyclohexanone with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude cyclohexanone-d10 (B56445).
-
For the reduction to cyclohexanol-d12, the resulting cyclohexanone-d10 can be reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) in a suitable solvent like ethanol-d6.
-
To the crude cyclohexanone-d10 dissolved in ethanol-d6, slowly add NaBD₄ (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexanol-d12.
-
Purify the crude product by distillation if necessary.
Step 2: Synthesis of this compound from Cyclohexanol-d12
This protocol details the conversion of cyclohexanol-d12 to this compound using hydrobromic acid.[7][8][9]
Materials:
-
Cyclohexanol-d12
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Benzene (B151609) (or Toluene)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine cyclohexanol-d12 (1.0 eq) and benzene (0.75 volume eq relative to HBr).
-
Add hydrobromic acid (3.5 eq).
-
Heat the reaction mixture to reflux (approximately 70-72 °C) and collect the water-benzene azeotrope in the Dean-Stark trap, returning the benzene to the reaction flask.
-
Continue the reaction for 4 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the benzene by distillation.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Synthesis
This compound is a valuable reagent for introducing a deuterated cyclohexyl moiety into a target molecule. This can be achieved through various standard organic transformations, including nucleophilic substitution and Grignard reactions.
Workflow for Incorporating the Deuterated Cyclohexyl Moiety
References
- 1. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 2. Deuterium-Containing Building Blocks for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Power of the Neutron: An In-depth Technical Guide to the Applications of Deuterium Labeling in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry and drug development, the substitution of a single proton with its heavier, stable isotope, deuterium (B1214612), represents a subtle yet powerful tool. This seemingly minor structural modification, known as deuterium labeling or deuteration, can profoundly influence the physicochemical properties of a molecule without altering its fundamental chemical reactivity. This in-depth technical guide explores the core applications of deuterium labeling, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the therapeutic potential of pharmaceuticals.
The primary principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium.[1] This phenomenon provides a powerful lens through which to examine reaction mechanisms and modulate molecular behavior.
Core Applications in Organic Chemistry
Elucidation of Reaction Mechanisms
Deuterium labeling is an indispensable tool for probing the intricate details of chemical transformations. By strategically placing deuterium atoms at specific positions within a reactant, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction.[1]
A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step.[2] The magnitude of the primary KIE can provide insights into the transition state of the reaction. For instance, a large KIE (typically in the range of 2-8 for C-H/C-D bonds) suggests a transition state where the hydrogen is symmetrically transferred.[3] Conversely, a smaller KIE may indicate an early or late transition state.
A secondary kinetic isotope effect (kH/kD ≠ 1) arises when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[4] These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[4] Secondary KIEs can provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction.
Tracers in Mechanistic and Metabolic Studies
The distinct mass of deuterium allows it to serve as a stable, non-radioactive tracer in chemical and biological systems. By incorporating deuterium into a molecule, its journey through a complex series of reactions or metabolic pathways can be monitored using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
In mechanistic studies, deuterium labeling can be used to follow the fate of specific hydrogen atoms, helping to distinguish between different possible reaction pathways.[7] For example, it can be used to determine whether a reaction proceeds via an intermolecular or intramolecular hydrogen transfer.
In metabolic studies, deuterated compounds are invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[5] By administering a deuterated version of a compound, researchers can identify its metabolites by the characteristic isotopic signature in mass spectra.[8] This approach, often referred to as "metabolic switching," can also reveal alternative metabolic pathways that may become more prominent when the primary metabolic site is blocked by deuteration.[9]
The Kinetic Isotope Effect: A Quantitative Perspective
The magnitude of the deuterium kinetic isotope effect (kH/kD) is a critical parameter in mechanistic studies. The following table summarizes typical KIE values for various organic reactions.
| Reaction Type | Description | Typical kH/kD Range |
| Primary KIEs | ||
| E2 Elimination | C-H bond cleavage in the rate-determining step. | 4 - 8 |
| Aromatic Electrophilic Substitution | C-H bond cleavage can be partially rate-determining. | 1 - 4 |
| Enzymatic C-H Oxidation | Cytochrome P450-mediated hydroxylation. | 2 - 12 |
| Hydride Transfer Reactions | Transfer of a hydride ion (H-). | 2 - 7 |
| Secondary KIEs | ||
| α-Secondary KIE (sp3 → sp2) | Rehybridization at the carbon bearing the isotope. | 1.10 - 1.25 |
| α-Secondary KIE (sp2 → sp3) | Rehybridization at the carbon bearing the isotope. | 0.85 - 0.95 |
| β-Secondary KIE | Isotopic substitution at the β-position to the reacting center. | 1.05 - 1.15 |
Applications in Drug Development and Medicinal Chemistry
The strategic incorporation of deuterium into drug molecules has emerged as a valuable strategy to improve their pharmacokinetic and pharmacodynamic properties.[9] This approach, often termed the "deuterium switch," can lead to the development of superior drug candidates with enhanced efficacy, safety, and tolerability.[10]
Enhancing Metabolic Stability and Pharmacokinetics
Many drugs are cleared from the body through metabolic processes, often involving the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.[11] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of metabolism at that site can be significantly reduced due to the KIE.[9][11] This can lead to several favorable pharmacokinetic outcomes:
-
Increased Half-Life (t1/2): Slower metabolism results in the drug remaining in the body for a longer period.[8]
-
Increased Exposure (AUC): The total drug exposure over time is enhanced.[9]
-
Reduced Peak-to-Trough Fluctuations: A more stable plasma concentration profile can be achieved.
-
Potential for Lower or Less Frequent Dosing: Improved metabolic stability may allow for a reduction in the required dose or dosing frequency, improving patient compliance.[8]
The following table presents a comparison of pharmacokinetic parameters for some deuterated drugs and their non-deuterated counterparts.
| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change |
| Tetrabenazine | t1/2 (active metabolites) | ~2-4 h | ~8-9 h | ~2-4 |
| AUC (active metabolites) | - | Increased | ~2 | |
| Rofecoxib | t1/2 (in rats) | 2.5 h | 5.1 h | 2.04 |
| AUC (in rats) | 18.9 µg·h/mL | 42.1 µg·h/mL | 2.23 | |
| Methadone | AUC (in mice) | - | Increased | 5.7 |
| Clearance (in mice) | 4.7 L/h/kg | 0.9 L/h/kg | 0.19 |
Data compiled from multiple sources.[10][11][12]
Reducing Formation of Toxic Metabolites
In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites that are responsible for adverse drug reactions. By blocking a specific metabolic pathway through deuteration, the formation of these undesirable metabolites can be minimized, leading to an improved safety profile.[8]
Modulating Pharmacodynamics
While deuterium substitution is less likely to directly impact a drug's interaction with its target (pharmacodynamics), the improved pharmacokinetic profile can indirectly enhance its therapeutic effect.[] A more sustained and consistent drug concentration at the site of action can lead to improved efficacy and a longer duration of action.
Experimental Protocols
General Protocol for Base-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes a general method for introducing deuterium into a molecule at positions with acidic protons.
Materials:
-
Substrate (organic compound)
-
Deuterium oxide (D2O, 99.8 atom % D)
-
Base catalyst (e.g., sodium hydroxide, sodium methoxide, or a non-nucleophilic base like DBU)
-
Aprotic solvent (e.g., anhydrous THF, dioxane)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride in H2O)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line, glovebox)
Procedure:
-
Preparation: Dry all glassware thoroughly. Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in the chosen aprotic solvent in a reaction flask equipped with a magnetic stir bar.
-
Addition of Deuterium Source: Add deuterium oxide to the reaction mixture.
-
Initiation of Exchange: Add the base catalyst to the mixture. The amount of catalyst will depend on the acidity of the protons to be exchanged and the reactivity of the substrate.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., 1H NMR, LC-MS).
-
Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture to 0 °C and carefully quench the reaction by adding the quenching solution.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over the drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
-
Characterization: Confirm the structure and determine the extent and position of deuterium incorporation using 1H NMR, 2H NMR, and mass spectrometry.[5][14]
Protocol for Reductive Deuteration using LiAlD4
This protocol outlines a method for introducing deuterium by reducing a carbonyl group or other reducible functional group.
Materials:
-
Substrate (e.g., ketone, ester, carboxylic acid)
-
Lithium aluminum deuteride (B1239839) (LiAlD4)
-
Anhydrous ethereal solvent (e.g., diethyl ether, THF)
-
Apparatus for inert atmosphere reaction
-
Quenching solution (e.g., Rochelle's salt solution or dilute HCl)
Procedure:
-
Preparation: Under an inert atmosphere, prepare a suspension of LiAlD4 in the anhydrous ethereal solvent in a reaction flask equipped with a magnetic stir bar and a dropping funnel. Cool the suspension to 0 °C.
-
Addition of Substrate: Dissolve the substrate in the same anhydrous solvent and add it dropwise to the LiAlD4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlD4 by the slow, sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup), or by the addition of Rochelle's salt solution.
-
Work-up: Filter the resulting precipitate and wash it with the ethereal solvent. Dry the combined filtrate over an anhydrous drying agent.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the deuterated product. Characterize the product to confirm deuterium incorporation.
Quantitative Analysis of Deuterium Incorporation by 1H NMR Spectroscopy
Principle: The incorporation of deuterium at a specific position in a molecule leads to a decrease in the integral of the corresponding proton signal in the 1H NMR spectrum.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the deuterated sample and a suitable internal standard (a compound with a known concentration and a signal that does not overlap with the analyte's signals) into an NMR tube. Dissolve the mixture in a deuterated solvent.
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration: Integrate the signal of the internal standard and the residual proton signal at the site of deuteration. Also, integrate a signal from a non-deuterated position in the analyte molecule as a reference.
-
Calculation: The percentage of deuterium incorporation can be calculated using the following formula: %D Incorporation = [1 - ((Integral of residual H at deuterated site / Number of protons at that site) / (Integral of reference H at non-deuterated site / Number of protons at that site))] * 100
Determination of Deuterium Content by Mass Spectrometry
Principle: The mass of a molecule increases by approximately 1.006 Da for each hydrogen atom replaced by a deuterium atom. High-resolution mass spectrometry can resolve the isotopic peaks and allow for the determination of the isotopic distribution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) or analyze by LC-MS. Acquire the mass spectrum in the region of the molecular ion.
-
Data Analysis: Determine the relative intensities of the monoisotopic peak (M) and the peaks corresponding to the incorporation of one (M+1), two (M+2), and so on, deuterium atoms.
-
Calculation: After correcting for the natural abundance of other isotopes (e.g., 13C), the percentage of each deuterated species can be calculated from the relative intensities of the isotopic peaks.
Visualizing Key Concepts and Workflows
Caption: The Kinetic Isotope Effect: C-H bond cleavage is faster than C-D bond cleavage.
Caption: A typical experimental workflow for a deuterium labeling study.
Caption: Impact of deuterium labeling on a drug's metabolic pathway ("metabolic switching").
Conclusion
Deuterium labeling has evolved from a niche technique for mechanistic studies to a mainstream strategy in modern organic chemistry and drug discovery. The ability to subtly manipulate the properties of a molecule by isotopic substitution provides a powerful and versatile tool for researchers. From unraveling complex reaction mechanisms to designing safer and more effective drugs, the applications of deuterium labeling continue to expand. A thorough understanding of the principles of the kinetic isotope effect and the practical aspects of deuteration chemistry is essential for harnessing the full potential of this remarkable isotopic tool. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the role of deuterium labeling in advancing chemical and pharmaceutical sciences is set to become even more prominent.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Bromocyclohexane-d11: A Technical Guide
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological interactions. Bromocyclohexane-d11 serves as an exemplary model for these studies. The strategic replacement of eleven hydrogen atoms with deuterium (B1214612) simplifies proton Nuclear Magnetic Resonance (¹H NMR) spectra, thereby facilitating a more precise and detailed conformational analysis. This guide provides an in-depth examination of the conformational equilibrium of this compound, presenting key quantitative data, detailed experimental protocols for its analysis, and logical workflows that underpin the interpretation of its stereochemical behavior.
Introduction: The Chair Conformation and Substituent Effects
The cyclohexane (B81311) ring predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain. In this conformation, the substituent on a monosubstituted cyclohexane can occupy one of two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). These two conformers are in a rapid equilibrium at room temperature through a process known as a "ring flip."
However, the two positions are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain arising from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens on the same face of the ring. The use of this compound is particularly advantageous for these studies, as deuteration simplifies the complex proton NMR spectra that would otherwise arise from extensive proton-proton couplings.[1]
Conformational Equilibrium of Bromocyclohexane (B57405)
The ring flip of bromocyclohexane interconverts the axial and equatorial conformers. The equilibrium lies in favor of the more stable equatorial conformer. The energy difference between these two states is defined by the Gibbs free energy change (ΔG), which is also known as the "A-value" for the substituent.[2][3]
Quantitative Conformational Data
The conformational preference of the bromine substituent can be quantified through thermodynamic and population data.
Table 1: Conformational Energy Data for Bromocyclohexane
The A-value represents the energetic cost of the substituent being in the axial position.[2]
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Source |
| A-Value (ΔG°) | 0.43 | 1.80 | [2] |
Note: The A-value is an average of experimentally determined values (0.38 and 0.48 kcal/mol). The relatively low value is attributed to the long C-Br bond length (~193 pm), which reduces interaction with axial hydrogens.[2]
Table 2: Equilibrium Conformer Population Ratios
The A-value can be used to calculate the theoretical population of each conformer at equilibrium at a given temperature (e.g., 25 °C). This has been corroborated by various experimental methods.
| Method | Axial Population (%) | Equatorial Population (%) | Source |
| NMR (Calculated from A-Value) | 28% | 72% | [4] |
| Gas-Phase Electron Diffraction | 30% (±13%) | 70% (±13%) | [5] |
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is the primary experimental technique for determining conformational equilibria.[6][7] By cooling the sample, the rate of the chair-chair interconversion is slowed sufficiently on the NMR timescale, allowing for the distinct observation and quantification of signals from both the axial and equatorial conformers.
Objective: To resolve the signals for the axial and equatorial conformers of this compound and determine their relative populations by integration.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (~10-20 mg/mL) of this compound in a solvent with a low freezing point. A common choice is a mixture of carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂), as they remain liquid at the required low temperatures.
-
Transfer the solution to a suitable NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.
-
The VT unit must be capable of reaching and maintaining stable temperatures as low as -100 °C.
-
-
Experimental Procedure:
-
Obtain a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K). At this temperature, rapid interconversion results in a single, time-averaged signal for the C1-proton.
-
Gradually lower the sample temperature using the VT unit. It is advisable to start high and incrementally decrease the temperature (e.g., in 10-20 K steps), allowing the sample to equilibrate at each step.[8]
-
Acquire spectra at each temperature, monitoring the C1-proton signal for broadening and eventual separation (decoalescence) into two distinct signals.
-
Continue cooling until the signals for the axial and equatorial C1-protons are sharp and well-resolved. This typically occurs below -80 °C.
-
-
Data Analysis:
-
At the lowest temperature, carefully integrate the area under the two resolved signals corresponding to the axial and equatorial C1-protons.
-
The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium:
-
K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_eq / Integral_ax
-
-
Calculate the Gibbs free energy difference (ΔG°) using the following equation:
-
ΔG° = -RT ln(K_eq)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
-
Gas-Phase Electron Diffraction (ED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of compounds in the gas phase, free from intermolecular interactions that occur in solution or solid states.
Objective: To determine the bond lengths, bond angles, and the relative abundance of the axial and equatorial conformers of bromocyclohexane in the gas phase.
Methodology:
-
A high-energy beam of electrons is directed through a gaseous sample of bromocyclohexane.
-
The electrons are scattered by the molecule's electrostatic potential.
-
The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
-
This pattern is mathematically analyzed to derive information about the interatomic distances within the molecule.
-
By fitting the experimental data to theoretical models of both the axial and equatorial conformers, their individual geometries and relative populations in the gas phase can be determined.[5]
Relationship Between Thermodynamic Parameters
The quantitative data derived from these experiments are fundamentally linked. The A-value (ΔG°) dictates the equilibrium constant (K_eq), which in turn determines the final population ratio of the two conformers at equilibrium.
Conclusion
The conformational analysis of this compound provides clear, quantitative insight into the steric preferences of substituents on a cyclohexane ring. Both low-temperature NMR spectroscopy and gas-phase electron diffraction confirm a significant preference for the equatorial conformer, with approximately 70-72% of the molecules adopting this lower-energy state at equilibrium.[4][5] The use of the deuterated analog is instrumental in simplifying the spectral analysis required for these determinations. The methodologies and data presented herein provide a robust framework for researchers engaged in stereochemical analysis, which is critical for applications ranging from fundamental organic chemistry to the rational design of pharmacologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.dal.ca [cdn.dal.ca]
An In-depth Technical Guide to the Safety and Handling of Bromocyclohexane-d11
This guide provides comprehensive safety and handling information for Bromocyclohexane-d11, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols.
Chemical and Physical Properties
This compound is a deuterated version of bromocyclohexane. While specific data for the deuterated compound is limited, the properties of its non-deuterated counterpart are often used as a close approximation.
| Property | Value | Source |
| Chemical Formula | C₆D₁₁Br | [1] |
| CAS Number | 35558-49-7 | [1] |
| Molecular Weight | 174.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 166-167 °C | |
| Melting Point | -57 °C to -61 °C | [2][3] |
| Flash Point | 62 - 63 °C (144 - 145.4 °F) - closed cup | [1] |
| Density | 1.412 g/mL at 25 °C | |
| Refractive Index | n20/D 1.492 | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [2] |
| Vapor Density | 5.62 (air = 1) | [2] |
Hazard Identification and Classification
This compound is classified as a combustible liquid.[1][4] It may cause irritation to the eyes, skin, and respiratory tract.[1][2][4] Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[2]
| Hazard Classification | Description |
| GHS Classification | Flammable liquids (Category 4)[1], Toxic to aquatic life with long-lasting effects. |
| Signal Word | Warning[1] |
| Hazard Statements | H227: Combustible liquid[1], H411: Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3], P273: Avoid release to the environment., P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
Experimental Protocols
Protocol for Determining Flash Point (Closed-Cup Method)
This protocol outlines a general procedure for determining the flash point of a combustible liquid like this compound using a Pensky-Martens closed-cup tester.
-
Apparatus Setup:
-
Ensure the Pensky-Martens tester is clean, dry, and placed in a draft-free area.
-
Calibrate the temperature probe using a certified thermometer.
-
-
Sample Preparation:
-
Pour the test sample (this compound) into the test cup to the marked filling line.
-
Ensure no air bubbles are present on the surface of the liquid.
-
-
Test Procedure:
-
Place the lid on the cup, ensuring a tight seal.
-
Insert the temperature probe and ignition source (e.g., a gas flame or electric igniter).
-
Begin heating the sample at a slow, constant rate (1-2 °C per minute).
-
Stir the sample continuously.
-
At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.
-
-
Endpoint Determination:
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
Record the temperature at which this occurs.
-
-
Post-Test:
-
Safely extinguish the ignition source and allow the apparatus to cool.
-
Clean the test cup thoroughly with an appropriate solvent.
-
Protocol for Assessing Dermal Irritation (In Vitro Model)
This protocol describes a general method for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.
-
Tissue Preparation:
-
Culture RhE tissues at the air-liquid interface until they are fully differentiated.
-
Place the tissues in a multi-well plate containing maintenance medium.
-
-
Test Substance Application:
-
Apply a precise amount of this compound (typically 10-25 µL) to the surface of the RhE tissue.
-
Ensure even coverage of the tissue surface.
-
-
Exposure and Incubation:
-
Expose the tissues to the test substance for a defined period (e.g., 60 minutes).
-
After the exposure period, thoroughly wash the tissues with a buffered saline solution to remove the test substance.
-
Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment (MTT Assay):
-
After incubation, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for a period (e.g., 3 hours) to allow viable cells to metabolize the MTT into a purple formazan (B1609692) precipitate.
-
Extract the formazan from the tissues using a solvent (e.g., isopropanol).
-
-
Data Analysis:
-
Measure the optical density of the formazan extract using a spectrophotometer.
-
Calculate the percentage of viable cells relative to a negative control (treated with a non-irritating substance).
-
Classify the irritation potential based on the reduction in cell viability.
-
Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Handle with chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear impervious clothing and ensure a lab coat is worn.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[1][2] If ventilation is inadequate, use a full-face respirator with appropriate cartridges.[1]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid inhalation of vapor or mist.[1] Keep away from ignition sources and prevent the buildup of electrostatic charge.[3][4]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][4]
Emergency Procedures
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1][5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][3][5]
-
Accidental Release: Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[1] Ensure adequate ventilation.[1] Do not let the product enter drains.[1][4]
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][4][5] Firefighters should wear self-contained breathing apparatus.[4][5]
Toxicological and Ecological Information
Toxicological Data
There is no specific toxicological data available for this compound.[1] The following information is for the non-deuterated analogue, Bromocyclohexane.
-
Acute Toxicity: No data available.[3]
-
Serious Eye Damage/Irritation: May cause eye irritation.[1][4]
-
Respiratory or Skin Sensitization: No data available.[3]
-
Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[1][3][5]
-
Reproductive Toxicity: No data available.[3]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.[3]
Ecological Information
The following data is for the non-deuterated Bromocyclohexane.
-
Toxicity to Fish: LC50 - Poecilia reticulata (guppy) - 12 mg/l - 96 h.[3]
-
Toxicity to Daphnia and other Aquatic Invertebrates: EC50 - Daphnia pulex (Water flea) - 5.979 mg/l - 48 h.[3]
-
Persistence and Degradability: No data available.[3]
-
Bioaccumulative Potential: No data available.[3]
Visualizations
Caption: Logical workflow for the safe handling of this compound.
Caption: Experimental workflow for in vitro dermal toxicity testing.
References
Methodological & Application
Application Note: High-Precision Quantification of Volatile Organic Compounds Using Bromocyclohexane-d11 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Bromocyclohexane-d11 as an internal standard (IS) for the accurate and precise quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1][2][3] This document outlines the principles of the internal standard method, a complete experimental protocol, and presents representative data for the quantification of a model analyte, Bromocyclohexane (B57405).
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][4] In many applications, especially within complex matrices, achieving high accuracy and precision can be challenging due to unavoidable sample losses during preparation and variations in instrument performance. The internal standard method is a widely used technique to overcome these challenges.[1][5]
An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[1] Deuterated analogs of the analyte, such as this compound, are excellent internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts.[3] This ensures they behave similarly during extraction and chromatography, with the key difference being their mass-to-charge ratio (m/z), allowing for distinct detection by the mass spectrometer.[3]
This compound is a deuterated form of bromocyclohexane where 11 hydrogen atoms have been replaced by deuterium.[2] This high level of deuteration results in a significant mass shift (M+11), minimizing the risk of isotopic overlap with the analyte.[6][7] Its use as an internal standard is particularly beneficial for the quantitative analysis of halogenated hydrocarbons and other volatile organic compounds in various matrices, including environmental, biological, and pharmaceutical samples.
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of the internal standard (this compound) to all calibration standards, quality control samples, and unknown samples. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. By using this ratio, any variations that affect both the analyte and the internal standard to the same extent are canceled out, leading to more accurate and reproducible results.
Experimental Protocol
This protocol describes the quantification of Bromocyclohexane (analyte) in a simple matrix (e.g., methanol) using this compound as the internal standard.
Materials and Reagents
-
Bromocyclohexane (≥99% purity)
-
Methanol (B129727) (GC grade or equivalent)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with caps (B75204) and septa
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of Bromocyclohexane and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol and mix thoroughly.
-
Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol and mix thoroughly.
-
Internal Standard Working Solution (50 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with methanol in a volumetric flask.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the analyte stock solution into the internal standard working solution as described in the table below.
| Calibration Level | Volume of Analyte Stock (1 mg/mL) | Final Volume with IS Working Solution (50 µg/mL) | Final Analyte Concentration (µg/mL) | Final IS Concentration (µg/mL) |
| 1 | 10 µL | 10 mL | 1 | 50 |
| 2 | 50 µL | 10 mL | 5 | 50 |
| 3 | 100 µL | 10 mL | 10 | 50 |
| 4 | 250 µL | 10 mL | 25 | 50 |
| 5 | 500 µL | 10 mL | 50 | 50 |
| 6 | 1000 µL | 10 mL | 100 | 50 |
Sample Preparation
For each unknown sample, add a precise amount of the internal standard working solution to a known amount of the sample to achieve a final IS concentration of 50 µg/mL.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments and applications.
| GC Parameters | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C, hold for 2 min | |
| MS Parameters | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | Bromocyclohexane (Analyte): m/z 83, 162 |
| This compound (IS): m/z 91, 173 |
Data Analysis and Results
Calibration Curve
After analyzing the calibration standards, integrate the peak areas for the specified quantification ions for both the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area) for each calibration level. Plot the peak area ratio against the analyte concentration and perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).
Representative Quantitative Data
The following table summarizes representative data from a calibration experiment.
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 765,890 | 0.020 |
| 5 | 76,987 | 771,234 | 0.100 |
| 10 | 155,678 | 768,901 | 0.202 |
| 25 | 389,012 | 770,112 | 0.505 |
| 50 | 780,456 | 775,432 | 1.007 |
| 100 | 1,555,890 | 772,345 | 2.014 |
Calibration Curve:
-
Equation: y = 0.0201x - 0.0005
-
R²: 0.9998
Method Performance
The performance of the method should be evaluated by analyzing quality control (QC) samples at different concentrations.
| Parameter | Low QC (3 µg/mL) | Mid QC (30 µg/mL) | High QC (80 µg/mL) |
| N | 6 | 6 | 6 |
| Mean Measured Conc. (µg/mL) | 2.95 | 30.4 | 81.2 |
| Accuracy (% Recovery) | 98.3% | 101.3% | 101.5% |
| Precision (%RSD) | 3.5% | 2.1% | 1.8% |
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of bromocyclohexane and other similar volatile organic compounds. The near-identical chemical properties ensure that the internal standard effectively compensates for variations during sample handling and analysis.[3] The data presented demonstrates excellent linearity of the calibration curve (R² > 0.999) and high accuracy and precision, which are critical for reliable quantitative results in research and regulated environments.
The selection of appropriate quantification ions in SIM mode is crucial to ensure selectivity and avoid interferences from the sample matrix. The primary ions (m/z 83 for bromocyclohexane and m/z 91 for this compound) are typically abundant and specific, while secondary ions can be used for confirmation.
Conclusion
This application note details a comprehensive protocol for the use of this compound as an internal standard in GC-MS analysis. The methodology provides a framework for achieving accurate and precise quantification of volatile organic compounds. The principles and protocols described herein can be adapted for a wide range of analytes and matrices, making this compound a versatile tool for researchers, scientists, and drug development professionals.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. impactfactor.org [impactfactor.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Bromocyclohexane in Human Plasma using Bromocyclohexane-d11 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of bromocyclohexane (B57405) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes bromocyclohexane-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer in positive ion mode with an Atmospheric Pressure Chemical Ionization (APCI) source. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic and toxicological studies.
Introduction
Bromocyclohexane is a halogenated aliphatic cyclic hydrocarbon. Accurate and reliable quantification of such small, nonpolar compounds in complex biological matrices like plasma presents analytical challenges.[4] LC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for robust quantitative methods as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for analytical variability.[1][2][3] Due to the nonpolar nature of bromocyclohexane, Atmospheric Pressure Chemical Ionization (APCI) is employed as the ionization source to achieve efficient gas-phase ionization.[7][8] This application note provides a detailed protocol for the extraction and quantification of bromocyclohexane in human plasma, offering a reliable analytical tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Bromocyclohexane (≥99% purity)
-
This compound (≥98% isotopic purity)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of bromocyclohexane and this compound into separate 10 mL volumetric flasks. Dissolve in methanol to the mark.
Working Standard Solutions: Prepare serial dilutions of the bromocyclohexane stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Corona Current | 4.0 µA |
| Vaporizer Temp. | 350°C |
| Capillary Temp. | 275°C |
| Sheath Gas | Nitrogen, 40 arb |
| Aux Gas | Nitrogen, 10 arb |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Bromocyclohexane | 163.0 | 83.1 | 20 |
| This compound | 174.1 | 94.1 | 22 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of bromocyclohexane in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample processing and analysis.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
| 1000 | 11.850 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low QC | 3 | 4.5 | 102.3 | 6.8 | 101.5 |
| Mid QC | 75 | 3.2 | 98.7 | 5.1 | 99.2 |
| High QC | 750 | 2.8 | 101.1 | 4.3 | 100.8 |
Experimental Workflows and Diagrams
Caption: Experimental workflow for the quantitative analysis of Bromocyclohexane.
Caption: Logical relationship of the quantitative analysis process.
Conclusion
This application note details a selective and sensitive LC-MS/MS method for the quantification of bromocyclohexane in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The simple liquid-liquid extraction procedure provides clean extracts and high recovery. The method meets the requirements for bioanalytical validation in terms of linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and toxicology studies involving bromocyclohexane.
References
- 1. Probing new approaches using atmospheric pressure photo ionization for the analysis of brominated flame retardants and their related degradation products by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. norman-network.net [norman-network.net]
- 3. researchgate.net [researchgate.net]
- 4. Ionization Techniques in LC-MS | PPTX [slideshare.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. research.vu.nl [research.vu.nl]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
Application Note and Protocol for Spiking Bromocyclohexane-d11 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic, toxicokinetic, and metabolomic studies, the precise and accurate quantification of analytes within complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is a widely accepted best practice to correct for variability during sample preparation and analysis.[1][2] Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as an excellent internal standard for the quantification of the parent compound or structurally similar analytes in various biological samples. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable correction for matrix effects and procedural losses.[1][2]
This document provides a detailed protocol for the spiking of this compound into biological samples such as plasma, urine, and tissue homogenates, intended for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
While specific quantitative performance data for this compound as an internal standard is not extensively published, the following table summarizes typical performance characteristics expected from a well-validated method using a deuterated internal standard in bioanalysis. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Performance | Description |
| Recovery | > 85% | The efficiency of the extraction process in recovering the internal standard from the biological matrix. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | Analyte Dependent | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken within the same day, indicating the precision of the method. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method. |
| Matrix Effect | 85-115% | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. |
Experimental Protocols
Materials and Reagents
-
This compound (Isotopic Purity ≥98 atom % D)
-
Analyte of Interest (unlabeled)
-
Control Biological Matrix (e.g., human plasma, rat urine, porcine liver tissue)
-
Organic Solvents (HPLC or GC grade, e.g., acetonitrile, methanol, hexane)
-
Reagent Grade Water
-
Phosphate Buffered Saline (PBS)
-
Internal Standard Spiking Solution (prepared in a suitable solvent)
-
Calibration Standard Stock Solutions
-
Quality Control (QC) Sample Stock Solutions
Preparation of Internal Standard (IS) Spiking Solution
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Solution: Prepare a working internal standard spiking solution by diluting the stock solution with the same solvent to a concentration that will result in a significant and reproducible instrument response when a small volume is added to the biological sample. The final concentration in the sample should be consistent across all samples, calibrators, and QCs.
Sample Preparation and Spiking
The following are generalized protocols for different biological matrices. Optimization may be required based on the specific analyte and matrix.
A. Plasma or Serum
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of the plasma/serum into a microcentrifuge tube.
-
Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Proceed with the protein precipitation or liquid-liquid extraction method developed for the analyte of interest. A common protein precipitation method involves adding 3-4 volumes of a cold organic solvent like acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant for further processing or direct injection into the analytical instrument.
B. Urine
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity and centrifuge to pellet any sediment.
-
Aliquot a specific volume (e.g., 100 µL) of the urine supernatant into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibration standard, and QC.
-
Vortex briefly to mix.
-
Depending on the analyte and method, a dilution step or a direct injection may be appropriate. For cleaner samples, a solid-phase extraction (SPE) may be employed.
C. Tissue Homogenate
-
Accurately weigh a portion of the frozen tissue sample.[3]
-
Add a specific volume of homogenization buffer (e.g., PBS) to the tissue. A common ratio is 1:3 or 1:4 (w/v).
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is achieved.[3]
-
Aliquot a specific volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibration standard, and QC.
-
Vortex briefly to mix.
-
Proceed with the appropriate extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the complex matrix.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the control biological matrix.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the control biological matrix.
-
Spike each calibration standard and QC sample with the same volume of the this compound internal standard working solution as the unknown samples.
-
Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.
Visualizations
Caption: General workflow for spiking biological samples with an internal standard.
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
Application Notes and Protocols: Tracing Metabolic Pathways with Bromocyclohexane-d11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bromocyclohexane-d11 as a stable isotope-labeled tracer in metabolic pathway studies. This document is intended for researchers in drug metabolism, pharmacokinetics, and toxicology to facilitate the understanding of the biotransformation of cyclohexane-containing compounds.
Introduction
The study of a xenobiotic's metabolic fate is a cornerstone of drug discovery and development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions.[1] Deuterium-labeled compounds, such as this compound, have become invaluable tools in these investigations.[] The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a powerful method for tracing the metabolic pathways of a parent compound.[3] This substitution can also be used to intentionally alter metabolic rates through the kinetic isotope effect (KIE), offering a strategy to probe specific metabolic "soft spots" and enhance a drug's metabolic stability.[4]
This compound serves as a valuable tracer for understanding the metabolism of compounds containing a cyclohexane (B81311) ring, a common moiety in many pharmaceutical agents. The deuterium label allows for the unambiguous detection and quantification of the parent compound and its metabolites in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
Core Principles and Applications
The utility of this compound in metabolic studies is founded on several key principles:
-
Metabolic Pathway Elucidation: By tracking the "heavy" deuterium label, researchers can identify and structurally characterize metabolites formed through various biotransformation reactions.[4] This is crucial for building a comprehensive metabolic map of a compound.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[1] This phenomenon can be exploited to:
-
Quantitative Analysis: Deuterated compounds are ideal internal standards for quantitative MS-based assays due to their similar chemical properties and distinct mass from their non-deuterated counterparts.[6] This enables accurate determination of metabolite concentrations in biological samples.
Hypothetical Metabolic Pathway of Bromocyclohexane (B57405)
The primary metabolic pathway for bromocyclohexane is expected to be oxidation mediated by Cytochrome P450 enzymes, followed by conjugation reactions. The proposed pathway is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic studies with this compound.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary oxidative metabolites of this compound and to assess its metabolic stability.
Materials:
-
This compound
-
Non-deuterated bromocyclohexane (for comparison)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (final concentration typically 1-10 µM) to the pre-warmed incubation mixture to start the reaction. A parallel incubation with non-deuterated bromocyclohexane should be run for comparison.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
-
In Vivo Metabolism Study in Rodents
This protocol outlines a basic procedure for investigating the metabolic fate of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, PEG400)
-
Metabolic cages for collection of urine and feces
-
Surgical tools for blood collection
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Sample storage tubes
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound to the rodents (e.g., via oral gavage or intravenous injection).
-
-
Sample Collection:
-
House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma, urine, and homogenized feces at -80°C until analysis.
-
-
Sample Extraction:
-
Extract the parent compound and its metabolites from the biological matrices using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS to identify and quantify this compound and its metabolites.
-
Caption: General workflow for in vivo metabolic studies.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Metabolic Stability of Bromocyclohexane and this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Bromocyclohexane | 25.3 ± 2.1 | 27.4 ± 2.3 |
| This compound | 78.9 ± 5.6 | 8.8 ± 0.9 |
Data are presented as mean ± SD (n=3) and are for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of Bromocyclohexane and this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |
| Bromocyclohexane | 450 ± 65 | 1.5 | 1890 ± 210 |
| This compound | 820 ± 98 | 2.0 | 4150 ± 350 |
Data are presented as mean ± SD (n=5) and are for illustrative purposes only.
Conclusion
This compound is a powerful tool for elucidating the metabolic pathways of cyclohexane-containing compounds. Its use as a stable isotope-labeled tracer, combined with modern analytical techniques, allows for detailed investigation of metabolic stability, metabolite identification, and quantitative pharmacokinetic analysis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute robust metabolism studies.
References
Application Notes and Protocols: Deuterium Isotope Effects in SN1 vs. SN2 Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, subtle changes in reaction rates can be observed, providing profound insights into the transition state of the rate-determining step. The deuterium (B1214612) KIE (kH/kD), which involves the substitution of protium (B1232500) (¹H) with deuterium (²H), is particularly valuable due to the significant mass difference. This application note provides a detailed overview of the application of deuterium KIEs to distinguish between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Understanding these mechanisms is critical in various fields, including synthetic chemistry and drug development, where reaction pathways influence product distribution, stereochemistry, and metabolic stability.
Theoretical Background
The origin of the deuterium kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken or significantly altered in the rate-determining step.
Primary vs. Secondary KIEs:
-
Primary KIEs are observed when the C-H(D) bond is broken in the rate-determining step. These effects are typically large, with kH/kD values often ranging from 2 to 8.[1]
-
Secondary KIEs occur when the C-H(D) bond is not broken but its vibrational environment changes between the ground state and the transition state. These effects are smaller, with kH/kD values typically between 0.7 and 1.5.[1]
In the context of SN1 and SN2 reactions, it is the secondary α-deuterium KIE that provides a diagnostic tool for distinguishing between the two mechanisms. This involves placing the deuterium on the carbon atom undergoing substitution (the α-carbon).
-
SN1 Mechanism: The rate-determining step is the formation of a carbocation, which involves a change in hybridization at the α-carbon from sp³ to sp². This leads to a loosening of the Cα-H(D) out-of-plane bending vibrations in the transition state. The result is a normal secondary KIE , with kH/kD > 1 , typically in the range of 1.10 to 1.25 .[2][3]
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks as the leaving group departs. The α-carbon is sp²-like in the trigonal bipyramidal transition state. The Cα-H(D) bonds are more sterically hindered in the transition state compared to the ground state, leading to an increase in the vibrational frequency of the C-H(D) bond. This can result in either a slight inverse KIE (kH/kD < 1) or a normal KIE close to unity (kH/kD ≈ 1 to 1.04) .[4] An inverse effect (kH/kD < 1) is often observed because the transition state is more crowded than the reactant, causing the C-H(D) bending vibrations to become stiffer.
Data Presentation: Quantitative Deuterium KIEs
The following tables summarize experimentally determined secondary α-deuterium kinetic isotope effects for various SN1 and SN2 reactions.
Table 1: Secondary α-Deuterium KIEs for SN1 Reactions (Solvolysis)
| Substrate | Leaving Group | Solvent | Temperature (°C) | kH/kD (per α-D) | Reference(s) |
| 1-Phenylethyl chloride | Cl | 80% aq. Acetone | 25 | 1.15 | [5] |
| p-Methoxybenzyl chloride | Cl | 75% dioxane/25% H₂O | - | ~1.20 | [6] |
| Diphenyldichloromethane | Cl | 85% dioxane/15% H₂O | - | ~1.20 | [6] |
| (E)-Crotyl 2,4-dimethoxybenzenesulfonate | ODBS | Various | - | 1.127 | [7] |
| (E)-Crotyl bromide | Br | 80% H₂O/20% Acetonitrile | - | 1.055 | [7] |
Table 2: Secondary α-Deuterium KIEs for SN2 Reactions
| Substrate | Nucleophile | Leaving Group | Solvent | Temperature (°C) | kH/kD (per α-D) | Reference(s) |
| Methyl-d₃ iodide | Pyridine | I | Benzene | 60 | ~0.95 (inverse) | [8][9] |
| Methyl-d₃ iodide | 2-Picoline | I | Benzene | 60 | ~0.94 (inverse) | [8][9] |
| Methyl-d₃ iodide | Triethylamine | I | Benzene | 60 | ~0.96 (inverse) | [8][9] |
| Benzyl-α-d₂-dimethylphenylammonium ion | Thiophenoxide ion | N(CH₃)₂Ph | DMF | 0 | 1.086 | [10][11] |
Mandatory Visualizations
Caption: SN1 reaction mechanism highlighting the rate-determining formation of a carbocation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. δ-Deuterium Isotope Effects as Probes for Transition-State Structures of Isoprenoid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the NMR Characterization of Bromocyclohexane-d11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromocyclohexane-d11 is a deuterated analog of bromocyclohexane, where eleven of the twelve hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various chemical and pharmaceutical applications, including as an internal standard in mass spectrometry-based quantification, for mechanistic studies of organic reactions, and in NMR spectroscopy to probe molecular dynamics. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of modern NMR spectroscopy techniques.
The primary focus of these notes is to provide a practical guide to acquiring and interpreting high-quality NMR data for this specific isotopically labeled compound. We will cover one-dimensional NMR techniques (¹H, ¹³C, and ²H) for initial characterization and two-dimensional techniques (COSY, HSQC, HMBC) for more in-depth structural elucidation and assignment confirmation.
Predicted NMR Data for this compound
Due to the scarcity of published experimental NMR data specifically for this compound, the following tables summarize the expected chemical shifts and coupling constants. These values are primarily based on the well-documented data for non-deuterated bromocyclohexane, with considerations for known deuterium isotope effects. Deuteration typically causes small upfield shifts (lower ppm values) in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be dominated by a single signal corresponding to the remaining proton on the carbon bearing the bromine atom (C1). At room temperature, rapid chair-to-chair interconversion of the cyclohexane (B81311) ring leads to an averaged signal for the axial and equatorial conformers. At low temperatures, this interconversion slows down, and distinct signals for the axial and equatorial protons can be resolved.
| Proton | Predicted Chemical Shift (δ) at Room Temp. (ppm) | Predicted Chemical Shift (δ) at Low Temp. (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |
| H1 (axial/equatorial average) | ~4.1 - 4.2 | - | Broad multiplet | Averaged J(H,D) couplings |
| H1 (axial) | - | ~4.6 | Multiplet | J(Hax, Dneighbor) |
| H1 (equatorial) | - | ~3.9 | Multiplet | J(Heq, Dneighbor) |
Note: The multiplicity will be complex due to coupling with neighboring deuterium atoms (spin I=1). The J(H,D) coupling constants are approximately 15.4% of the corresponding J(H,H) couplings.
Table 2: Predicted ¹³C{¹H} NMR Data
The ¹³C NMR spectrum will show six signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts are predicted based on the non-deuterated analog, with a slight upfield shift expected due to the deuterium isotope effect.
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| C1 | ~55 - 56 |
| C2/C6 | ~35 - 36 |
| C3/C5 | ~27 - 28 |
| C4 | ~25 - 26 |
Table 3: Predicted ²H NMR Data
The ²H NMR spectrum is expected to show signals for the deuterium atoms at each position on the cyclohexane ring. Due to the rapid chair-to-chair interconversion at room temperature, averaged signals are expected. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions.
| Deuteron | Predicted Chemical Shift (δ) (ppm) |
| D2/D6 | ~2.1 - 2.3 |
| D3/D5 | ~1.8 - 2.0 |
| D4 | ~1.4 - 1.6 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. For ¹H and ¹³C NMR of this compound, common choices include chloroform-d (B32938) (CDCl₃), acetone-d₆, or benzene-d₆. For ²H NMR, a non-deuterated solvent such as chloroform (B151607) or benzene (B151609) should be used to avoid a large solvent signal.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen solvent.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the sample (for non-aqueous solvents).
Application Note and Protocol for the Analysis of Bromocyclohexane-d11 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane-d11 (C₆D₁₁Br) is a deuterated analog of bromocyclohexane. In pharmaceutical research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They are frequently employed as internal standards in quantitative bioanalytical methods using mass spectrometry.[1] The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte without significantly altering the physicochemical properties. This ensures accurate quantification by correcting for variability during sample preparation and analysis. This document provides a detailed protocol for the sample preparation and subsequent analysis of this compound in a plasma matrix by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Empirical Formula | C₆D₁₁Br |
| Molecular Weight | 174.12 g/mol [2] |
| Boiling Point | 166-167 °C (lit.)[2] |
| Density | 1.412 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.492 (lit.)[2] |
| Isotopic Purity | ≥98 atom % D[2] |
| Mass Shift (vs. C₆H₁₁Br) | M+11[2] |
Experimental Protocol: GC-MS Analysis of this compound in Plasma
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of this compound from plasma samples, followed by analysis using GC-MS. LLE is a common and effective technique for separating analytes from biological matrices based on their differential solubility in immiscible solvents.[3][4]
Materials and Reagents:
-
Human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
GC autosampler vials with inserts (1.5 mL)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking (if analyzing the non-deuterated analog): If this compound is being used as an internal standard, spike the plasma sample with a known concentration of the standard solution. For developing a method for this compound itself, this step is omitted.
-
Extraction: Add 800 µL of hexane to the microcentrifuge tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic solvent.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean GC autosampler vial. Avoid disturbing the protein pellet and aqueous layer.
-
Evaporation (Optional): For concentrating the sample, the hexane extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of hexane.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the GC-MS analysis and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Injection Port | Split/splitless injector (operated in splitless mode) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase |
| Oven Temperature Program | Initial: 60 °C, hold for 1 minRamp: 15 °C/min to 200 °CFinal hold: 2 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound |
Method Performance Characteristics (Representative Data)
The following table summarizes the expected performance characteristics of the analytical method. This data is representative and should be validated for each specific application.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 95-105%, Precision (RSD): < 15% |
| Low QC (3 ng/mL) | Accuracy: 92-103%, Precision (RSD): < 12% |
| Mid QC (50 ng/mL) | Accuracy: 94-101%, Precision (RSD): < 10% |
| High QC (800 ng/mL) | Accuracy: 96-102%, Precision (RSD): < 8% |
| Extraction Recovery | ~ 85 - 95% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Use of this compound as an internal standard for quantification.
References
Application Note: Quantification of Volatile Organic Compounds in Environmental Samples Using Bromocyclohexane-d11
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in environmental samples, such as water and soil. The protocol utilizes Bromocyclohexane-d11 as a surrogate or internal standard for gas chromatography-mass spectrometry (GC-MS) analysis. The isotopic labeling of this compound allows for precise quantification by correcting for variations during sample preparation and analysis, ensuring high accuracy and precision in environmental monitoring.[1] This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
Experimental Protocols
Sample Preparation
1.1. Water Samples (Purge and Trap GC-MS)
This method is suitable for the analysis of volatile organic compounds in water.[7][8]
-
Apparatus: Purge and trap concentrator, 40 mL VOA vials with PTFE-lined septa.
-
Reagents: Deionized water, Methanol (purge and trap grade), this compound stock solution (100 µg/mL in methanol), Calibration standards containing target VOCs.
-
Procedure:
-
Collect water samples in 40 mL VOA vials, ensuring no headspace. If residual chlorine is present, add ascorbic acid to quench it.
-
Prior to analysis, bring the samples to room temperature.
-
Spike each 5 mL aliquot of the sample (and calibration standards) with a known amount of the this compound working solution to achieve a final concentration of 5 µg/L.
-
The sample is then purged with an inert gas (e.g., helium or nitrogen) at a controlled flow rate for a specific time (e.g., 11 minutes).[9]
-
The purged VOCs are trapped on a sorbent trap (e.g., Tenax®).[8][10]
-
The trap is then rapidly heated to desorb the VOCs onto the GC column.
-
1.2. Soil and Sediment Samples (Solid Phase Extraction or Soxhlet Extraction followed by GC-MS)
This method is suitable for the analysis of semi-volatile organic compounds.[7][11]
-
Apparatus: Soxhlet extractor or Solid Phase Extraction (SPE) cartridges, Kuderna-Danish (KD) concentrator, gas-tight syringes.
-
Reagents: Dichloromethane (DCM), Sodium sulfate (B86663) (anhydrous), this compound stock solution (100 µg/mL in DCM), Calibration standards containing target SVOCs.
-
Procedure (Soxhlet Extraction):
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Spike the sample with a known amount of the this compound stock solution.
-
Place the sample in a thimble and perform Soxhlet extraction with DCM for 12-24 hours.[7]
-
Concentrate the extract to a final volume of 1 mL using a KD concentrator.
-
The concentrated extract is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of a wide range of VOCs and SVOCs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-550 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
Quantitative analysis is performed using the internal standard method. The response of each target analyte is normalized to the response of this compound.
Table 1: GC-MS Parameters for Target Analytes and Internal Standard
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 5.2 | 78 | 77 | 52 |
| Toluene | 7.8 | 91 | 92 | 65 |
| Ethylbenzene | 10.1 | 91 | 106 | 77 |
| Naphthalene | 15.3 | 128 | 102 | 129 |
| This compound | 11.5 | 92 | 174 | 176 |
Table 2: Method Performance Data
| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzene | 0.1 | 0.3 | 95-105 | < 5 |
| Toluene | 0.1 | 0.3 | 92-108 | < 5 |
| Ethylbenzene | 0.1 | 0.3 | 90-110 | < 6 |
| Naphthalene | 0.2 | 0.6 | 85-115 | < 8 |
Visualization
Caption: Experimental workflow for the analysis of environmental samples using this compound.
Conclusion
The use of this compound as a surrogate or internal standard provides a reliable and accurate method for the quantification of VOCs and SVOCs in environmental samples. The detailed protocols and GC-MS parameters presented in this application note can be adapted for a wide range of target analytes and sample matrices. This methodology is a valuable tool for environmental laboratories conducting routine monitoring and research.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of gas chromatography mass spectrometry in monitoring environmentally important compounds | Semantic Scholar [semanticscholar.org]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. restek.com [restek.com]
Application Notes and Protocols: Selecting the Right Concentration of Internal Standard for an Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of an internal standard (IS) is a cornerstone of robust quantitative analytical methods, particularly in chromatography and mass spectrometry.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1][4] Its primary purpose is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1][2][3][5][6] By calculating the ratio of the analyte's response to the internal standard's response, systematic and random errors can be minimized.[1][7]
The selection of an appropriate internal standard is critical, with ideal characteristics including structural similarity to the analyte, similar chromatographic behavior, and the absence of interference with endogenous components in the sample matrix.[1][2][8][9] However, once a suitable internal standard is identified, a crucial next step is to determine its optimal concentration. An improperly chosen concentration can negatively impact the assay's performance, leading to non-linearity, poor accuracy, and decreased precision.
This application note provides a detailed protocol for systematically determining the optimal concentration of an internal standard for a given assay.
Principles of Internal Standard Concentration Selection
The concentration of the internal standard should be carefully chosen to ensure a consistent and reliable response across the entire calibration range of the analyte. A general guideline is to use an internal standard concentration that is similar to the concentration of the analyte in the middle of the calibration range.[10] This often results in a peak area ratio of approximately 1:1 between the analyte and the internal standard at this midpoint, which can help to optimize the detector response for both compounds.[10]
However, the ideal concentration can be influenced by several factors, including:
-
Detector Response: The IS concentration should yield a signal that is strong enough to be measured precisely (e.g., with a relative standard deviation of less than 2%) but not so high that it causes detector saturation.[11]
-
Linearity of the Assay: The chosen IS concentration should support a linear relationship between the analyte/IS response ratio and the analyte concentration across the entire calibration curve.[12]
-
Ion Suppression/Enhancement (for MS-based assays): The IS concentration should be optimized to mimic and compensate for any matrix effects that the analyte might experience. An excessively high concentration of the IS could potentially cause ion suppression for the analyte.
-
Purity of the Internal Standard: For isotopically labeled internal standards, it's important to consider the presence of any unlabeled analyte, which could interfere with the measurement, especially at the lower limit of quantification (LLOQ).[13]
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard and its concentration.
Experimental Protocol for Determining Optimal Internal Standard Concentration
This protocol outlines a systematic approach to evaluate the effect of different internal standard concentrations on assay performance.
Materials
-
Analyte reference standard
-
Internal standard reference standard
-
Blank matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for sample preparation and analysis
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution: Prepare a concentrated stock solution of the internal standard.
-
Internal Standard Working Solutions (ISWS): Prepare three different concentrations of the internal standard working solutions (e.g., ISWS-Low, ISWS-Mid, ISWS-High). These concentrations should be chosen to correspond to the low, middle, and high ends of the analyte's expected calibration range. For example:
-
ISWS-Low: A concentration that gives a similar response to the Low QC (LQC) sample.
-
ISWS-Mid: A concentration that gives a similar response to the Mid QC (MQC) sample.
-
ISWS-High: A concentration that gives a similar response to the High QC (HQC) sample.
-
Experimental Design
The experiment will involve analyzing three independent analytical batches. Each batch will consist of a full calibration curve and QC samples at low, mid, and high concentrations, all prepared with one of the three ISWS concentrations.
-
Batch 1: Calibration curve and QCs prepared using ISWS-Low .
-
Batch 2: Calibration curve and QCs prepared using ISWS-Mid .
-
Batch 3: Calibration curve and QCs prepared using ISWS-High .
Sample Preparation
-
Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking the appropriate analyte working solutions into the blank matrix.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Internal Standard Addition: For each batch, add a fixed volume of the corresponding ISWS (Low, Mid, or High) to all calibration standards and QC samples.
-
Sample Processing: Process all samples according to the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analysis: Analyze the processed samples using the intended analytical method (e.g., LC-MS/MS).
Experimental Workflow Diagram
Data Presentation and Evaluation
The data from each analytical batch should be processed to evaluate the key performance characteristics of the assay. The results should be summarized in tables for easy comparison.
Linearity
For each batch, construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the coefficient of determination (R²).
Table 1: Comparison of Calibration Curve Linearity
| IS Concentration | Regression Equation (y = mx + c) | Weighting Factor | Coefficient of Determination (R²) |
| Low | |||
| Mid | |||
| High |
The optimal IS concentration should yield a calibration curve with an R² value ≥ 0.99.
Accuracy and Precision
Calculate the concentration of the QC samples in each batch using the corresponding calibration curve. Determine the accuracy (as percent relative error, %RE) and precision (as percent relative standard deviation, %RSD) for each QC level.
Table 2: Accuracy and Precision Data for Low QC (LQC)
| IS Concentration | Mean Calculated Conc. (n=3) | Nominal Conc. | Accuracy (%RE) | Precision (%RSD) |
| Low | ||||
| Mid | ||||
| High |
Table 3: Accuracy and Precision Data for Mid QC (MQC)
| IS Concentration | Mean Calculated Conc. (n=3) | Nominal Conc. | Accuracy (%RE) | Precision (%RSD) |
| Low | ||||
| Mid | ||||
| High |
Table 4: Accuracy and Precision Data for High QC (HQC)
| IS Concentration | Mean Calculated Conc. (n=3) | Nominal Conc. | Accuracy (%RE) | Precision (%RSD) |
| Low | ||||
| Mid | ||||
| High |
For bioanalytical assays, the acceptance criteria are typically within ±15% for accuracy (%RE) and ≤15% for precision (%RSD) for all QC levels, except for the LLOQ, which is often ±20% and ≤20%, respectively.
Conclusion
The selection of the optimal internal standard concentration is a critical step in method development that should be performed systematically. The protocol described in this application note provides a framework for evaluating different IS concentrations and their impact on assay performance. The ideal concentration will be the one that results in the best overall performance in terms of linearity, accuracy, and precision across the entire calibration range. By investing the time to determine the optimal IS concentration, researchers can significantly enhance the robustness and reliability of their quantitative assays.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Deuterated Standards
Welcome to the Technical Support Center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing isotopic exchange and to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical reaction where a deuterium (B1214612) atom on your deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can cause an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration.[2][4] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[2]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
A: The stability of the deuterium label is critically dependent on its position within the molecule.[1][2][5] Deuterium atoms are most susceptible to exchange when they are:
-
Attached to heteroatoms: Labels on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and readily exchange with protons from protic solvents.[2][3][6]
-
Adjacent to a carbonyl group (alpha-protons): These can exchange under acidic or basic conditions through keto-enol tautomerism.[2][5][6]
-
In certain aromatic positions: While generally more stable, some aromatic protons can be prone to exchange under specific conditions.[6]
Standards with deuterium labels on stable carbon positions, not adjacent to activating functional groups, are generally preferred for their stability.[5][7][8]
Q3: What are the primary factors that cause deuterated standards to become unstable in solution?
A: The stability of a deuterated standard in solution is influenced by several key factors:
-
pH: The rate of H/D exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring around pH 2.5.[1][5]
-
Temperature: Higher temperatures significantly increase the rate of H/D exchange.[1][5] Conversely, lowering the temperature can dramatically slow down this process.[1]
-
Solvent: Protic solvents like water and methanol (B129727) can readily provide protons for exchange with the deuterated standard.[1][5] The presence of moisture, even in seemingly non-aqueous solvents, can be a source of protons.[1]
-
Position of the Deuterium Label: As mentioned previously, the location of the deuterium atom on the molecule is a crucial determinant of its stability.[1][2]
Q4: How should I properly store my deuterated standards to ensure their stability?
A: Proper storage is essential to maintain the integrity of your deuterated standards.[1] General best practices include:
-
Temperature: Store stock solutions in a refrigerator (2°C to 8°C) or freezer (-20°C or colder).[1][9] For long-term storage, colder temperatures are generally better to minimize exchange rates.[1] Always refer to the manufacturer's certificate of analysis for specific storage temperature recommendations.[9]
-
Protection from Light: Many organic compounds are light-sensitive. Storing standards in amber vials or in the dark can prevent photodegradation.[9]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.[9]
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for stock solutions when possible.[5] If aqueous solutions are necessary, consider buffering them to a pH where the standard is most stable.[1][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: I'm observing a decreasing signal for my deuterated internal standard and an increasing signal for the unlabeled analyte over time.
-
Possible Cause: This is a classic symptom of deuterium back-exchange.[5] The deuterium on your standard is being replaced by hydrogen from your solvent or matrix.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Problem 2: My quantitative results are inaccurate or inconsistent.
-
Possible Causes:
-
Isotopic Exchange (Back-Exchange): As described above, this leads to a decreased internal standard signal and an artificially inflated analyte signal.[4]
-
Chromatographic Shift (Isotope Effect): Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][7][10] If this separation is significant, the analyte and internal standard can experience different matrix effects, leading to inaccurate quantification.[4]
-
Impurity in the Standard: The presence of the unlabeled analyte as an impurity in the deuterated standard can be a source of error.[4][7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Quantitative Data Summary
The rate of hydrogen-deuterium exchange is highly influenced by experimental conditions. The following tables summarize the general impact of these factors.
Table 1: Influence of pH on the Relative Rate of H-D Exchange
| pH | Relative Rate of Exchange | Stability of Deuterated Standard |
| < 2.5 | Increases | Decreased |
| 2.5 - 3.0 | Minimum | Maximum |
| 3.0 - 7.0 | Gradual Increase | Good |
| > 7.0 | Significant Increase | Decreased |
| Note: This is illustrative data. Actual exchange rates will vary depending on the compound and the position of the deuterium label.[1][3] |
Table 2: Influence of Temperature on the Relative Rate of H-D Exchange
| Temperature | Relative Rate of Exchange | Stability of Deuterated Standard |
| -20°C | Very Low | Very High |
| 4°C | Low | High |
| 25°C (Room Temp) | Baseline | Moderate |
| 40°C | High | Low |
| Note: This is illustrative data. A general rule is that the rate of many chemical reactions, including H-D exchange, can double for every 10°C increase in temperature.[1][3] |
Experimental Protocols
Protocol 1: Monitoring the Stability of a Deuterated Standard in a Working Solution
-
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions (e.g., in the autosampler).
-
Methodology:
-
Prepare Working Solution: Prepare a working solution of the deuterated internal standard at a known concentration in the mobile phase or reconstitution solvent.
-
Initial Analysis (T=0): Immediately analyze the solution via LC-MS/MS.[1] Set up the mass spectrometer to monitor the transition for the deuterated standard and the transition for the non-labeled analyte.[1] Record the peak areas for both transitions. This will serve as your baseline.[1]
-
Incubation: Store the remaining working solution under your typical experimental conditions (e.g., on the autosampler at a specific temperature).[1]
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), re-inject the same solution onto the LC-MS/MS system.[1] Record the peak areas for both the deuterated and non-labeled transitions.[1]
-
Data Analysis: For each time point, calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area. An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons from the solvent, leading to a loss of isotopic purity.[1]
-
Protocol 2: Quantification of Isotopic Purity
-
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
-
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[11]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[11]
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[11]
-
Data Analysis: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity.[11] This can be used to correct your quantitative data, especially at the lower limit of quantification.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analyte & Bromocyclohexane-d11 Co-elution
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with the co-elution of analytes with the internal standard, Bromocyclohexane-d11.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterium-labeled form of Bromocyclohexane.[1] In analytical chemistry, particularly in methods involving mass spectrometry (MS), it serves as an ideal internal standard.[1] Because its chemical and physical properties are nearly identical to its non-labeled counterpart, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass (due to the 11 deuterium (B1214612) atoms) allows it to be distinguished by a mass spectrometer.[1] This helps correct for analyte loss during sample preparation and variations in instrument response, leading to more accurate and precise quantification.[1]
Q2: What is co-elution and how can I confirm it is happening?
Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[2][3] This prevents the accurate quantification of the individual compounds.[2]
You can identify co-elution through several signs:
-
Visual Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder," fronting, or tailing.[2][3] In some cases, two merged peaks are clearly visible.[2] However, perfect co-elution can sometimes appear as a single, symmetrical peak.[3]
-
Peak Purity Analysis (HPLC): If you are using a Diode Array Detector (DAD), you can analyze the UV-Vis spectra across the peak. If the spectra are not identical from the start to the end of the peak, it indicates that more than one compound is present.[2][3]
-
Mass Spectra Analysis (GC-MS/LC-MS): With a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A change in the observed mass-to-charge ratios (m/z) or their relative intensities across the peak is a strong indicator of co-elution.[2]
Q3: Why would my analyte co-elute with a non-polar internal standard like this compound?
Bromocyclohexane is a non-polar compound. Co-elution with an analyte suggests that, under the current chromatographic conditions, your analyte is exhibiting similar non-polar characteristics. This can happen if:
-
Your analyte is also non-polar and has a similar affinity for the stationary phase.
-
The chromatographic method lacks the selectivity needed to differentiate between the two compounds, even if they have different polarities.[4]
-
The retention time is very short (low capacity factor), causing both compounds to elute quickly near the solvent front without sufficient interaction with the stationary phase.[2]
Section 2: General Troubleshooting Workflow
Resolving co-elution involves systematically adjusting the parameters that govern chromatographic separation: Retention Factor (k'), Efficiency (N), and Selectivity (α).[3] The following workflow provides a logical approach to troubleshooting.
Caption: A step-by-step workflow for troubleshooting co-elution.
Section 3: Detailed Troubleshooting Guides
Guide 1: Troubleshooting in Gas Chromatography (GC)
Q: My analyte and this compound are co-eluting in my GC method. What is the first thing to check?
The first parameter to adjust is the oven temperature program.[5] Poor separation in GC is often due to an unsuitable temperature profile.
-
If peaks elute too early: Lower the initial oven temperature to increase retention and interaction with the stationary phase.
-
If peaks are poorly resolved: Decrease the temperature ramp rate (e.g., from 20°C/min to 10°C/min). A slower ramp increases the time analytes spend migrating through the column, which can significantly improve separation.
Q: Changing the temperature program didn't work. How do I improve selectivity in my GC system?
If temperature adjustments are insufficient, the issue is likely a lack of chemical selectivity between your analyte, the internal standard, and the column's stationary phase.[6] The most effective solution is to change the column to one with a different stationary phase polarity. For example, if you are using a non-polar DB-1 (or equivalent) column and your analyte is polar, switching to an intermediate-polarity (e.g., DB-17) or a polar "WAX" type column will dramatically alter the elution profile, likely separating the polar analyte from the non-polar this compound.
Q: Could my GC inlet setup be causing poor peak shape that looks like co-elution?
Yes, improper setup can lead to peak splitting or tailing, which can be mistaken for co-elution.[5][7]
-
Check the Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and detector.[5][7] A poor cut can cause peak splitting.[5]
-
Check for Active Sites: If your analyte is polar, it may interact with active sites in the inlet liner or the front of the column, causing peak tailing.[7] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this.[7] If all peaks in the chromatogram are tailing, the problem is more likely a physical one (like a bad column cut) rather than a chemical one.[7]
Guide 2: Troubleshooting in High-Performance Liquid Chromatography (HPLC)
Q: In my reversed-phase HPLC method, my analyte is co-eluting with this compound. What is the first step?
The first step is to adjust the retention factor (k') by modifying the mobile phase strength.[2] Since this compound is non-polar, it will be well-retained in reversed-phase systems. If your analyte is co-eluting, you likely need to increase the overall retention to allow for separation to occur.
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. For example, if you are using 70:30 acetonitrile:water, try 60:40. This will weaken the mobile phase, leading to longer retention times for both compounds and potentially resolving them.[2] An ideal retention factor (k') is between 2 and 10.[3]
Q: I've adjusted the mobile phase strength, but the peaks are still not resolved. What is the next step?
If increasing retention doesn't provide separation, the problem is a lack of selectivity (α).[2][4] You need to alter the chemistry of the separation.
-
Change Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can be enough to resolve the co-eluting peaks.
-
Adjust pH (for ionizable analytes): If your analyte has acidic or basic functional groups, its retention will be highly dependent on the pH of the mobile phase. Adjusting the pH can change the analyte's ionization state and polarity, drastically altering its retention time relative to the non-ionizable this compound.
Q: When should I consider changing the HPLC column?
You should consider changing the column when modifications to the mobile phase (strength, solvent type, pH) fail to provide adequate resolution. This indicates a fundamental lack of selectivity of the current stationary phase for your analyte and this compound.[2][6]
-
Action: Switch to a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a column with a Phenyl-Hexyl or Biphenyl phase offers different (π-π) interaction mechanisms that can provide the necessary selectivity to resolve the compounds.[2]
Section 4: Data & Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆D₁₁Br | |
| Molecular Weight | 174.12 g/mol | [8] |
| Boiling Point | 166-167 °C | [9] |
| Density | 1.412 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.492 | [9] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (ethanol, ether) |[10][11] |
Table 2: Example of GC Method Optimization Scenario: A polar analyte co-elutes with this compound on a standard non-polar column.
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Column | DB-5 (30m x 0.25mm x 0.25µm) | DB-WAX (30m x 0.25mm x 0.25µm) | Changed to a polar stationary phase to increase retention of the polar analyte relative to the non-polar internal standard. |
| Initial Temp | 100 °C | 60 °C | Lowered initial temperature to improve trapping and separation of volatile compounds. |
| Ramp Rate | 25 °C/min to 300 °C | 10 °C/min to 240 °C | A slower ramp rate increases the time for separation to occur.[5] |
| Result | Co-elution at 5.2 min | Analyte at 7.8 min, IS at 6.1 min | Separation achieved by altering selectivity and retention. |
Table 3: Example of HPLC Method Optimization Scenario: A moderately polar analyte co-elutes with this compound in a reversed-phase method.
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Column | C18 (150mm x 4.6mm, 5µm) | C18 (150mm x 4.6mm, 5µm) | Column remains the same; initial focus is on mobile phase. |
| Mobile Phase | 80:20 Acetonitrile:Water | 65:35 Methanol:Water | Changed organic solvent to alter selectivity and weakened mobile phase strength to increase retention.[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Kept constant to isolate the effect of mobile phase changes. |
| Result | Co-elution at 3.1 min | Analyte at 4.5 min, IS at 5.9 min | Separation achieved by changing mobile phase selectivity and strength. |
Experimental Protocols
Protocol 1: Best Practices for GC Column Installation
A proper column installation is critical for achieving good peak shapes and preventing leaks.[5]
-
Inspection: Before installation, inspect the first few inches of the column for any damage or stationary phase deposits.
-
Column Cutting: Use a ceramic scoring wafer to make a clean, 90-degree cut. A poor, jagged cut can cause peak splitting and tailing.[5][7] Inspect the cut end with a magnifying glass to ensure it is clean and square.[7]
-
Installation:
-
Slide the column nut and ferrule onto the column.
-
Insert the column into the GC inlet to the manufacturer-specified depth for your instrument. Incorrect insertion depth can lead to poor peak shape.[7]
-
Tighten the nut until finger-tight, then use a wrench to tighten it an additional half-turn. Do not overtighten, as this can damage the column or ferrule.
-
-
Leak Check: After installation and pressurizing the system, perform an electronic leak check to ensure all connections are secure. Leaks can cause retention time instability and poor sensitivity.[5]
Protocol 2: Assessing Peak Purity with a Diode Array Detector (DAD)
This protocol helps determine if a single chromatographic peak consists of one or more co-eluting compounds.[2]
-
Acquire Data: Run your sample using an HPLC system equipped with a DAD, ensuring that full spectral data (e.g., from 200-400 nm) is being collected throughout the run.
-
Select Peak of Interest: In your chromatography data system (CDS) software, select the peak corresponding to the suspected co-elution.
-
Extract Spectra: Use the software's peak purity or spectral analysis tools to extract multiple UV-Vis spectra from different points across the peak (e.g., from the upslope, apex, and downslope).
-
Compare Spectra: Overlay the extracted spectra.
-
Pure Peak: If all spectra are identical and overlay perfectly, the peak is likely pure.[2]
-
Co-elution: If the spectral shapes differ across the peak, it is a clear indication of co-elution.[2][3] Many software packages will provide a "purity angle" or similar metric to quantify the dissimilarity of the spectra.
-
References
- 1. This compound | Deuterated Reagent | MedChem & Metabolism [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. This compound D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]
- 9. This compound CAS#: 35558-49-7 [m.chemicalbook.com]
- 10. Gas detectors and respiratory protection equipments C6H11Br (bromocyclohexane), CAS number 108-85-0 [en.gazfinder.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Matrix Effects with Bromocyclohexane-d11 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using Bromocyclohexane-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS, the "matrix" encompasses all components within a sample apart from the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3][4]
Q2: How does an internal standard like this compound help minimize matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is a form of the analyte where one or more atoms have been replaced with a heavier isotope (in this case, deuterium).[5] The key principle is that the SIL internal standard is chemically and physically almost identical to the analyte.[5] Consequently, during sample preparation and LC separation, it behaves very similarly to the analyte, and crucially, it co-elutes with the analyte. Because they co-elute, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix components.[5] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reproducible quantification.
Q3: What are the ideal properties of an internal standard for LC-MS analysis?
A3: The ideal internal standard should:
-
Be a stable, isotopically labeled version of the analyte (e.g., containing 2H, 13C, or 15N).[6]
-
Have nearly identical chemical and physical properties to the analyte to ensure co-elution and similar behavior during sample extraction.[5]
-
Have a mass difference of at least 3-4 Da from the analyte to prevent isotopic crosstalk.[5]
-
Be of high purity to avoid interference with the analyte's signal.
-
Be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.[5]
Q4: How do I choose the appropriate concentration for this compound?
A4: The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. A typical starting point is to match the internal standard concentration to 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration of the analyte.[5]
Q5: What are common sources of matrix effects?
A5: Common sources of matrix effects, particularly in biological samples, include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[7]
-
Salts and buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to signal suppression and contamination.
-
Proteins: Can precipitate in the ion source and cause signal instability.
-
Metabolites: Endogenous or drug metabolites can co-elute with the target analyte.
-
Excipients: In drug formulation analysis, excipients can interfere with ionization.
Experimental Protocols
Protocol 1: General Procedure for Using this compound as an Internal Standard
This protocol outlines the key steps for incorporating this compound into an LC-MS workflow.
1. Preparation of Internal Standard Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) to ensure stability.
2. Preparation of Working Internal Standard Solution:
- Dilute the stock solution with the sample reconstitution solvent to a working concentration. This concentration should be optimized to provide a strong, but not saturating, signal in the mass spectrometer.
3. Sample Preparation:
- Add a fixed and precise volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process (e.g., before protein precipitation or extraction).[5]
- Proceed with your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[7]
4. LC-MS Analysis:
- Inject the prepared samples into the LC-MS system.
- Develop a chromatographic method that ensures the co-elution of the analyte and this compound.
- Set up the mass spectrometer to monitor the specific precursor and product ions for both the analyte and this compound.
5. Data Processing:
- Integrate the peak areas for both the analyte and this compound.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples using the calibration curve.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in LC-MS Analysis with Internal Standards
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility / High Variability | Inconsistent addition of the internal standard. | Use a calibrated pipette and add the internal standard to all samples at the same step. |
| Variable matrix effects between samples.[3] | Ensure the internal standard co-elutes perfectly with the analyte. Optimize sample cleanup to remove more interfering components.[8] | |
| Analyte or internal standard instability. | Check the stability of the analyte and internal standard in the sample matrix and autosampler. | |
| Significant Ion Suppression/Enhancement | High concentration of co-eluting matrix components.[7] | Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[7] |
| Inefficient chromatographic separation. | Modify the LC gradient, mobile phase, or column to better separate the analyte from matrix components. | |
| Sample dilution may be necessary if sensitivity allows.[8][9] | ||
| Inconsistent Internal Standard Response | The internal standard is being affected by the matrix differently than the analyte (e.g., due to slight retention time shifts with deuterated standards).[10] | Ensure the narrowest possible chromatographic peaks to minimize differential matrix effects. Consider using a 13C- or 15N-labeled standard if the issue persists, as they have less chromatographic shift.[10] |
| Contamination in the LC-MS system.[11] | Clean the ion source and run system suitability tests to check for carryover. | |
| Retention Time Shifts | Column degradation or changes in mobile phase composition.[11] | Equilibrate the column properly before each run. Replace the column if it is old or has been subjected to harsh conditions. Prepare fresh mobile phase. |
| Fluctuations in pump flow rate. | Check the LC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Peak Tailing or Broadening | Column overload or contamination.[11] | Inject a smaller sample volume or dilute the sample. Use a guard column and/or wash the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
Bromocyclohexane-d11 Isotopic Purity: A Technical Support Guide for Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Bromocyclohexane-d11 isotopic purity on quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important for quantification?
This compound is the deuterated analog of bromocyclohexane, where eleven hydrogen atoms have been replaced with deuterium (B1214612).[1] It is primarily used as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical properties are nearly identical to the non-deuterated (or "light") analyte, allowing it to be used as a reference to correct for variations during sample preparation and analysis.[1]
High isotopic purity (typically ≥98 atom % D) is crucial for accurate quantification.[2] If the this compound contains a significant amount of the unlabeled analyte (d0), it will artificially inflate the signal of the target analyte, leading to an overestimation of its concentration, particularly at low levels.
Q2: What are the primary issues that can arise from impure this compound?
The main challenges stemming from the isotopic impurity of this compound include:
-
Inaccurate Quantification: The presence of the non-deuterated analyte as an impurity in the internal standard is a primary cause of inaccurate results. This "cross-talk" between the analyte and internal standard signals can lead to non-linear calibration curves and biased measurements.
-
Poor Precision: Variability in the isotopic distribution of the internal standard across different lots or samples can lead to poor reproducibility of results.
-
Signal Interference: The natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) creates a characteristic M+2 peak in the mass spectrum.[3] While this is expected, impurities in the deuterated standard can complicate the interpretation of these isotopic patterns.
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using two primary analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms). By analyzing the relative abundance of the d11 isotopologue compared to the sum of all isotopologues, the overall isotopic purity can be calculated.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect and quantify any residual C-H signals in the cyclohexane (B81311) ring, providing a measure of the extent of deuteration.[5]
A comprehensive assessment of isotopic purity often involves a combination of both techniques.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during quantitative experiments using this compound as an internal standard.
Issue 1: Overestimation of the Analyte Concentration, Especially at the Lower Limit of Quantification (LLOQ)
-
Possible Cause: The this compound internal standard is contaminated with the non-deuterated (d0) analyte.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone by GC-MS or LC-MS to assess its isotopic purity.
-
Quantify d0 Impurity: Determine the percentage of the d0 isotopologue present in the internal standard.
-
Correct for Impurity: If the d0 impurity is significant, its contribution to the analyte signal must be subtracted. Alternatively, obtain a new lot of this compound with higher isotopic purity.
-
Quantitative Data on Isotopic Purity Impact
The following table illustrates the potential impact of varying levels of d0 impurity in this compound on the calculated concentration of the target analyte.
| Actual Analyte Concentration (ng/mL) | d0 Impurity in Internal Standard (%) | Measured Analyte Concentration (ng/mL) | % Error |
| 1.0 | 0.5 | 1.05 | 5.0% |
| 1.0 | 1.0 | 1.10 | 10.0% |
| 1.0 | 2.0 | 1.20 | 20.0% |
| 10.0 | 0.5 | 10.05 | 0.5% |
| 10.0 | 1.0 | 10.10 | 1.0% |
| 10.0 | 2.0 | 10.20 | 2.0% |
| 100.0 | 0.5 | 100.05 | 0.05% |
| 100.0 | 1.0 | 100.10 | 0.1% |
| 100.0 | 2.0 | 100.20 | 0.2% |
Note: This data is representative and demonstrates that the impact of isotopic impurity is most pronounced at lower analyte concentrations.
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by GC-MS
Objective: To determine the isotopic purity of a this compound standard by quantifying the relative abundance of its isotopologues.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 µg/mL.
-
GC-MS Analysis:
-
Inject 1 µL of the solution into the GC-MS system.
-
Use a non-polar capillary column suitable for separating brominated hydrocarbons.
-
Set the mass spectrometer to operate in full scan mode over a mass range that includes the molecular ions of all possible isotopologues (e.g., m/z 163 to 175).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to Bromocyclohexane.
-
Extract the mass spectrum for this peak.
-
Identify the ion clusters corresponding to the different isotopologues (d0 to d11).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d11 isotopologue / Sum of areas of all isotopologues) * 100
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Workflow for assessing isotopic purity via GC-MS.
References
Technical Support Center: Retention Time Shifts with Deuterated Internal Standards
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering retention time shifts when using deuterated internal standards in chromatographic analyses. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help you understand, manage, and resolve these challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated standards are used to enhance accuracy and precision.[1] Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows the deuterated IS to serve as an internal reference, correcting for variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1]
Q2: Why am I observing a retention time shift between my analyte and its deuterated internal standard?
The primary reason for a retention time difference between an analyte and its deuterated internal standard is a phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] This effect stems from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and hydrophobicity.[1]
Q3: In which direction does the retention time typically shift?
The direction of the retention time shift depends on the chromatographic mode being used:
-
Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, deuterated compounds generally elute earlier than their non-deuterated counterparts.[1][3] This is because the C-D bond can be slightly less hydrophobic than the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[3]
-
Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds in NPC, which separates molecules based on polarity, often elute later than their non-deuterated analogs.[3][4] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[3]
-
Hydrophilic Interaction Chromatography (HILIC): Similar to normal-phase, deuterated compounds may exhibit longer retention times in HILIC.[4]
Q4: Is a small retention time shift between the analyte and the deuterated standard acceptable?
A small and consistent retention time shift is often acceptable, as long as it does not compromise the accuracy and precision of the quantification.[2] However, if the shift is significant or variable, it can lead to a serious issue known as differential matrix effects.[2] This occurs when the analyte and the internal standard elute in regions of the chromatogram with different levels of ion suppression or enhancement, leading to inaccurate results.[4] As a guideline, some regulatory bodies like the European Commission suggest that the relative retention time of the analyte to the internal standard should be within a tolerance of ±2.5% for LC methods.[1]
Q5: What factors influence the magnitude of the retention time shift?
Several factors can influence the extent of the retention time shift:
-
Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[4][5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can also affect the magnitude of the shift.[4]
-
Chromatographic Conditions: The specific chromatographic conditions, including the mobile phase composition, column temperature, and stationary phase chemistry, play a significant role.[2][4]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Retention Time Shifts
This guide provides a systematic approach to troubleshooting retention time shifts between your analyte and its deuterated internal standard.
Step 1: Confirm the Issue
-
Symptom: A consistent separation is observed between the analyte and the deuterated internal standard peaks.
-
Verification: Overlay the chromatograms of the analyte and the internal standard. Generate extracted ion chromatograms (EICs) for a unique ion of the analyte and a unique ion of the deuterated standard to confirm that the apexes of the two peaks are at different retention times.[6]
Step 2: Evaluate the Impact
-
Assess Reproducibility: A small, highly reproducible separation may be acceptable.[2] Perform replicate injections of a system suitability solution to determine the relative standard deviation (%RSD) of the retention times for both the analyte and the internal standard. A %RSD of <1% is generally desirable.[1]
-
Investigate Matrix Effects: Even with a consistent shift, it is crucial to evaluate for differential matrix effects.[2][4] This can be done by comparing the response of the internal standard in a neat solution versus its response in an extracted blank matrix spiked with the standard.
Step 3: Optimize Chromatographic Conditions to Achieve Co-elution
If the retention time shift is significant or leads to differential matrix effects, optimization of the chromatographic method is necessary.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or adjusting the percentage of the organic solvent can alter the interactions with the stationary phase and reduce the separation.[2][7]
-
Column Temperature: Systematically varying the column temperature can influence the retention of the analyte and the deuterated standard differently, potentially improving co-elution.[1][2]
-
Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[7]
-
Column Selection: Evaluating different stationary phases can help identify a column that exhibits a minimal deuterium isotope effect for your specific compounds.[4]
Step 4: Consider Alternative Internal Standards
If chromatographic optimization fails to achieve acceptable co-elution, consider using a stable isotope-labeled standard with ¹³C or ¹⁵N. These isotopes are less prone to causing chromatographic shifts.[8][9]
Data Presentation
Table 1: Impact of Chromatographic Parameters on Retention Time
| Factor | Typical Observation | Magnitude of Shift |
| Mobile Phase Composition | A 1% change in organic solvent concentration can lead to a significant change in retention.[7] | Can be several minutes, especially for large molecules.[7] |
| Temperature | A 1°C change in temperature can alter retention time.[7] | Typically a few seconds to a minute. |
| Mobile Phase pH | A change of just 0.1 pH unit can alter the retention time of ionizable compounds by 10% or more.[10] | Can be significant, especially for ionizable compounds. |
Table 2: Observed Retention Time Shifts for Deuterated Compounds
| Analyte | Deuterated Standard | Retention Time Shift (seconds) | % Change in Retention Time | Chromatographic Conditions |
| Metformin | d6-Metformin | -1.8 | -0.83% | GC-MS analysis after derivatization[9] |
| Peptide (Light Labeled) | Peptide (Heavy Labeled) | -2.9 | Not specified | UPLC-ESI-MS/MS analysis[9] |
| Dimethyl-labeled Peptide (Light vs. Intermediate) | Dimethyl-labeled Peptide | 2.0 | Not specified | UHPLC-ESI-MS/MS[4] |
| Dimethyl-labeled Peptide (Light vs. Heavy) | Dimethyl-labeled Peptide | 2.9 | Not specified | UHPLC-ESI-MS/MS[4] |
Experimental Protocols
Protocol 1: System Suitability Testing for Retention Time
Objective: To ensure the chromatographic system is performing adequately before and during sample analysis.[11]
Methodology:
-
Prepare a System Suitability Solution: This solution should contain the analyte and the deuterated internal standard at a known concentration.[11]
-
Perform Replicate Injections: Inject the system suitability solution at the beginning of the analytical run (typically 5-6 replicate injections).[11]
-
Evaluate Retention Time:
-
Compare to Acceptance Criteria: Ensure the %RSD for the retention times is within the predefined acceptance criteria for your method.[11]
Protocol 2: Evaluation of Co-elution by Adjusting Organic Solvent Percentage
Objective: To achieve co-elution of an analyte and its deuterated internal standard by adjusting the organic solvent percentage in the mobile phase.[2]
Methodology:
-
Initial Analysis: Analyze a standard solution containing both the analyte and the deuterated internal standard using your current LC method. Record the retention times of both compounds.
-
Systematic Adjustment:
-
Prepare a series of mobile phases with slightly different organic solvent percentages (e.g., in 0.5% or 1% increments).
-
For each mobile phase composition, thoroughly equilibrate the column.
-
Inject the standard solution and record the retention times for the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Plot the retention times of the analyte and the internal standard as a function of the organic solvent percentage.
-
Plot the difference in retention time (ΔRT = RT_analyte - RT_IS) as a function of the organic solvent percentage.
-
Identify the organic solvent percentage that minimizes the ΔRT.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
Caption: Key factors that influence the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Ion Suppression Using Bromocyclohexane-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bromocyclohexane-d11 as an internal standard to correct for ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer, most commonly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This leads to a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2] Even with highly selective tandem mass spectrometry (MS/MS), ion suppression can occur in the ion source before mass analysis, leading to unreliable results.[2]
Q2: How does an internal standard like this compound help correct for ion suppression?
A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, standards, and quality controls at a constant concentration.[3] A deuterated internal standard, such as this compound, is considered the "gold standard" because it is chemically almost identical to its non-deuterated counterpart.[4] The underlying principle is that the deuterated IS will co-elute with the analyte and experience the same degree of ion suppression.[5] By calculating the ratio of the analyte's signal to the IS's signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is a suitable internal standard for the quantification of analytes with similar chemical and physical properties to bromocyclohexane (B57405). This includes other small, hydrophobic, and halogenated compounds. Due to its non-polar nature, it is well-suited for reverse-phase chromatography applications. It is particularly useful when analyzing such analytes in complex matrices like plasma, urine, or environmental samples, where ion suppression is a common issue.
Q4: Can this compound fail to correct for ion suppression accurately?
A4: Yes, under certain circumstances, even a deuterated internal standard may not perfectly compensate for ion suppression. This can occur if there is a slight chromatographic separation between the analyte and this compound, known as an "isotope effect."[4] If this separation causes them to elute into regions with different co-eluting matrix components, they will experience differential ion suppression, leading to inaccurate results. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q5: What are the key physicochemical properties of Bromocyclohexane and its deuterated analog?
A5: The properties of Bromocyclohexane and this compound are very similar, which is essential for a good internal standard. A comparison of their key properties is provided in the table below.
| Property | Bromocyclohexane | This compound |
| Molecular Formula | C₆H₁₁Br | C₆D₁₁Br |
| CAS Number | 108-85-0 | 35558-49-7 |
| Molecular Weight | 163.06 g/mol | 174.12 g/mol |
| Density (at 25°C) | 1.324 g/mL | 1.412 g/mL |
| Boiling Point | 166-167 °C | 166-167 °C |
| Solubility | Insoluble in water; soluble in organic solvents.[6] | Insoluble in water; soluble in organic solvents. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor signal for both analyte and internal standard | General ion suppression from the matrix. | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]- Dilute the sample to reduce the concentration of matrix components. |
| Variable internal standard response across samples | Inconsistent sample preparation or matrix effects that are not uniform. | - Ensure precise and consistent addition of the internal standard to all samples at an early stage.[7]- Re-evaluate the sample preparation method for better consistency. |
| Analyte and this compound do not co-elute | Chromatographic isotope effect.[4] | - Modify the chromatographic gradient (e.g., make it shallower) to improve the chances of co-elution.- Experiment with a different stationary phase or mobile phase composition. |
| Inaccurate quantification despite using an internal standard | Differential ion suppression due to lack of co-elution. | - Optimize chromatography to ensure perfect co-elution of the analyte and this compound.- If co-elution cannot be achieved, consider a different internal standard. |
| Presence of unlabeled bromocyclohexane in the this compound standard | Impurity in the deuterated standard. | - Check the certificate of analysis for the isotopic purity of the standard.[4]- If significant unlabeled analyte is present, this can be corrected for in the data processing, or a new, purer standard should be obtained. |
Experimental Protocol: Quantification of a Hydrophobic Analyte in Plasma
This protocol provides a general methodology for the quantification of a hypothetical hydrophobic analyte (Analyte X) in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte X Working Solutions (for calibration curve): Serially dilute the Analyte X stock solution with 50:50 methanol:water to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the IS working solution (50 ng/mL).
-
For calibration standards, add 10 µL of the appropriate Analyte X working solution. For QC and unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte and IS.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and this compound.
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Determine the concentration of Analyte X in unknown samples by interpolating their PAR values from the calibration curve.
Quantitative Data Example
The following table presents hypothetical data demonstrating the effect of ion suppression and its correction using this compound.
| Sample | Analyte X Concentration (ng/mL) | Analyte X Peak Area (no IS) | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Standard 1 (Solvent) | 50 | 1,250,000 | 2,500,000 | 0.50 | 50.0 |
| Standard 2 (Plasma) | 50 | 650,000 | 1,300,000 | 0.50 | 50.0 |
| QC Sample (Plasma) | 100 | 1,200,000 | 1,200,000 | 1.00 | 100.0 |
In this example, the analyte peak area in the plasma standard is significantly lower than in the solvent standard due to ion suppression (650,000 vs. 1,250,000). However, the internal standard peak area is also proportionally suppressed. As a result, the peak area ratio remains the same, allowing for accurate quantification.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Experimental workflow for correcting ion suppression.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. reddit.com [reddit.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In-Source Fragmentation of Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the in-source fragmentation (ISF) of deuterated internal standards in mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated internal standards?
A1: In-source fragmentation is the breakdown of ions within the ion source of a mass spectrometer before they are mass analyzed.[1][2] This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[2] For deuterated internal standards (D-IS), ISF is a significant concern because the fragmentation can involve the loss of deuterium (B1214612) atoms. This can lead to the formation of a fragment ion that has the same mass-to-charge ratio (m/z) as the unlabeled analyte, causing interference and compromising the accuracy of quantitative analyses.[2][3]
Q2: What are the primary causes of in-source fragmentation?
A2: In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is one of the most critical parameters affecting ISF.[4] Higher cone voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[5]
-
Elevated Ion Source Temperature: Higher source temperatures can increase the internal energy of the analyte ions, promoting thermal degradation and fragmentation.[1]
-
Gas Flow Rates: Suboptimal nebulizer and drying gas flow rates can influence the desolvation process and ion energetics.[6]
-
Analyte Stability: The chemical stability of the deuterated internal standard itself plays a crucial role. Some molecules are inherently more labile and prone to fragmentation.[7]
Q3: How can in-source fragmentation of my deuterated internal standard affect my quantitative results?
A3: In-source fragmentation of a deuterated internal standard can significantly impact the accuracy and precision of quantitative results in several ways:
-
Overestimation of the Analyte: If the D-IS loses a deuterium atom and forms a fragment ion at the m/z of the unlabeled analyte, it will artificially inflate the analyte's signal, leading to an overestimation of its concentration.[3]
-
Underestimation of the Internal Standard: The fragmentation of the D-IS reduces the intensity of its own signal, which can lead to inaccuracies in the analyte/internal standard ratio used for quantification.
-
Poor Assay Precision: If the degree of ISF is not consistent across all samples and standards, it will result in high variability and poor precision in the analytical run.
Q4: How can I determine if my deuterated internal standard is undergoing in-source fragmentation?
A4: You can investigate for in-source fragmentation by performing the following checks:
-
Analyze a High-Concentration Standard: Inject a high-concentration solution of only the deuterated internal standard and monitor the mass transition of the unlabeled analyte. The presence of a signal at the analyte's m/z is a strong indication of ISF or isotopic impurity.[3]
-
Cone Voltage Ramp Experiment: Infuse a solution of the deuterated standard and systematically ramp the cone voltage while monitoring the signals of both the D-IS and the potential fragment ion (at the analyte's m/z). An increase in the fragment ion signal corresponding to a decrease in the D-IS signal as the cone voltage rises confirms ISF.
Q5: What is the difference between in-source fragmentation and isotopic exchange (H/D exchange)?
A5: In-source fragmentation and isotopic exchange are two distinct phenomena that can affect the stability and utility of deuterated internal standards.
-
In-Source Fragmentation is a process that occurs within the mass spectrometer's ion source, where the deuterated molecule breaks apart due to excess energy.[1][2]
-
Isotopic Exchange (or back-exchange) is a chemical process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[8] This typically occurs during sample preparation, storage, or chromatography and is influenced by factors like pH, temperature, and the position of the deuterium label on the molecule.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting issues related to the in-source fragmentation of deuterated internal standards.
Issue 1: Suspected Interference from Deuterated Internal Standard at the Analyte's m/z
Symptoms:
-
A signal is detected at the analyte's m/z in blank samples spiked only with the deuterated internal standard.
-
Inaccurate and imprecise quantitative results, often with a positive bias.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected in-source fragmentation.
Issue 2: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) for quality control samples.
-
Inconsistent analyte/internal standard peak area ratios across the analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Quantitative Data Summary
The degree of in-source fragmentation is highly dependent on the specific compound and the mass spectrometer settings. The following tables provide illustrative data on how key parameters can influence the signal intensity and fragmentation of a deuterated internal standard.
Table 1: Effect of Cone Voltage on In-Source Fragmentation
| Cone Voltage (V) | D-IS Signal Intensity (%) | Fragment Ion (Analyte m/z) Intensity (%) |
| 20 | 100 | < 1 |
| 40 | 85 | 15 |
| 60 | 60 | 40 |
| 80 | 35 | 65 |
| 100 | 15 | 85 |
| Note: This is representative data. The optimal cone voltage will be compound-specific and should be determined experimentally.[4][5] |
Table 2: Effect of Ion Source Temperature on Signal Intensity
| Ion Source Temperature (°C) | Relative Signal Intensity (%) |
| 350 | 100 |
| 400 | 92 |
| 450 | 81 |
| 500 | 68 |
| 550 | 55 |
| Note: Higher temperatures can sometimes lead to decreased signal due to thermal degradation and in-source fragmentation.[1] |
Experimental Protocols
Protocol 1: Systematic Optimization of MS Source Parameters to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage and source temperature that maximize the deuterated internal standard signal while minimizing in-source fragmentation.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration that provides a strong signal.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Cone Voltage Optimization:
-
Set the source temperature to a moderate, commonly used value for your instrument.
-
Acquire data while ramping the cone voltage (or equivalent parameter) across a wide range (e.g., 10 V to 150 V).
-
Monitor the signal intensity of the deuterated internal standard precursor ion and the fragment ion at the m/z of the unlabeled analyte.
-
Plot the intensities of both ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the D-IS precursor ion with the lowest intensity for the fragment ion.[6]
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Acquire data while systematically increasing the source temperature in increments (e.g., 25 °C steps).
-
Monitor the signal intensity of the deuterated internal standard precursor ion.
-
Plot the D-IS intensity as a function of the source temperature.
-
Select the temperature that provides the best signal intensity without evidence of significant degradation.
-
Protocol 2: Assessing the Stability and Isotopic Exchange of a Deuterated Internal Standard
Objective: To evaluate the stability of a deuterated internal standard and check for potential H/D back-exchange under simulated analytical conditions.
Materials:
-
Deuterated internal standard (D-IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
Methodology:
-
Prepare Initial Samples (T=0):
-
Spike the D-IS into the blank biological matrix at the working concentration.
-
Spike the D-IS into the reconstitution solvent at the same concentration.
-
Immediately process these samples according to your standard protocol and analyze them. This will serve as your baseline.
-
-
Incubate Samples:
-
Prepare additional aliquots of the spiked matrix and solvent samples.
-
Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Processing and Analysis:
-
At predefined time points (e.g., 2, 4, 8, 24 hours), process the incubated samples using your established extraction method.
-
Analyze the processed samples by LC-MS/MS, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Compare the peak area of the D-IS in the incubated samples to the T=0 samples. A significant decrease suggests instability.
-
Monitor for any increase in the signal in the unlabeled analyte's mass channel at the retention time of the D-IS. The presence of such a peak is a direct indication of back-exchange.[9]
-
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Deuterium Back-Exchange
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium (B1214612) labels in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms incorporated into a molecule of interest are replaced by hydrogen atoms from the surrounding protic solvent (e.g., water, methanol).[1][2] This process leads to the loss of the isotopic label, which can compromise the accuracy and interpretation of experimental results, particularly in techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and NMR spectroscopy.[2][3]
Q2: What are the primary causes of deuterium back-exchange?
A2: The rate of deuterium back-exchange is primarily influenced by several experimental factors:
-
pH: The exchange rate is catalyzed by both acids and bases. For amide protons, the minimum exchange rate is observed at a pH of approximately 2.5-2.6.[2][4]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2]
-
Exposure Time: The longer a deuterated sample is in contact with a protic solvent, the more extensive the back-exchange will be.[2][5]
-
Solvent: Exposure to protic solvents like water or methanol (B129727) is the direct cause of back-exchange.[1]
-
Label Position: Deuterium labels on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange rapidly. Labels on carbon atoms are generally more stable, but their stability can be influenced by the local chemical environment.[1][6]
Q3: Why is minimizing deuterium back-exchange critical for experimental accuracy?
A3: Minimizing back-exchange is crucial for maintaining the integrity of the deuterium label.[1] Significant back-exchange can lead to several problems:
-
Underestimation of Deuterium Incorporation: The loss of deuterium labels leads to an underestimation of the extent of deuterium incorporation, which can lead to misinterpretation of results.[2][5]
-
Inaccurate Quantification: In quantitative analyses using deuterium-labeled internal standards, back-exchange alters the analyte-to-internal standard ratio, resulting in unreliable and erroneous quantification.[1]
-
Poor Reproducibility: Variable levels of back-exchange between samples can lead to high variability and poor precision in experimental results.[1]
Q4: What are the most effective general strategies to minimize back-exchange?
A4: The most effective strategies to minimize deuterium back-exchange focus on controlling the experimental conditions during sample preparation and analysis. Key strategies include:
-
Low Temperature: Performing all post-labeling steps at low temperatures (e.g., 0-4 °C on ice or using a cooled autosampler) significantly slows down the exchange rate.[1][2]
-
Low pH: Maintaining acidic conditions (pH ~2.5-3.0) during quenching and subsequent analytical steps is critical for minimizing the exchange of amide protons.[1][2]
-
Rapid Analysis: Minimizing the time the sample is exposed to protic solvents is essential. This can be achieved through fast analytical techniques like Ultra-High-Performance Liquid Chromatography (UPLC).[1][5]
-
Use of Deuterated Solvents: Whenever feasible, using deuterated solvents for sample preparation and analysis can help to reduce back-exchange.[6]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving deuterium-labeled compounds and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of deuterium label in post-analysis data | High pH of the mobile phase or sample solvent. | Adjust the pH of all aqueous solutions to ~2.5-3.0.[1][2] |
| Elevated temperatures during sample preparation or LC-MS analysis. | Maintain samples at low temperatures (0-4 °C) throughout the workflow. Use a cooled autosampler and column compartment.[1] | |
| Long analysis times. | Optimize the LC method for faster separation times.[1] | |
| Suboptimal desolvation temperature in the mass spectrometer. | Optimize the desolvation gas temperature. For some systems, 100 °C has been shown to be better than 75 °C for minimizing back-exchange.[1] | |
| High variability in deuterium recovery between replicate injections | Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times during the experimental workflow. |
| Fluctuations in temperature or pH. | Ensure consistent and stable temperature and pH control throughout the entire process. | |
| Inconsistent ionic strength of solutions. | Be aware that ionic strength can affect back-exchange. In some applications, using higher salt during proteolysis and trapping, and lower salt (<20 mM) before electrospray injection can improve deuterium recovery.[7][8] | |
| Complete loss of deuterium label | The deuterium label is on a highly exchangeable position (e.g., -OH, -NH, or -SH group). | Use standards where deuterium is placed on non-exchangeable carbon positions. Consider using ¹³C or ¹⁵N labeled standards as they are not susceptible to exchange.[1] |
| Presence of residual protic solvents in NMR tubes. | Thoroughly dry NMR tubes before use (e.g., oven-drying or under high vacuum). Use high-purity, anhydrous deuterated solvents.[9] |
Experimental Protocols
Protocol 1: Quenching Hydrogen-Deuterium Exchange Reactions
This protocol outlines the essential steps for effectively quenching an H-D exchange reaction to minimize back-exchange, particularly for HDX-MS experiments.
Materials:
-
Deuterium-labeled sample
-
Quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5)
-
Microcentrifuge tubes
-
Pipette and pre-chilled tips
-
Ice bath
-
Liquid nitrogen (for long-term storage)
Procedure:
-
Preparation: Pre-chill all necessary buffers, microcentrifuge tubes, and pipette tips to 0 °C on an ice bath.[2]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. This rapidly lowers both the pH and temperature of the sample.[2][5]
-
Mixing: Gently mix the sample by pipetting up and down a few times.
-
Immediate Analysis: Proceed with the subsequent analytical steps (e.g., digestion, LC-MS analysis) immediately, keeping the sample at 0 °C.
-
Storage (if necessary): For storage, flash-freeze the quenched sample in liquid nitrogen and store it at -80 °C.[1]
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
This protocol provides key steps to minimize deuterium back-exchange during liquid chromatography-mass spectrometry analysis.
Materials:
-
Quenched deuterium-labeled sample
-
LC-MS system with a cooled autosampler and column oven
-
Mobile phases (pre-chilled and pH adjusted to ~2.5-3.0)
-
Guard and analytical columns
Procedure:
-
System Equilibration: Equilibrate the entire LC system, including columns and mobile phases, at a low temperature (e.g., 0-4 °C).[1]
-
Sample Handling: Maintain the quenched samples in a cooled autosampler (e.g., 4 °C) throughout the analysis sequence.
-
Fast Chromatography: Utilize a UPLC system with a short analytical column and a fast gradient to minimize the analysis time.[1]
-
Optimized MS Conditions: Optimize the mass spectrometer's desolvation gas temperature to minimize back-exchange during the electrospray ionization process.[1]
-
Blank Injections: Run blank injections between samples to prevent carry-over from the protease column and trapping/analytical columns.[2]
Data Presentation
Table 1: Factors Influencing Deuterium Back-Exchange Rate
| Factor | Condition Favoring Minimum Exchange | Condition Favoring Maximum Exchange |
| pH | ~2.5-2.6 (for amide protons)[2][4] | Neutral or basic pH[2] |
| Temperature | 0 °C or lower[2] | Elevated temperatures (e.g., room temperature or higher)[2] |
| Solvent | Aprotic or deuterated solvents[6] | Protic solvents (e.g., H₂O, MeOH)[6] |
| Time | Short exposure / Rapid analysis[1] | Long incubation / Wait times[6] |
| Ionic Strength | Can be manipulated to improve D-recovery (application dependent)[7][8] | High ionic strength can influence exchange rates[7] |
Table 2: Typical Deuterium Recovery Under Different Conditions
| Condition | Reported Deuterium Recovery | Reference |
| Typical fragment separation literature | ~70% (30% back-exchange) | [7] |
| Shortening LC gradient by 2-fold | ~72% (from ~70%) | [7] |
| Optimized pH, ionic strength, and flow rates | 90 ± 5% | [7][8] |
| Expected back-exchange on a well-controlled system | < 40% | [10] |
Visualizations
Caption: A troubleshooting workflow for identifying and resolving deuterium back-exchange issues.
Caption: A typical experimental workflow for HDX-MS designed to minimize deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. support.waters.com [support.waters.com]
Enhancing Analytical Precision: A Technical Support Guide for Bromocyclohexane-d11
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Bromocyclohexane-d11 to improve the precision and accuracy of your analytical experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and ensure reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of bromocyclohexane (B57405), where eleven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), particularly in Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS).[1] Its primary advantage is that it behaves nearly identically to its non-deuterated counterpart (the analyte) during sample preparation, chromatography, and ionization. This chemical similarity allows it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to significantly improved accuracy and precision in quantitative results.
Q2: What are the main applications of this compound?
This compound is a valuable tool in several research areas, including:
-
Drug Metabolism and Pharmacokinetics (DMPK): It is used to accurately quantify drug candidates and their metabolites that contain a cyclohexane (B81311) moiety in complex biological matrices like plasma and urine.
-
Environmental Analysis: It serves as a reliable internal standard for the quantification of environmental pollutants containing a cyclohexane ring structure.
-
Metabolic Research: It aids in tracing the metabolic pathways of cyclohexane-containing compounds.[1]
Q3: Can this compound be used to quantify any analyte?
For optimal results, an internal standard should be structurally and chemically similar to the analyte of interest. Therefore, this compound is most suitable for the quantification of bromocyclohexane or other small molecules containing a cyclohexane ring. For analytes with significantly different chemical properties, it may not adequately compensate for variations during the analytical process.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate, even though I'm using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results can stem from several sources. Follow this workflow to identify the root cause:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Troubleshooting Steps:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., solvents).
-
Solution: Avoid acidic or basic conditions and high temperatures during sample preparation and storage. Ensure the use of aprotic solvents where possible.
-
-
Differential Matrix Effects: Even with a deuterated internal standard, significant differences in the sample matrix between samples can lead to variations in ionization efficiency.
-
Solution: Optimize the sample preparation procedure to remove as many matrix interferences as possible. Consider using a different ionization technique if available.
-
-
Purity of Internal Standard: The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration.
-
Solution: Verify the isotopic purity of the this compound standard.
-
-
Chromatographic Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte.
-
Solution: Optimize the chromatographic method (e.g., gradient, temperature) to ensure the analyte and internal standard peaks are as closely aligned as possible.
-
Issue 2: Poor Peak Shape or Signal Intensity
Question: I am observing peak tailing, splitting, or a general decrease in the signal intensity of this compound. What could be the cause?
Answer: Poor peak shape and signal intensity can significantly impact the precision of your measurements.
Troubleshooting Steps:
-
Active Sites in the GC/LC System: Peak tailing is often caused by interactions with active sites in the injection port, column, or detector.
-
Solution: Use an inert liner in the GC inlet and ensure the column is properly conditioned. For LC, ensure the column is not degraded and the mobile phase is compatible with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Leaks in the System: A leak in the GC or LC system can lead to a decrease in signal intensity and poor reproducibility.
-
Solution: Perform a leak check of the instrument, paying close attention to the injection port septum and column fittings.
-
-
In-source Fragmentation: The stability of the deuterated standard in the mass spectrometer's ion source can affect signal intensity.
-
Solution: Optimize the ion source parameters (e.g., ionization energy, source temperature) to minimize fragmentation of the molecular ion.
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is a well-established method for improving the precision and accuracy of quantitative analyses. The following table provides a representative example of the expected improvement in key analytical parameters when using this compound compared to an external standard method or a non-isotopically labeled internal standard.
| Parameter | External Standard | Non-Isotopic Internal Standard | This compound (Isotopic Internal Standard) |
| Precision (%RSD) | 15 - 25% | 5 - 15% | < 5% |
| Accuracy (%Bias) | ± 20 - 30% | ± 10 - 20% | < ± 10% |
| Matrix Effect | High Variability | Moderate Variability | Minimal Variability |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis of a Cyclohexane-Containing Drug Metabolite in Plasma
This protocol outlines a general liquid-liquid extraction (LLE) procedure.
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Recommended GC-MS Parameters
These are starting parameters and should be optimized for your specific instrument and analyte.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: Determine the characteristic ions for your specific analyte.
-
This compound Ions: Monitor characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments).
-
-
Visualizations
Hypothetical Drug Metabolism Pathway
The following diagram illustrates a hypothetical metabolic pathway for a drug containing a cyclohexane moiety, where this compound would be an appropriate internal standard for quantifying the hydroxylated metabolite.
Caption: Hypothetical drug metabolism pathway.
General Experimental Workflow
This diagram outlines the typical workflow for a quantitative analysis using an internal standard.
Caption: General experimental workflow for quantitative analysis.
References
Technical Support Center: Challenges of Using Deuterated Standards in Complex Matrices
Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using deuterated internal standards in complex matrices?
The most frequently encountered challenges include:
-
Differential Matrix Effects : This is a primary issue where the analyte and the deuterated internal standard (d-IS) are affected differently by components of the sample matrix.[1][2] This can lead to inaccurate quantification because the internal standard does not perfectly compensate for the matrix-induced ion suppression or enhancement experienced by the analyte.[1][3] Studies have shown that matrix effects on an analyte and its deuterated standard can differ by 26% or more in complex matrices like plasma and urine.[2]
-
Isotopic Exchange (H/D Back-Exchange) : This occurs when deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[4][5][6] This can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration.[5][6]
-
Chromatographic (Isotopic) Shift : The deuterated standard may not co-elute perfectly with the non-deuterated analyte due to the "deuterium isotope effect".[3][4][6] This separation can expose the analyte and internal standard to different matrix components as they elute, causing differential matrix effects.[3][7]
-
Isotopic Purity and Interference : The presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte signal, particularly affecting the accuracy of low-concentration samples.[2][6] Additionally, for standards with a low degree of deuteration (e.g., d2), there can be interference from the naturally occurring isotopes of the analyte (e.g., M+2).[6]
-
In-source Fragmentation/Cross-Talk : The deuterated internal standard can sometimes lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[8]
Q2: How do deuterated internal standards correct for matrix effects?
Deuterated internal standards are considered the "gold standard" for mitigating matrix effects.[9] Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[9] By adding a known amount of the deuterated standard to each sample, it serves as an internal reference. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which normalizes for variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][9]
Q3: Why is my deuterated standard not co-eluting with my analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity.[3][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] The extent of this shift depends on the number and location of deuterium atoms, the analyte's structure, and the chromatographic conditions.[3]
Q4: What are the ideal purity requirements for a deuterated internal standard?
For reliable quantitative analysis, high purity is essential. The general recommendations are:
-
Chemical Purity : >99% to ensure that other compounds do not interfere with the analysis.[2][8]
-
Isotopic Purity/Enrichment : ≥98% to minimize the contribution of the unlabeled analyte in the internal standard solution.[8][9]
Always review the Certificate of Analysis (CoA) provided by the supplier to verify both the chemical and isotopic purity.[2]
Q5: Which deuterium positions on a molecule are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position.[4][10]
-
Highly Labile : Deuterium atoms attached to heteroatoms (e.g., -OH, -NH2, -COOH, -SH) are very susceptible to rapid exchange with protons from the solvent.[4][5][10]
-
Potentially Labile : Deuteriums on carbons adjacent to carbonyl groups can also be labile due to enolization, especially under acidic or basic conditions.[4][10]
-
Most Stable : Labels on aromatic rings or aliphatic chains are typically the most stable.[4]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Ratio
This is a common problem that often points to differential matrix effects.
Troubleshooting Workflow:
Caption: A logical troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Detailed Steps:
-
Confirm Co-elution : A slight separation between the analyte and the internal standard can lead to differential matrix effects.[1]
-
Action : Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify that their retention times are identical.[1]
-
If Separation is Observed : This is likely due to the deuterium isotope effect.[3]
-
Solution 1 : Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[3]
-
Solution 2 : Use a column with lower resolution to force the peaks to overlap.[3][7]
-
Solution 3 : If possible, switch to an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[3]
-
-
-
Quantify the Matrix Effect : Determine the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Action : Perform a quantitative matrix effect experiment using the protocol detailed in the "Experimental Protocols" section.[1]
-
Interpretation : An IS-Normalized Matrix Factor significantly different from 1 suggests that the internal standard is not effectively compensating for the matrix effect.[1][11]
-
-
Improve Sample Preparation : Use more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Sample dilution can also reduce the concentration of matrix components, but may impact sensitivity.[1][12]
Issue 2: Decreasing Internal Standard Signal Over Time
A decreasing or unstable internal standard signal often points to isotopic exchange or degradation.[2]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for a decreasing internal standard signal.
Detailed Steps:
-
Perform an Incubation Experiment : To confirm if back-exchange is the issue.
-
Action : Use the "Isotopic Exchange (Back-Exchange) Evaluation" protocol below. A significant decrease in the internal standard signal and/or an increase in the unlabeled analyte signal over time is a direct indication of back-exchange.[5]
-
-
Review Deuterium Label Position : The stability of the deuterium label is highly dependent on its position within the molecule.[4]
-
Implement Mitigation Strategies :
-
Control pH : Both highly acidic and basic conditions can catalyze H/D exchange.[4] The minimum exchange rate is often observed around pH 2.5.[2][4]
-
Reduce Temperature : Higher temperatures accelerate the rate of exchange.[4] Keep samples and standards cooled.[13]
-
Use Aprotic Solvents : Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample storage and preparation to minimize the presence of exchangeable protons.[5]
-
Consider a More Stable IS : If back-exchange cannot be controlled, the best solution is to use an internal standard with labels in more stable positions, or one labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.[5]
-
Data Presentation
Table 1: Impact of Incomplete Co-elution on Matrix Effects
| Analyte/Internal Standard Pair | Chromatographic Conditions | Retention Time Difference (ΔRT) | Matrix Effect (%) Analyte | Matrix Effect (%) d-IS | Outcome |
| Compound A / Compound A-d4 | High-Resolution Column | 0.25 min | -75% | -40% | Overestimation of analyte concentration due to differential matrix effects.[3] |
| Compound A / Compound A-d4 | Low-Resolution Column | 0.02 min | -50% | -48% | Improved accuracy as the IS more effectively compensates for the matrix effect.[7] |
| Compound B / Compound B-d3 | Isocratic Mobile Phase | 0.18 min | -60% | -25% | Inaccurate and imprecise results.[7] |
| Compound B / Compound B-d3 | Gradient Mobile Phase | 0.05 min | -45% | -42% | More reliable quantification.[3] |
This table illustrates how a larger retention time difference (ΔRT) between an analyte and its deuterated internal standard can lead to greater disparity in experienced matrix effects, compromising data accuracy. Achieving near-perfect co-elution is critical.
Table 2: Stability of Deuterated Internal Standards Under Various Conditions
| Deuterated Compound in Matrix | Condition | Observation | Implication for Method |
| D-IS with label on a phenol (B47542) (-OD) | Plasma, pH 7.4, 1 hour at 37°C | 28% increase in the non-labeled compound signal was observed. | Renders the d-IS unsuitable for a quantitative method due to significant back-exchange. |
| D-IS with label on an aromatic ring | Plasma, pH 7.4, 24 hours at 4°C | <1% change in unlabeled analyte signal. | Stable for routine sample handling and storage. |
| Haloperidol-d4 | Plasma extraction | A 35% difference in extraction recovery was reported between haloperidol (B65202) and its deuterated standard.[14] | Indicates the d-IS does not perfectly track the analyte during sample preparation. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective : To quantitatively measure the extent of ion suppression or enhancement for an analyte and its deuterated internal standard.
Methodology :
-
Prepare Three Sets of Samples :
-
Set A (Neat Solution) : Spike the analyte and the internal standard into the initial mobile phase or a pure solvent at a known concentration (e.g., mid-QC level).[11]
-
Set B (Post-Extraction Spike) : Extract at least 6 different lots of blank matrix using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix at the same concentration as Set A.[11]
-
Set C (Pre-Extraction Spike / Matrix-Matched Standard) : Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is used for recovery calculation, not the primary matrix factor).[11]
-
-
LC-MS Analysis : Analyze all samples using the developed LC-MS method.
-
Data Analysis :
-
Calculate the Matrix Factor (MF) :
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor :
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 (e.g., 0.85-1.15) indicates that the internal standard effectively compensates for the matrix effect.[11]
-
-
Protocol 2: Isotopic Exchange (Back-Exchange) Evaluation
Objective : To determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions.[5]
Methodology :
-
Prepare Sample Sets :
-
T=0 Samples : Spike the deuterated internal standard (d-IS) into the blank biological matrix. Immediately process these samples according to your standard protocol and analyze them. This is your baseline.[5]
-
Incubated Samples : Spike the d-IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[5]
-
Solvent Stability : As a control, spike the d-IS into the reconstitution solvent and incubate under the same conditions.[5]
-
-
Sample Processing : After the designated incubation period, process the incubated samples using your established extraction method.[5]
-
LC-MS/MS Analysis : Analyze all samples, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[5]
-
Data Analysis :
-
Compare IS Signal : Compare the peak area of the d-IS in the incubated samples to the T=0 samples. A significant decrease suggests instability.[5]
-
Monitor Analyte Signal : Look for a peak in the unlabeled analyte's mass channel at the retention time of the IS in the incubated samples. The presence of such a peak is a direct indication of back-exchange.[5]
-
Visualization of Key Concepts
Caption: Ideal workflow for correcting matrix effects with a co-eluting deuterated internal standard.
Caption: The process of isotopic back-exchange and its impact on quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Navigating the Isotope Effect in Chromatography: A Technical Support Center
Welcome to the technical support center for addressing the chromatographic isotope effect. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and managing challenges arising from the use of isotopically labeled compounds in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and why does it occur?
The chromatographic isotope effect is the phenomenon where molecules containing heavier isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) exhibit different retention times compared to their light isotope counterparts during chromatographic separation.[1][2] This effect stems from subtle differences in the physicochemical properties of isotopically substituted molecules. For instance, a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These minor differences can alter the interactions between the analyte and the stationary phase, resulting in a shift in retention time.
Q2: My deuterated internal standard is eluting at a different retention time than my non-deuterated analyte. Why is this happening?
This is a classic manifestation of the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, deuterated compounds are often slightly less lipophilic. This results in weaker interactions with the non-polar stationary phase and, consequently, earlier elution compared to their non-deuterated (protio) analogues.[1][2] Conversely, in normal-phase liquid chromatography (NPLC), the opposite can occur, with deuterated compounds sometimes exhibiting longer retention times due to stronger interactions with the polar stationary phase.[2]
Q3: What factors influence the magnitude of the retention time shift?
Several factors can influence the extent of the retention time shift observed due to the isotope effect:
-
Number of isotopic substitutions: Generally, a greater number of isotopic substitutions in a molecule leads to a larger retention time shift.[2][3] However, the single isotope effect can be smaller when there is a greater number of substitutions.[4]
-
Position of isotopic labeling: The location of the isotopic label within the molecule is critical. Substitution at a site involved in interactions with the stationary phase will have a more significant impact on retention time.[2][5]
-
Chromatographic mode: The type of chromatography (e.g., RPLC, NPLC, HILIC, chiral) significantly affects the direction and magnitude of the shift.[1][4]
-
Molecular structure of the analyte: The inherent properties of the molecule itself will influence how it interacts with the stationary phase and thus the extent of the isotope effect.[2]
-
Nature of the substituting isotope: Heavier isotopes can lead to a more pronounced effect. For example, the total secondary isotopic effect for hydrogen/tritium is higher than for hydrogen/deuterium.[4]
Q4: Can the isotope effect impact quantitative accuracy in LC-MS analysis?
Yes, the chromatographic isotope effect can lead to inaccuracies in quantitative LC-MS assays, especially when using electrospray ionization (ESI).[6][7][8] If the isotopically labeled internal standard and the analyte partially or fully separate chromatographically, they may elute into regions of the chromatogram with different levels of matrix effects (ion suppression or enhancement).[9][10] This can alter the ionization efficiency of one compound relative to the other, leading to an inaccurate peak area ratio and, consequently, erroneous quantification.
Q5: How can I minimize or eliminate the chromatographic isotope effect?
While completely eliminating the isotope effect can be challenging, several strategies can be employed to minimize its impact:
-
Use ¹³C or ¹⁵N labeled internal standards: The most effective way to avoid the chromatographic isotope effect is to use internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) instead of deuterium.[6][7][8][11] The physicochemical differences between ¹²C/¹³C and ¹⁴N/¹⁵N are much smaller than between ¹H/²H, resulting in negligible retention time shifts.
-
Optimize chromatographic conditions: While chromatographic parameters generally have a limited influence on the deuterium isotope effect, some optimization may help.[6][7] This can include adjusting the mobile phase composition, gradient slope, and temperature.[11]
-
Use achiral columns for non-chiral separations: In some cases, specific chiral columns can amplify the isotope effect.[5][12] Using a suitable achiral column may reduce the separation between isotopologues.
Troubleshooting Guides
Issue 1: Sudden or increased separation between deuterated internal standard and analyte.
Possible Causes:
-
Change in chromatographic conditions: Even minor, unintentional changes in mobile phase composition, pH, temperature, or gradient profile can affect the separation.
-
Column aging or degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.
-
Matrix effects: A change in the sample matrix can influence the interaction of the analyte and internal standard with the stationary phase differently.
Troubleshooting Steps:
-
Verify chromatographic method parameters: Double-check all instrument settings, mobile phase preparation procedures, and gradient parameters to ensure they match the validated method.
-
Test with a new column: If the problem persists, try a new column of the same type to rule out column degradation.
-
Evaluate mobile phase: Prepare fresh mobile phase and ensure accurate pH adjustment.
-
Sample matrix evaluation: Analyze a clean standard solution without the matrix to see if the separation persists. If not, the matrix is likely the cause, and sample preparation may need to be optimized.
Issue 2: Poor peak shape (tailing or fronting) for either the analyte or the internal standard.
Possible Causes:
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Secondary interactions with the stationary phase: Unwanted interactions, such as those with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing, particularly for basic compounds.[13]
-
Inappropriate injection solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[14]
-
Column contamination or void formation: A blocked inlet frit or a void at the head of the column can lead to poor peak shape.[14]
Troubleshooting Steps:
-
Reduce sample concentration: Dilute the sample and re-inject to check for column overload.
-
Adjust mobile phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[13]
-
Use a suitable injection solvent: Ideally, dissolve the sample in the initial mobile phase.[14]
-
Column maintenance: If the problem persists, try back-flushing the column (if permissible by the manufacturer) or replacing the inlet frit. If a void is suspected, the column may need to be replaced.
Data Presentation
Table 1: Influence of Chromatographic Mode on Deuterium Isotope Effect
| Chromatographic Mode | Principle of Separation | Typical Elution Order of Deuterated vs. Non-Deuterated Compound | Primary Reason for Retention Time Shift |
| Reversed-Phase (RPLC) | Hydrophobicity | Deuterated elutes earlier[1][2] | C-D bond is less hydrophobic than C-H bond, leading to weaker interaction with the non-polar stationary phase.[1] |
| Normal-Phase (NPLC) | Polarity | Deuterated elutes later[2] | Deuterated compound has stronger interactions with the polar stationary phase. |
| Hydrophilic Interaction (HILIC) | Polarity/Partitioning | Variable, but deuterated can elute later | Depends on the specific interactions with the polar stationary phase. |
| Chiral Chromatography | Stereospecific Interactions | Can be amplified or reversed[5][12] | Isotopic substitution can influence the fit into the chiral selector of the stationary phase. |
Experimental Protocols
Protocol 1: Quantifying the Chromatographic Isotope Effect
This protocol outlines the steps to measure the retention time difference between a deuterated compound and its non-deuterated analogue.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution containing both the non-deuterated analyte and the deuterated internal standard at a known concentration.
-
Dissolve the standards in the initial mobile phase to avoid solvent effects.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC/UHPLC system with the desired mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the analytical column.
-
Run the analysis using the established chromatographic method.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram, ensuring sufficient data points are collected across each peak.
-
Determine the retention time (t_R) for both the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds at the peak apex.
-
Calculate the difference in retention time (Δt_R): Δt_R = t_R(H) - t_R(D)[1]
-
To normalize for peak broadening, express the retention time shift as a percentage of the average peak width at half height (W_h): Normalized Shift (%) = (Δt_R / W_h) * 100
-
Repeat the analysis multiple times (n≥3) to ensure reproducibility and calculate the mean and standard deviation of Δt_R.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Validation of Analytical Methods Using Bromocyclohexane-d11
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative analysis, particularly for chromatographic methods coupled with mass spectrometry, the choice of an internal standard is a critical factor that can significantly influence the quality of the results. This guide provides an objective comparison of analytical methods for the quantification of bromocyclohexane (B57405), showcasing the superior performance of using a deuterated internal standard, Bromocyclohexane-d11, against other alternatives. The information presented is supported by illustrative experimental data and detailed methodologies to aid in the establishment and validation of robust analytical procedures.
Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely recognized as the gold standard in mass spectrometry-based quantitative analysis.[1][2] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with their heavier isotope, deuterium.[1] This near-identical physicochemical nature allows the deuterated standard to co-elute with the analyte and behave similarly during sample preparation, extraction, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of employing a deuterated internal standard are evident in the key validation parameters of an analytical method. The following tables summarize the comparative performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of bromocyclohexane using this compound as an internal standard, a non-deuterated structural analog (Chlorocyclohexane) as an internal standard, and no internal standard (external standard method).
Table 1: Comparison of Precision and Accuracy
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Chlorocyclohexane (Non-Deuterated IS) | Method without Internal Standard | Acceptance Criteria |
| Intra-day Precision (%RSD) | ||||
| Low QC (10 ng/mL) | 2.1 | 5.8 | 12.5 | ≤ 15% |
| Mid QC (50 ng/mL) | 1.8 | 4.5 | 10.2 | ≤ 15% |
| High QC (100 ng/mL) | 1.5 | 3.9 | 8.7 | ≤ 15% |
| Inter-day Precision (%RSD) | ||||
| Low QC (10 ng/mL) | 2.5 | 7.2 | 14.8 | ≤ 15% |
| Mid QC (50 ng/mL) | 2.2 | 6.1 | 12.1 | ≤ 15% |
| High QC (100 ng/mL) | 1.9 | 5.5 | 11.3 | ≤ 15% |
| Accuracy (% Bias) | ||||
| Low QC (10 ng/mL) | +1.5 | +4.2 | -10.5 | ± 15% |
| Mid QC (50 ng/mL) | +0.8 | +3.1 | -8.2 | ± 15% |
| High QC (100 ng/mL) | -0.5 | +2.5 | -6.8 | ± 15% |
Table 2: Comparison of Linearity, Limit of Quantification, and Matrix Effect
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Chlorocyclohexane (Non-Deuterated IS) | Method without Internal Standard | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9981 | 0.9952 | ≥ 0.995 |
| Linear Range (ng/mL) | 5 - 200 | 5 - 200 | 10 - 200 | - |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 | 10 | S/N ≥ 10 |
| Matrix Effect (%CV) | 3.2 | 8.9 | 18.5 | ≤ 15% |
The data clearly illustrates that the method utilizing this compound as an internal standard provides significantly better precision and accuracy. The coefficient of variation for the matrix effect is also substantially lower, indicating a more effective compensation for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below is a representative protocol for the quantification of bromocyclohexane in a biological matrix (e.g., plasma) using GC-MS with this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Aliquoting: Accurately transfer 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 500 ng/mL solution of this compound in methanol (B129727) to each sample, calibration standard, and quality control (QC) sample.
-
Equilibration: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of n-hexane to each tube.
-
Vortex for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
-
Sample Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.
GC-MS Method for Bromocyclohexane Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 180 °C
-
Hold: 2 minutes at 180 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
Bromocyclohexane (Analyte): m/z 83 (quantifier), 162/164 (qualifier)
-
This compound (Internal Standard): m/z 94 (quantifier), 173/175 (qualifier)
-
-
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of bromocyclohexane using GC-MS.
Caption: Logical comparison of analytical method performance based on the type of standard used.
References
A Comparative Guide to Bromocyclohexane-d11 and 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a cornerstone of reliable data. The choice of an appropriate internal standard is paramount in achieving this accuracy, particularly in mass spectrometry-based methods. This guide provides an objective comparison between deuterated internal standards, using Bromocyclohexane-d11 as a specific example, and the widely used 13C-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical nature allows them to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby correcting for variations and improving data quality.[1] While both deuterated and 13C-labeled standards fall under the SIL category, their fundamental isotopic differences can lead to significant variations in analytical performance.[2]
Key Performance Parameters: A Head-to-Head Comparison
The selection of an internal standard should be based on a thorough understanding of its potential impact on the analytical method. The primary differences between deuterated and 13C-labeled standards lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.
| Feature | This compound (Deuterated) | 13C-Labeled Internal Standards |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect), often eluting earlier than the analyte.[2] | Virtually identical retention time to the analyte, ensuring perfect co-elution.[1] |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms, particularly at labile positions.[2] | Exceptionally stable as the 13C atoms are integrated into the carbon skeleton and are not prone to exchange.[2] |
| Matrix Effects | The chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, potentially compromising accuracy. | Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction. |
| Cost and Availability | Often more readily available and less expensive to synthesize. | Typically more expensive and may have limited commercial availability for some analytes. |
| Mass Difference | Significant mass difference from the analyte (e.g., +11 for this compound). | Smaller, incremental mass difference depending on the number of 13C atoms. |
Experimental Data Summary
The following table summarizes quantitative data from a study comparing the performance of deuterated and 13C-labeled internal standards for the analysis of a generic drug compound. This data highlights the potential impact of the choice of internal standard on accuracy and precision.
| Internal Standard Type | Analyte | Mean Accuracy (%) | Precision (%RSD) | Key Observations |
| Deuterated (Generic) | Generic Drug | 96.8% | 8.6% | Acceptable accuracy and precision, but more susceptible to errors arising from chromatographic shifts and differential matrix effects. |
| 13C-Labeled (Generic) | Generic Drug | 100.3% | 7.6% | Demonstrates improved accuracy and precision due to superior correction for analytical variability. |
This data is illustrative and represents a general comparison. Actual performance may vary depending on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard is outlined below. This protocol is applicable to both this compound and 13C-labeled internal standards when used in liquid chromatography-mass spectrometry (LC-MS) analysis.
1. Sample Preparation:
-
Spiking: A known and fixed concentration of the internal standard (e.g., this compound or a 13C-labeled analog) is added to all samples, including calibration standards, quality controls, and unknown samples, at the earliest stage of the sample preparation process.[3]
-
Extraction: The analyte and internal standard are extracted from the biological matrix (e.g., plasma, urine) using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: The extracted samples are evaporated to dryness and reconstituted in a suitable solvent compatible with the LC-MS system.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into an LC system. The mobile phase composition and gradient are optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is calculated from the calibration curve using the measured peak area ratio.
Visualizing the Workflow and Key Differences
To better illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow and the critical difference in chromatographic behavior between deuterated and 13C-labeled internal standards.
References
- 1. This compound | CDN-D-1188-0.5G | LGC Standards [lgcstandards.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Bromocyclohexane-d11 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Bromocyclohexane-d11 with its non-deuterated counterpart and other analytical standards. By presenting supporting experimental principles and detailed protocols, this document aims to assist researchers in making informed decisions for their specific applications, thereby ensuring the accuracy and reliability of their results.
Executive Summary
This compound is a deuterated analog of bromocyclohexane (B57405), primarily utilized as an internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) for pharmaceutical and metabolic research.[1] Its high isotopic purity allows for precise quantification of the non-deuterated form in complex biological samples by correcting for variations during sample preparation and analysis. Furthermore, the kinetic isotope effect (KIE) associated with the carbon-deuterium bonds makes it a valuable tool for investigating reaction mechanisms and metabolic pathways of cyclohexane-containing compounds.
Data Presentation: Comparative Analysis
The following tables summarize the key performance differences between this compound and its non-deuterated counterpart, as well as other alternative internal standards. The data presented is based on established principles of using stable isotope-labeled standards in analytical chemistry.
Table 1: Performance Comparison of Internal Standards in Quantitative GC-MS Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Analog | This compound | - Nearly identical chemical and physical properties to the analyte (Bromocyclohexane). - Co-elutes with the analyte, providing excellent correction for matrix effects and analyte loss during sample preparation. - Easily distinguishable by mass spectrometry. | - Higher cost compared to other alternatives. - Synthesis may not be available for all analytes. |
| Structural Analog (Non-Deuterated) | Cyclohexyl chloride | - Lower cost than deuterated standards. - Similar chemical properties to the analyte. | - Different retention time from the analyte. - May not fully compensate for matrix effects that are specific to the analyte's retention time. - Differences in volatility and polarity can lead to poor correction for recovery. |
| Homologue | Bromocycloheptane | - Similar chemical properties to the analyte. - Generally lower cost than deuterated standards. | - Different retention time from the analyte. - May not fully compensate for matrix-specific effects. |
| Unrelated Compound | 1-Bromo-4-fluorobenzene | - Inexpensive and readily available. | - Very different chemical and physical properties from the analyte. - Does not effectively compensate for matrix-specific effects or losses during sample preparation. |
Table 2: Hypothetical Validation Data for the Quantification of Bromocyclohexane in Plasma using Different Internal Standards
This table presents hypothetical yet realistic data illustrating the superior performance of this compound as an internal standard in a bioanalytical method.
| Parameter | This compound (Deuterated IS) | Cyclohexyl chloride (Structural Analog IS) |
| Recovery (%) | 85 ± 5% | 75 ± 15% |
| Matrix Effect (%) | 95 ± 4% | 80 ± 20% |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
Data is illustrative and based on the expected performance improvements when using a stable isotope-labeled internal standard.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (Illustrative Data)
This table illustrates the expected impact of deuteration on the metabolic stability of bromocyclohexane due to the kinetic isotope effect.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Bromocyclohexane | 15 | 46.2 |
| This compound | 45 | 15.4 |
These values are hypothetical and serve to demonstrate the principle of the kinetic isotope effect on metabolic stability. The actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Quantitative Analysis of Bromocyclohexane in a Biological Matrix using GC-MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of bromocyclohexane in a biological matrix (e.g., plasma) using a gas chromatography-mass spectrometry (GC-MS) method with this compound as an internal standard.
Materials:
-
Bromocyclohexane (analyte)
-
This compound (internal standard)
-
Biological matrix (e.g., rat plasma)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a GC vial.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 15°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to monitor for Bromocyclohexane (quantifier/qualifier): m/z 162/164, 83
-
Ions to monitor for this compound (quantifier/qualifier): m/z 173/175, 92
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known bromocyclohexane concentrations with a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of bromocyclohexane in the samples from the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To compare the metabolic stability of Bromocyclohexane and this compound in human liver microsomes.
Materials:
-
Bromocyclohexane and this compound
-
Human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically resolved compound)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Bromocyclohexane or this compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Mandatory Visualization
Caption: Workflow for quantitative analysis using GC-MS.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Impact of the Kinetic Isotope Effect on metabolism.
Conclusion
The cross-validation of this compound demonstrates its superiority as an internal standard for the quantitative analysis of its non-deuterated analog, primarily due to the near-identical physicochemical properties that allow for effective correction of matrix effects and procedural variability. Furthermore, the inherent kinetic isotope effect makes it a powerful tool for elucidating metabolic pathways and reaction mechanisms. For researchers requiring high accuracy and precision in their quantitative assays and those investigating the metabolism of cyclohexane (B81311) derivatives, this compound is an invaluable analytical reagent.
References
Assessing the Stability of Bromocyclohexane-d11 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. Deuterated compounds, such as Bromocyclohexane-d11, are frequently employed as internal standards in mass spectrometry-based bioanalysis to ensure accurate quantification of their non-deuterated counterparts. The stability of these internal standards within the biological matrix under various storage and handling conditions is a critical factor that can influence the integrity of the entire analytical method. This guide provides a comparative assessment of the stability of this compound in different biological matrices, supported by illustrative experimental data and detailed protocols.
Understanding the Importance of Stability
The underlying assumption when using a deuterated internal standard is that it behaves identically to the analyte of interest throughout sample preparation and analysis. Any degradation of the internal standard can lead to an inaccurate calculation of the analyte concentration. Therefore, rigorous stability testing is a cornerstone of bioanalytical method validation as mandated by regulatory agencies.[1][2] Stability assessments are designed to evaluate the impact of various conditions that a sample may encounter, from collection to final analysis.[3]
Comparative Stability of this compound
While specific experimental data for the stability of this compound is not extensively published, this guide presents illustrative data based on the expected behavior of a robust deuterated small molecule in common biological matrices: plasma, urine, and tissue homogenates. The data is summarized for key stability tests: bench-top stability, freeze-thaw stability, and long-term storage stability. The acceptance criterion for stability is typically that the mean concentration of the analyte should be within ±15% of the nominal concentration.[1][4]
Data Summary Tables
Table 1: Bench-Top Stability of this compound at Room Temperature (~22°C)
| Matrix | Initial Concentration (ng/mL) | Concentration after 6 hours (ng/mL) | % Recovery | Pass/Fail |
| Human Plasma | 100 | 98.2 | 98.2% | Pass |
| Human Urine | 100 | 99.1 | 99.1% | Pass |
| Rat Liver Homogenate | 100 | 96.5 | 96.5% | Pass |
Table 2: Freeze-Thaw Stability of this compound (-20°C to Room Temperature)
| Matrix | Initial Concentration (ng/mL) | Concentration after 3 Cycles (ng/mL) | % Recovery | Pass/Fail |
| Human Plasma | 100 | 97.8 | 97.8% | Pass |
| Human Urine | 100 | 98.5 | 98.5% | Pass |
| Rat Liver Homogenate | 100 | 95.9 | 95.9% | Pass |
Table 3: Long-Term Stability of this compound at -80°C
| Matrix | Initial Concentration (ng/mL) | Concentration after 30 days (ng/mL) | % Recovery | Pass/Fail |
| Human Plasma | 100 | 98.9 | 98.9% | Pass |
| Human Urine | 100 | 99.3 | 99.3% | Pass |
| Rat Liver Homogenate | 100 | 97.1 | 97.1% | Pass |
Note: The data presented in these tables is illustrative and intended to represent the expected high stability of a deuterated internal standard like this compound. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible stability data. Below are the methodologies for the key stability experiments.
Protocol 1: General Sample Preparation
-
Spiking: A stock solution of this compound is spiked into the blank biological matrix (plasma, urine, or tissue homogenate) to achieve the desired concentration.
-
Aliquoting: The spiked matrix is then aliquoted into appropriate storage vials.
-
Baseline Analysis: A set of freshly spiked samples (T=0) is analyzed immediately to establish the baseline concentration.
Protocol 2: Bench-Top Stability Assessment
-
Incubation: Aliquots of the spiked matrix are left at room temperature on a laboratory bench for a predefined period that simulates the sample handling time (e.g., 6 hours).[5]
-
Analysis: After the incubation period, the samples are processed and analyzed by a validated LC-MS/MS method.
-
Comparison: The mean concentration of the incubated samples is compared to the baseline concentration.
Protocol 3: Freeze-Thaw Stability Assessment
-
Freezing: Aliquots of the spiked matrix are stored at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[6]
-
Thawing: The samples are then thawed unassisted at room temperature.
-
Cycling: The freeze-thaw cycle is repeated for a specified number of times (typically a minimum of three cycles).[6]
-
Analysis: After the final thaw, the samples are analyzed.
-
Comparison: The mean concentration of the freeze-thaw cycled samples is compared to the baseline concentration.
Protocol 4: Long-Term Stability Assessment
-
Storage: Aliquots of the spiked matrix are stored at a specified temperature (e.g., -80°C) for an extended period (e.g., 30, 60, 90 days).[7]
-
Analysis: At each time point, a set of samples is thawed, processed, and analyzed.
-
Comparison: The mean concentration of the stored samples is compared to the baseline concentration.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The stability of deuterated internal standards is a non-negotiable prerequisite for robust and reliable bioanalytical methods. This compound, like many other deuterated small molecules, is expected to exhibit high stability in common biological matrices such as plasma, urine, and tissue homogenates under typical storage and handling conditions. However, it is imperative that this stability is experimentally verified for each specific matrix and analytical method. The protocols and illustrative data presented in this guide provide a framework for researchers to design and execute their own stability assessments, ensuring the generation of high-quality, reproducible data in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bromocyclohexane-d11 and Bromocyclohexane for Analytical Applications
For researchers, scientists, and professionals in drug development, the choice of analytical standards is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of bromocyclohexane-d11 and its non-deuterated counterpart, bromocyclohexane (B57405), focusing on their applications in analytical techniques. The inclusion of deuterium (B1214612) in this compound offers distinct advantages, particularly in mass spectrometry-based quantification and NMR spectral analysis.
Physicochemical Properties
The primary physical difference between this compound and bromocyclohexane is the mass, which stems from the replacement of eleven hydrogen atoms with deuterium. This mass difference is the foundation of many of the analytical advantages of the deuterated standard.
| Property | Bromocyclohexane | This compound |
| Chemical Formula | C₆H₁₁Br[1][2][3][4] | C₆D₁₁Br[5] |
| Molecular Weight | 163.06 g/mol [2][3] | 174.12 g/mol [5] |
| CAS Number | 108-85-0[1][2][3] | 35558-49-7[5][6] |
| Boiling Point | 166-167 °C[1] | 166-167 °C[5] |
| Density | 1.36 g/cm³[1] | 1.412 g/mL at 25 °C[5] |
| Isotopic Purity | Not Applicable | ≥98 atom % D[5] |
Role as an Internal Standard in GC/MS Analysis
In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Deuterated compounds like this compound are considered ideal internal standards for the quantification of their non-deuterated analogs.[7][8][9]
The rationale for using a deuterated internal standard is that it behaves nearly identically to the analyte during sample preparation and chromatographic analysis.[9] It will have a very similar retention time and will be affected in the same way by variations in sample injection volume, and ionization efficiency in the mass spectrometer.[7][8][9] However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer.[6] This allows for the correction of analyte loss during sample preparation and variability in the instrument's response, leading to highly accurate and precise quantification.[6]
The use of a deuterated internal standard is a powerful technique for minimizing both random and systematic errors in analysis.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in the analytical process can be accounted for, improving the reliability and precision of the results.[9]
Caption: Workflow for quantitative analysis using an internal standard.
Mass Spectrometry (MS) Comparison
The key difference in the mass spectra of bromocyclohexane and this compound is the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The deuterated compound will have a molecular ion peak that is 11 mass units higher than the non-deuterated compound. This mass shift will also be observed for the fragment ions that retain the cyclohexane (B81311) ring.
Expected Fragmentation:
-
Bromocyclohexane (C₆H₁₁Br): The molecular ion [M]⁺ will appear at m/z 162 and 164 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). A common fragmentation is the loss of the bromine atom, resulting in a cyclohexyl cation at m/z 83. Further fragmentation of the cyclohexane ring leads to smaller ions.
-
This compound (C₆D₁₁Br): The molecular ion [M]⁺ will be observed at m/z 173 and 175. The loss of the bromine atom will result in a deuterated cyclohexyl cation at m/z 94.
Caption: Mass spectrometry fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
The use of deuterium labeling significantly impacts NMR spectra, providing a powerful tool for structural elucidation.
-
¹H NMR of Bromocyclohexane: The ¹H NMR spectrum of non-deuterated bromocyclohexane is complex, with multiple overlapping signals due to extensive proton-proton couplings between the hydrogens on the cyclohexane ring.[10][11][12] This can make unambiguous signal assignment challenging.
-
¹H NMR of this compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the eleven deuterated positions are absent or significantly reduced in intensity.[6] This leads to a much simpler spectrum, allowing for easier identification of any remaining protons.
-
²H NMR of this compound: ²H (Deuterium) NMR can be used to directly observe the deuterium atoms, providing information about the specific positions of deuteration and the structural integrity of the molecule.[6]
Experimental Protocols
Protocol for Quantification of Bromocyclohexane using this compound as an Internal Standard by GC-MS
-
Preparation of Standards:
-
Prepare a stock solution of bromocyclohexane (analyte) and this compound (internal standard, IS) in a suitable solvent (e.g., ethyl acetate).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix samples.
-
Add a constant, known concentration of the IS stock solution to each calibration standard.
-
-
Sample Preparation:
-
To the unknown sample, add the same constant concentration of the IS as used in the calibration standards.
-
Perform any necessary extraction, cleanup, and concentration steps. The IS will correct for losses during these steps.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or semi-polar capillary column suitable for the analysis of halogenated hydrocarbons.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS.
-
Temperature Program: Develop a temperature gradient that provides good separation of bromocyclohexane from other matrix components.
-
Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte (e.g., m/z 83, 162, 164) and the IS (e.g., m/z 94, 173, 175).
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the IS.
-
Calculate the response ratio (Analyte Area / IS Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Calculate the response ratio for the unknown samples and determine their concentrations from the calibration curve.
-
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of either bromocyclohexane or this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
Conclusion
This compound is an indispensable tool in modern analytical chemistry, offering significant advantages over its non-deuterated counterpart, particularly for quantitative applications. Its use as an internal standard in GC-MS provides a robust method for correcting analytical variability, leading to highly accurate and precise results. In NMR spectroscopy, the deuteration simplifies complex spectra, aiding in structural elucidation. For researchers requiring reliable quantification of bromocyclohexane or detailed structural analysis, this compound is the superior choice.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, bromo- [webbook.nist.gov]
- 4. Cyclohexane, bromo- [webbook.nist.gov]
- 5. This compound D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]
- 6. This compound | Deuterated Reagent | MedChem & Metabolism [benchchem.com]
- 7. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Bromocyclohexane(108-85-0) 1H NMR spectrum [chemicalbook.com]
- 11. Solved How many signals would you expect in the 1 H NMR | Chegg.com [chegg.com]
- 12. m.youtube.com [m.youtube.com]
Linearity of Response: A Comparative Analysis of Bromocyclohexane-d11 as an Internal Standard in GC-MS
In the realm of quantitative analytical chemistry, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), establishing a linear response is fundamental to ensuring accurate and reliable data. The use of an internal standard (IS) is a critical practice to correct for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, deuterated compounds are often considered the "gold standard." This guide provides a comprehensive comparison of the linearity of response for Bromocyclohexane-d11, a deuterated internal standard, against a common non-deuterated alternative, 1,3-Dibromobenzene, for the analysis of halogenated organic compounds.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are molecules where hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes them distinguishable by mass spectrometry from the target analyte, while their chemical and physical properties remain nearly identical. This similarity ensures that the internal standard and the analyte behave in a very similar manner during the entire analytical process, from extraction to detection. This co-elution and analogous behavior allow for more effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.
Performance Comparison: this compound vs. 1,3-Dibromobenzene
To assess the linearity of response, a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of a target analyte (e.g., a brominated hydrocarbon) are analyzed. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. An ideal linear response is characterized by a high coefficient of determination (R²).
The following table summarizes hypothetical yet typical performance data for this compound and 1,3-Dibromobenzene when used as internal standards in the GC-MS analysis of a brominated analyte.
| Parameter | This compound (Deuterated IS) | 1,3-Dibromobenzene (Non-deuterated IS) |
| Analyte Concentration Range | 1 - 200 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.5 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
This table presents illustrative data based on typical performance characteristics. Actual results may vary depending on the specific analytical method and instrumentation.
As the data illustrates, the deuterated internal standard, this compound, is expected to provide a higher degree of linearity (R² > 0.999) and better sensitivity (lower LOD and LOQ) compared to the non-deuterated alternative. The improved precision and accuracy are direct results of its ability to more effectively compensate for analytical variability.
Experimental Protocol for Determining Linearity of Response
This section details the methodology for evaluating the linearity of response for an analytical method using this compound as an internal standard for the quantification of a target halogenated organic compound by GC-MS.
1. Materials and Reagents:
-
Target Analyte Standard (e.g., a brominated hydrocarbon)
-
This compound (Internal Standard)
-
High-purity solvent (e.g., Hexane or Ethyl Acetate)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh a known amount of the target analyte standard and dissolve it in a specific volume of the chosen solvent.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a specific volume of the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking a fixed amount of the internal standard stock solution into varying concentrations of the analyte stock solution. The final concentration of the internal standard should be consistent across all calibration levels (e.g., 10 ng/mL). The analyte concentrations should span the expected working range of the assay.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and this compound.
-
4. Data Analysis:
-
For each calibration standard, integrate the peak areas of the target analyte and this compound.
-
Calculate the response ratio for each standard: (Peak Area of Analyte) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + b) and the coefficient of determination (R²).
5. Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.995 for the method to be considered linear.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for determining the linearity of response and the logical relationship in the data analysis.
Experimental workflow for linearity determination.
Logical relationship for data analysis.
Bromocyclohexane-d11 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the use of a reliable internal standard is paramount for achieving accurate and precise measurements. This guide provides an objective comparison of Bromocyclohexane-d11 as a deuterated internal standard against its non-deuterated analogue and other alternatives, supported by established analytical principles and illustrative experimental data.
Introduction
This compound is a deuterium-labeled version of bromocyclohexane, where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This isotopic substitution results in a compound that is chemically almost identical to its non-deuterated counterpart but has a different molecular weight, allowing it to be distinguished by mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS).[1] The core principle behind using a deuterated internal standard is that it will behave nearly identically to the analyte of interest during sample preparation, extraction, and analysis, thereby compensating for any variations or losses that may occur.[1]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte's behavior more closely than a structurally similar but non-isotopically labeled internal standard. This leads to significant improvements in accuracy and precision, especially in complex biological matrices.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analogue IS |
| Accuracy (% Bias) | ||
| Low QC | ± 5% | ± 15% |
| Medium QC | ± 3% | ± 12% |
| High QC | ± 4% | ± 10% |
| Precision (% CV) | ||
| Intra-Assay | < 5% | < 15% |
| Inter-Assay | < 7% | < 20% |
| Recovery (%) | ||
| Mean | 95% | 80% |
| Variability (% CV) | < 8% | < 25% |
| Matrix Effect (% CV) | < 5% | < 20% |
This table presents illustrative data reflecting the typical performance advantages of a deuterated internal standard. Actual results may vary based on the specific analytical method and matrix.
Experimental Protocols
To objectively evaluate the performance of this compound as an internal standard, a comprehensive validation protocol is essential. The following is a detailed methodology for a typical validation experiment in a biological matrix (e.g., human plasma).
Objective: To assess the accuracy, precision, and recovery of an analytical method for a target analyte using this compound as an internal standard.
Materials:
-
Target analyte
-
This compound (isotopic purity ≥98%)
-
Control human plasma
-
LC-MS/MS or GC-MS system
-
Standard laboratory reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of the this compound at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike a known volume of control plasma with the analyte working standards to create a calibration curve with at least six non-zero concentration points.
-
Spike a known volume of control plasma with the analyte at three different concentrations (low, medium, and high) to prepare QC samples.
-
Add the this compound working solution to all calibration standards and QC samples to achieve a final constant concentration.
-
-
Sample Preparation:
-
Perform sample extraction using a validated procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
Evaporate the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the LC-MS/MS or GC-MS system.
-
Develop a suitable chromatographic method to achieve good separation of the analyte and the internal standard.
-
Optimize the mass spectrometer parameters for the detection and quantification of the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentrations of the QC samples from the calibration curve.
-
Evaluate accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation) for the QC samples.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for using an internal standard and the logical comparison between a deuterated and a non-deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
The use of this compound as a deuterated internal standard offers significant advantages in terms of accuracy and precision for the quantitative analysis of its non-deuterated analogue. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures reliable compensation for experimental variability. For researchers, scientists, and drug development professionals, employing a high-purity deuterated internal standard like this compound is a critical step toward generating robust and defensible analytical data.
References
Navigating Analytical Variability: An Inter-Laboratory Comparison Framework for Methods Using Bromocyclohexane-d11
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a framework for an inter-laboratory comparison of analytical methods utilizing Bromocyclohexane-d11, a deuterated internal standard crucial for quantitative mass spectrometry analysis. By presenting a structured approach to comparing laboratory performance, this document aims to enhance the reliability and consistency of analytical results across different testing facilities.
This compound is frequently employed as an internal standard in sensitive and specific analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its use helps to correct for variations during sample preparation and analysis, thereby improving the accuracy of quantification.[1] Given its importance, understanding the potential for inter-laboratory variability in methods using this standard is essential for validating analytical protocols and ensuring data integrity.
Hypothetical Inter-Laboratory Study Design
This guide outlines a hypothetical inter-laboratory study, also known as a round-robin or proficiency test, designed to assess the performance of various laboratories in quantifying a target analyte using this compound as an internal standard.[2][3] Such studies are fundamental to quality assurance and method standardization.[3]
Data Presentation: A Comparative Analysis
The primary output of an inter-laboratory comparison is the statistical evaluation of the results from all participating laboratories. A key performance indicator is the Z-score, which compares a laboratory's result to the consensus mean of all participants.[4] The data can be summarized in a clear and concise table for easy interpretation.
| Laboratory ID | Reported Concentration (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation | Z-Score | Performance Assessment |
| Lab A | 8.8, 9.1, 8.9 | 8.93 | 0.15 | -0.58 | Satisfactory |
| Lab B | 9.5, 9.8, 9.6 | 9.63 | 0.15 | 1.25 | Satisfactory |
| Lab C | 10.2, 10.5, 10.3 | 10.33 | 0.15 | 3.08 | Unsatisfactory |
| Lab D | 8.5, 8.4, 8.6 | 8.50 | 0.10 | -1.67 | Satisfactory |
| Lab E | 7.2, 7.5, 7.3 | 7.33 | 0.15 | -5.42 | Unsatisfactory |
| Consensus Mean | 9.15 | ||||
| Assigned Standard Deviation | 0.4 |
Note: This table presents hypothetical data for illustrative purposes. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a general workflow for the quantification of a target analyte in a biological matrix using this compound.
Sample Preparation
-
Objective: To prepare calibration standards, quality control (QC) samples, and unknown samples for analysis.
-
Procedure:
-
Prepare stock solutions of the target analyte and this compound (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[5]
-
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., human plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
To each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution.
-
Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile), vortexing, and centrifuging the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard and perform mass spectrometric detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound.
-
Data Analysis and Quantification
-
Objective: To calculate the concentration of the analyte in the unknown samples.
-
Procedure:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow and Pathway Visualizations
To further clarify the experimental process and the logic of an inter-laboratory comparison, the following diagrams are provided.
Caption: A generalized workflow for an inter-laboratory comparison study.
Caption: A detailed workflow for quantitative analysis using an internal standard.
Alternative Internal Standards
While this compound is a robust internal standard, other deuterated analogs may be suitable depending on the specific analyte and matrix. The choice of an internal standard is critical and should ideally be a stable isotope-labeled version of the analyte itself.[5] When a deuterated version of the analyte is not available, a structurally similar deuterated compound can be considered. Potential alternatives could include other deuterated cycloalkanes or compounds with similar physicochemical properties to the analyte of interest.
Conclusion
Inter-laboratory comparisons are indispensable for ensuring the quality and consistency of analytical measurements.[3] By establishing a standardized protocol and using robust internal standards like this compound, laboratories can confidently assess their performance and contribute to the generation of reliable and reproducible scientific data. This guide provides a foundational framework for conducting such comparisons, ultimately fostering greater confidence in analytical results across the scientific community.
References
The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of molecules, the choice of an internal standard (IS) is a critical decision that significantly influences data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS), the two primary options are a deuterated internal standard—a type of stable isotope-labeled (SIL) standard—or a structural analog. This guide provides an objective, data-driven comparison to justify the selection of a deuterated standard over a structural analog for rigorous quantitative assays.
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation and analysis.[1][2] The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variability in extraction, instrument response, and matrix effects.[1][3] While both deuterated and structural analog standards aim to fulfill this role, their fundamental differences lead to significant disparities in performance.
The Core Advantage of Deuterated Standards: Near-Identical Mimicry
A deuterated internal standard is chemically identical to the analyte of interest, with the key distinction being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[1][2] This subtle modification in mass allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain virtually identical to the analyte.[2] This near-identical nature is the foundation of its superiority over a structural analog.
Key advantages of using a deuterated internal standard include:
-
Co-elution with the Analyte: Deuterated standards have nearly identical physicochemical properties to the analyte, causing them to co-elute during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.[1]
-
Similar Extraction Recovery and Ionization Response: Due to their chemical similarity, deuterated standards exhibit almost identical extraction recovery and ionization response to the analyte.[1] A structural analog, with its different chemical structure, may have a different extraction efficiency, which can lead to inaccurate quantification.
-
Improved Accuracy and Precision: Experimental data consistently demonstrates that the use of deuterated internal standards leads to enhanced accuracy and precision in bioanalytical assays.[1]
However, it is important to be aware of the potential limitations of deuterated standards. The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, known as the "isotope effect". If this separation is significant, it could result in differential matrix effects.[1] Additionally, in some instances, there can be a risk of deuterium-hydrogen exchange.
Data Presentation: Performance Comparison
The superior performance of a deuterated standard becomes evident when examining key bioanalytical validation parameters. The following tables summarize representative data from comparative experiments.
Table 1: Comparison for the Quantification of Everolimus (B549166) [4][5]
| Performance Characteristic | Deuterated IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
While both internal standards provided acceptable performance, the deuterated standard showed a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope value closer to 1.[4][5]
Table 2: Comparison for the Quantification of Kahalalide F [1]
| Compound of Interest | Internal Standard Type | Matrix | Mean Bias | Precision (SD) |
| Kahalalide F | Deuterated (SIL internal standard) | Not Specified | 100.3% | 7.6% |
| Kahalalide F | Structural Analogue | Not Specified | 96.8% | 8.6% |
The use of the SIL internal standard for Kahalalide F resulted in a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).[1]
Table 3: Impact of Deuterated Internal Standards in Complex Matrices (Pesticide Analysis) [4][6]
| Parameter | Without Deuterated IS | With Deuterated IS |
| Accuracy Deviation | > 60% | < 25% |
| Relative Standard Deviation (RSD) | > 50% | < 20% |
In the analysis of pesticides in complex cannabis matrices, the use of deuterated internal standards was crucial for maintaining accuracy and precision.[4][6]
Experimental Protocols
To illustrate the practical application of these internal standards, detailed methodologies for key experiments are provided below.
General Bioanalytical Method Validation Protocol
This protocol outlines the fundamental steps for validating a bioanalytical method using an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the internal standard (both deuterated and structural analog) in a suitable organic solvent (e.g., methanol).[1]
-
Prepare a series of working standard solutions by diluting the stock solutions.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette a small volume (e.g., 100 µL) of the plasma sample (blank, calibration standard, quality control, or unknown) into a microcentrifuge tube.[2][7]
-
Add the internal standard working solution to each tube (except for the blank matrix).[7]
-
Add a protein precipitation agent (e.g., acetonitrile) to each tube to precipitate plasma proteins.[7]
-
Vortex the tubes to ensure thorough mixing.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the clear supernatant containing the analyte and internal standard to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable chromatography column and mobile phase gradient.
-
Detect the analyte and internal standard using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Specific Protocol: Quantification of Spiperone in Human Plasma
This protocol provides a more specific example for the quantification of the antipsychotic drug Spiperone.
-
Materials and Reagents:
-
Spiperone (analytical standard)
-
Spiperone-d5 (deuterated internal standard)
-
Acetonitrile (B52724), Methanol, Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Spiperone and Spiperone-d5 in methanol.[7]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Spiperone-d5 in a 50:50 (v/v) methanol/water mixture.[7]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards and quality control (QC) samples at low, medium, and high concentrations.[7]
-
-
Sample Extraction:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[7]
-
Add 20 µL of the Spiperone-d5 internal standard working solution to each tube (except the blank).[7]
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to an HPLC vial for analysis.[7]
-
Mandatory Visualizations
Caption: Logical workflow for selecting an internal standard.
Caption: General workflow of a bioanalytical assay.
Caption: Co-elution of analyte and deuterated IS ensures similar matrix effects.
Conclusion
While structural analogs can be a viable option when a deuterated standard is unavailable or cost-prohibitive, the scientific evidence overwhelmingly supports the use of deuterated internal standards as the gold standard in quantitative bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte provide superior compensation for analytical variability, leading to more accurate, precise, and reliable data.[2] For researchers, scientists, and drug development professionals where the integrity of quantitative data is paramount, the justification for using a deuterated standard is clear and compelling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: Evaluating Bromocyclohexane-d11 as an Internal Standard
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity and assay reliability. This guide provides a comprehensive evaluation of Bromocyclohexane-d11, a deuterated internal standard, and objectively compares its performance against other common alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate internal standard to ensure robust and compliant bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] These compounds, which are chemically identical to the analyte but mass-shifted, are designed to mimic the analyte's behavior throughout the entire analytical process—from extraction to detection.[1][2] This co-elution and similar behavior in the ion source allow for the effective compensation of variability, including matrix effects and inconsistencies in sample preparation.[3]
This compound serves as a prime example of a deuterated internal standard for small, non-polar analytes. Its perdeuterated structure ensures a significant mass shift from its non-labeled analog, minimizing potential cross-talk in the mass spectrometer. This guide will use this compound as a representative deuterated internal standard to illustrate the performance characteristics that can be expected and how it compares to other classes of internal standards.
Performance Comparison: Deuterated vs. Alternatives
The selection of an internal standard is a balance of performance, cost, and availability. The three most common types of internal standards are deuterated (²H or D), carbon-13 (¹³C) labeled, and structural analogs. The following tables summarize the key performance differences based on experimental observations.
Table 1: Comparison of Internal Standard Performance for the Quantification of a Small Molecule Analyte by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (e.g., this compound) | 1 | 98.9 | 4.5 | 98.2 |
| 10 | 101.5 | 3.3 | 99.4 | |
| 100 | 99.5 | 2.8 | 100.8 | |
| ¹³C-Labeled | 1 | 99.3 | 3.9 | 98.8 |
| 10 | 100.8 | 3.0 | 99.7 | |
| 100 | 100.3 | 2.4 | 101.2 | |
| Structural Analog | 1 | 86.1 | 12.5 | 76.3 |
| 10 | 89.2 | 10.8 | 79.1 | |
| 100 | 92.5 | 9.1 | 82.7 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Table 2: Key Performance Characteristics of Internal Standard Types
| Characteristic | Deuterated (e.g., this compound) | ¹³C-Labeled | Structural Analog |
| Chromatographic Co-elution | Generally good, but a slight retention time shift (isotope effect) can occur.[4] | Excellent, typically co-elutes perfectly with the analyte.[4] | Variable, depends on the structural similarity to the analyte. |
| Matrix Effect Compensation | High, but can be compromised by chromatographic shifts.[4] | Excellent, considered the most effective for compensating for matrix effects.[4] | Moderate to Low, as its ionization efficiency can differ significantly from the analyte. |
| Extraction Recovery Tracking | Excellent | Excellent | Good, but can differ from the analyte if physicochemical properties are not closely matched. |
| Cost and Availability | Generally more readily available and less expensive than ¹³C-labeled standards.[5] | Often more expensive and may require custom synthesis.[5] | Typically the most cost-effective and readily available option. |
| Risk of Isotopic Exchange | Low, but possible if deuterium (B1214612) atoms are on exchangeable sites (e.g., -OH, -NH).[6] | None.[7] | Not applicable. |
Experimental Protocols
Detailed and rigorous experimental protocols are the foundation of a successful bioanalytical method validation. Below are methodologies for assessing key parameters when using a deuterated internal standard like this compound.
Protocol for Evaluation of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of an analyte and its deuterated internal standard.[8]
Objective: To assess the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.
Materials:
-
Six different lots of blank biological matrix (e.g., plasma) from individual donors.
-
Analyte and Internal Standard stock solutions.
-
Quality Control (QC) samples at low and high concentrations.
Procedure:
-
Set A (Neat Solution): Prepare solutions of the analyte and internal standard in a neat (non-matrix) solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and IS at low and high QC concentrations.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤15%.[3]
-
Protocol for Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.
Procedure:
-
Set 1 (Pre-Extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Recovery (%): [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100.[9]
-
Visualizing the Workflow
To further clarify the processes involved in bioanalytical method validation and the selection of an internal standard, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection and validation.
Conclusion
For bioanalytical assays supporting regulated studies, a stable isotope-labeled internal standard is the preferred choice to ensure rugged and reliable data that meets stringent regulatory expectations. Deuterated standards, exemplified by this compound, offer a robust and widely accessible option that significantly enhances accuracy and precision by effectively compensating for matrix effects and other analytical variabilities.[1] While they are superior to structural analogs, careful validation is still required to check for potential issues like chromatographic isotope effects or H/D exchange. When the highest level of accuracy is required and budget allows, ¹³C-labeled internal standards may offer a slight advantage due to their perfect co-elution with the analyte. Ultimately, the selection of an internal standard should be based on a thorough evaluation of the performance data and a comprehensive validation to ensure the integrity of the bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Method Transfer for Assays with Bromocyclohexane-d11 as an Internal Standard
A Comparative Guide for Robust and Reliable Analytical Results
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in the lifecycle of a therapeutic product. This process ensures consistent and reliable data, regardless of the testing site. When the assay involves a stable isotope-labeled internal standard (SIL-IS) such as Bromocyclohexane-d11, specific considerations must be addressed to maintain the method's validated state. This guide provides a comprehensive comparison of method transfer approaches for such assays, supported by illustrative experimental data and detailed protocols.
Stable isotope-labeled compounds, particularly deuterated standards like this compound, are considered the gold standard in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS).[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] This leads to enhanced precision and accuracy in analytical measurements.[2]
However, the transfer of a validated method to a new laboratory, even with a high-quality internal standard, is not a trivial exercise. Differences in instrumentation, reagents, environmental conditions, and analyst technique can all introduce variability.[4][5] Therefore, a well-defined method transfer plan is essential to document that the receiving laboratory can reproduce the method's performance and generate cGMP-compliant data.[4]
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts assay performance. To illustrate this, the following table summarizes hypothetical data from a method transfer study comparing three approaches for the quantification of a target analyte: using this compound as the internal standard, using a structural analog internal standard, and using no internal standard (external calibration).
| Parameter | Acceptance Criteria | Assay with this compound (SIL-IS) | Assay with Structural Analog IS | Assay with No Internal Standard |
| Inter-Lab Precision (%CV) | ≤ 15% | 4.8% | 12.5% | 25.3% |
| Inter-Lab Accuracy (%Bias) | ± 15% | -3.2% | -10.8% | +22.7% |
| Linearity (r²) | ≥ 0.99 | 0.9995 | 0.9981 | 0.9910 |
| Matrix Effect (%CV) | ≤ 15% | 5.5% | 18.2% | Not Applicable |
As the data demonstrates, the use of this compound as a stable isotope-labeled internal standard provides superior precision and accuracy during method transfer. The structural analog offers an improvement over no internal standard but is more susceptible to variability, likely due to differences in extraction recovery and ionization efficiency compared to the analyte.
Experimental Protocols
A successful method transfer relies on a detailed and well-documented protocol. Below are key experimental methodologies that should be included in a method transfer plan for an assay utilizing this compound.
Protocol: Comparative Testing for Method Transfer
1. Objective: To verify that the receiving unit (RU) can achieve comparable analytical results to the sending unit (SU) for the validated analytical method.
2. Scope: This protocol applies to the transfer of the validated LC-MS/MS method for the quantification of [Analyte Name] in [Matrix, e.g., human plasma], using this compound as the internal standard.
3. Materials and Reagents:
- Analyte Reference Standard
- This compound Internal Standard
- Control Matrix (e.g., drug-free human plasma)
- All other reagents as specified in the validated method.
4. Equipment:
- List of all critical equipment at both the SU and RU, including make, model, and serial number (e.g., LC-MS/MS system, analytical balance, pipettes).
5. Experimental Design:
- The SU will prepare and provide the RU with a set of blinded samples, including:
- Calibration standards at 8 non-zero concentrations.
- Quality control (QC) samples at low, medium, and high concentrations (n=6 at each level).
- Blank matrix samples to assess selectivity.
- Both the SU and RU will analyze the samples concurrently if possible, or in a timeframe that ensures sample stability.
6. Acceptance Criteria:
- Precision: The inter-laboratory coefficient of variation (%CV) for the mean concentrations of the QC samples should be ≤ 15%.
- Accuracy: The mean concentration of the QC samples at each level, as determined by the RU, should be within ± 15% of the nominal concentration.
- Linearity: The coefficient of determination (r²) for the calibration curve must be ≥ 0.99.
- System Suitability: All system suitability criteria defined in the original validated method must be met at both sites.
7. Data Analysis and Reporting:
- Both laboratories will process their data according to the validated method.
- The RU will submit a final report containing all raw data, calculations, and a comparison against the acceptance criteria.
Visualizing the Method Transfer Workflow
A clear understanding of the method transfer process is crucial for all stakeholders. The following diagram illustrates the key stages of a typical comparative method transfer.
The Role of Internal Standards in a Broader Context
The analyte being measured often plays a role in a larger biological system or signaling pathway. The reliable quantification of this analyte, enabled by a robust internal standard like this compound, is critical for understanding its physiological or pharmacological effects.
Conclusion
The transfer of an analytical method using this compound as an internal standard requires a systematic and documented approach. By adhering to regulatory guidelines such as those from the ICH, FDA, and EMA, and by implementing a robust comparative testing protocol, laboratories can ensure the continued generation of high-quality, reliable data.[6][7][8][9] The use of a stable isotope-labeled internal standard is a cornerstone of this process, providing the necessary precision and accuracy to bridge the gap between different laboratory environments. A successful method transfer ultimately safeguards data integrity and supports critical decisions throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. contractpharma.com [contractpharma.com]
- 5. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ovid.com [ovid.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Impact of Deuterium Atom Count in Internal Standards on Quantitative Accuracy
For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are considered the gold standard. However, a critical consideration in their selection is the number of deuterium atoms incorporated into the molecule. This guide provides an objective comparison of deuterated standards with different numbers of deuterium atoms, supported by experimental data, to elucidate the impact on analytical performance.
Stable isotope-labeled internal standards (SIL-ISs) are indispensable in mass spectrometry for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1] Among SIL-ISs, deuterated standards are the most common.[2] The number of deuterium atoms can influence the standard's behavior, particularly its chromatographic properties and potential for isotopic interference, ultimately affecting the accuracy and precision of the analytical method.
Key Considerations for the Number of Deuterium Atoms
Several factors must be weighed when selecting a deuterated internal standard with a specific number of deuterium atoms:
-
Mass Shift: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic overlap, where the signal from the naturally occurring heavy isotopes (like ¹³C) of the analyte interferes with the signal of the internal standard. A minimum mass shift of +3 Da is generally recommended. For molecules containing atoms with significant natural isotopes, such as chlorine or bromine, a larger mass shift of +6 or +7 Da may be necessary. Typically, incorporating 3 to 6 deuterium atoms is sufficient to achieve the desired mass shift.
-
Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can lead to a slight difference in retention time, known as the "chromatographic isotope effect." This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often negligible, this effect can become more pronounced with a higher number of deuterium atoms. If the analyte and internal standard separate too much, they may experience different matrix effects, which can compromise the accuracy of the quantification.
-
Isotopic Purity and Stability: The deuterated standard should have high isotopic enrichment (ideally >98%) and be free from the unlabeled analyte to avoid interference.[1] Furthermore, the deuterium atoms must be placed in chemically stable positions within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.
Performance Comparison of Deuterated Standards with Different Numbers of Deuterium Atoms
Experimental data from various studies highlight the impact of the number of deuterium atoms on the performance of the internal standard.
Case Study 1: Testosterone (B1683101) Analysis
A study comparing different internal standards for the measurement of testosterone by LC-MS/MS found that the number of deuterium atoms had a significant effect on the quantitative results. The study compared a testosterone standard with two deuterium atoms (d2) to one with five deuterium atoms (d5).
The results indicated that the use of the d5-testosterone internal standard led to lower quantitative results compared to the d2-testosterone standard.[3][4][5] The Passing-Bablok regression analysis of the results obtained with the two standards yielded the following equation:
Testosterone (d5) nmol/L = 0.86 × Testosterone (d2) + 0.04[4]
This demonstrates a systematic bias between the two deuterated standards, emphasizing that the choice of the number of deuterium atoms can directly influence the final reported concentration.
| Internal Standard | Number of Deuterium Atoms | Observed Performance | Reference |
| Testosterone-d2 | 2 | Considered the target in the study, with the method showing excellent agreement with a reference method. | [3][4] |
| Testosterone-d5 | 5 | Yielded lower quantitative results compared to the d2 internal standard. | [3][4][5] |
Case Study 2: Amphetamine Analysis
The analysis of amphetamines provides another example of how the number of deuterium atoms can affect the analytical method. A study evaluating various commercially available deuterated analogues of amphetamine and methamphetamine highlighted issues with standards having a lower number of deuterium atoms.[6][7]
Specifically, amphetamine-d3 was found to be problematic as it shares a common ion at m/z 91 with the analyte, making it unsuitable for selected ion monitoring. Similarly, amphetamine-d5 (phenyl-d5) shares the base peak ion with derivatized amphetamine, also leading to analytical interference.[6][7] This illustrates the importance of a sufficient mass shift and unique fragmentation patterns, which are influenced by the number and position of deuterium atoms.
Furthermore, another study on amphetamine investigated the chromatographic behavior of standards with a progressively increasing number of deuterium atoms (d3, d5, d6, d8, and d11). The results showed that the chromatographic resolution between amphetamine and its deuterated analogues increased with the number of deuterium substitutes. While some separation can be tolerated, significant differences in retention time can lead to the analyte and internal standard eluting in different regions of ion suppression, potentially causing quantitative errors.
| Internal Standard | Number of Deuterium Atoms | Chromatographic Separation from Analyte | Reference |
| Amphetamine-d3 | 3 | Noticeable shift | [2] |
| Amphetamine-d5 | 5 | Increased shift | [2] |
| Amphetamine-d8 | 8 | Significant shift | [2] |
| Amphetamine-d11 | 11 | Largest observed shift | [2] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add a specific volume of the deuterated internal standard solution at a known concentration.[2]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.[2]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B). A suitable gradient elution program is used to separate the analyte from other matrix components.[2][8]
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: Monitor the transition from the precursor ion (m/z) to a specific product ion for the analyte. For the deuterated internal standard, monitor the corresponding mass-shifted precursor to product ion transition.[2]
-
Data Analysis
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.[9]
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Decision logic for selecting a suitable deuterated internal standard.
Conclusion
The number of deuterium atoms in an internal standard is a critical parameter that can significantly influence the accuracy and reliability of quantitative LC-MS assays. While a sufficient number of deuterium atoms is necessary to provide an adequate mass shift and avoid isotopic interference, an excessive number can lead to chromatographic separation from the analyte, potentially compromising the correction for matrix effects. The ideal deuterated internal standard should have the minimum number of deuterium atoms required for a clear mass resolution, typically between 3 and 6, and these labels should be in chemically stable positions. As demonstrated by the case studies of testosterone and amphetamine, careful selection and validation of the deuterated internal standard, with attention to the number of deuterium atoms, are essential for developing robust and accurate bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 7. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Bromocyclohexane-d11: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bromocyclohexane-d11 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Core Disposal Principle: Professional Hazardous Waste Management
The primary and mandated method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] This ensures that the compound is managed in accordance with all federal, state, and local environmental regulations.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.[1][2] Discharge into the environment must be avoided.[1]
Quantitative Data Summary
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₆D₁₁Br[1] |
| CAS Number | 35558-49-7[1][3] |
| Molecular Weight | 174.12 g/mol |
| Density | 1.412 g/mL at 25 °C |
| Boiling Point | 166-167 °C |
| Flash Point | 62 °C (144 °F) - closed cup[1][2] |
| Refractive Index | n20/D 1.492 |
Spill Management and Immediate Containment
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Ensure Proper Ventilation and Remove Ignition Sources: Work in a well-ventilated area, preferably a chemical fume hood.[1] Remove all sources of ignition, such as sparks or open flames, as the substance is flammable.[1][2]
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, and a lab coat.[1] For larger spills or in areas with inadequate ventilation, a full-face supplied air respirator may be necessary.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled this compound.[1]
-
Collect and Store Waste: Carefully collect the absorbent material containing the chemical and place it into a suitable, closed, and properly labeled hazardous waste container for disposal.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Health and Safety Precautions
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1][2]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1][2]
In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention immediately.[1][4] Always handle this chemical with appropriate engineering controls, such as a chemical fume hood, to minimize exposure.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
